Technical Documentation Center

2-Hydroxy-3-methylquinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-3-methylquinoline-4-carboxylic acid
  • CAS: 6625-08-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential biological significance of 2-Hydroxy-3-methylquin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential biological significance of 2-Hydroxy-3-methylquinoline-4-carboxylic acid (CAS No: 6625-08-7). The document details historical synthetic protocols, presents physicochemical data in a structured format, and offers predicted spectroscopic data for characterization. Furthermore, it explores the likely mechanism of action based on the known biological activities of the broader quinoline-4-carboxylic acid class.

Discovery and History

The first documented synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is detailed in a 1937 patent granted to Hans Schlichenmaier and Ludwig Schiirnig. Their work significantly improved upon an earlier, less efficient method described by Berlingozzi and Capuano in 1924. The earlier method involved the condensation of isatin or the sodium salt of isatic acid with chloroacetone in a dilute sodium carbonate solution, which required several days and resulted in very low yields.

Schlichenmaier and Schiirnig discovered that by reacting a halogen-acetone (such as chloroacetone, bromoacetone, or iodoacetone) with salts of isatic acid in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide or magnesium hydroxide), the reaction time could be drastically reduced to a matter of hours, and the yield could be increased to over 90%. Their patent describes the product as a light-yellow powder, soluble in dilute sodium carbonate solution, and noted its potential for use in the manufacture of dyestuffs and pharmaceutical products.

The core of this discovery lies in the novel application of alkaline-earth hydroxides, which facilitate a more efficient and near-quantitative cyclization reaction to form the quinoline ring system.

Physicochemical Properties

Due to its existence as a specific, non-commercial chemical intermediate for much of its history, detailed physicochemical data in peer-reviewed literature is scarce. The following table summarizes available information. The compound exhibits keto-enol tautomerism, existing predominantly in the 2-oxo-1,2-dihydroquinoline form.

PropertyValueSource
IUPAC Name 3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid-
Synonyms 2-keto-3-methyl-1H-quinoline-4-carboxylic acid; 2-hydroxy-3-methyl-4-quinolinecarboxylic acid[1][2][3]
CAS Number 6625-08-7[1][2][3]
Molecular Formula C₁₁H₉NO₃[1][2][3]
Molecular Weight 203.19 g/mol -
Appearance Light-yellow precipitate/powder
Solubility Easily soluble in warm sodium carbonate solution

Synthesis and Experimental Protocols

The primary historical method for synthesizing 2-Hydroxy-3-methylquinoline-4-carboxylic acid is the process detailed by Schlichenmaier and Schiirnig. This guide outlines the protocols based on the examples provided in their 1937 patent.

General Synthesis Workflow

The synthesis involves the reaction of isatin (or its derivatives) with a haloacetone in an aqueous solution containing an alkaline-earth hydroxide. The reaction proceeds through the formation of the salt of isatic acid, followed by condensation and cyclization to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_products Product Formation Isatin Isatin ReactionVessel Aqueous Solution (Heat, Stirring) Isatin->ReactionVessel Haloacetone Haloacetone (e.g., Chloroacetone) IsaticAcidSalt Calcium Salt of Isatic Acid Haloacetone->IsaticAcidSalt AlkalineEarthHydroxide Alkaline-Earth Hydroxide (e.g., Ca(OH)₂) AlkalineEarthHydroxide->ReactionVessel ReactionVessel->IsaticAcidSalt Condensation Condensation & Cyclization IsaticAcidSalt->Condensation Precipitate Crude Product (Yellow Precipitate) Condensation->Precipitate Purification Filtration, Washing, Drying Precipitate->Purification FinalProduct 2-Hydroxy-3-methylquinoline- 4-carboxylic acid Purification->FinalProduct

Caption: General workflow for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Detailed Experimental Protocols

The following protocols are adapted from the examples in U.S. Patent 2,082,358.

Protocol 1: Synthesis using Chloroacetone

  • Preparation of Milk of Lime: Stir 18 parts of quicklime (CaO) in 700 parts of water to form a mobile milk of lime.

  • Formation of Isatic Acid Salt: Add 23.52 parts of isatin to the milk of lime. Heat the mixture to 80°C until a light-yellow, thinly liquid magma of the calcium salt of isatic acid is obtained.

  • Condensation Reaction: Slowly add 16 parts of chloroacetone to the magma while maintaining the temperature. Stir the mixture for 4 to 5 hours.

  • Precipitation: Acidify the reaction mixture with dilute hydrochloric acid until it is acid to Congo paper. The target compound will separate as a light-yellow precipitate.

  • Purification: Filter the precipitate with suction, wash thoroughly with water, and dry.

Protocol 2: High-Yield Synthesis using Bromoacetone

  • Preparation of Milk of Lime: Stir 56 parts of quicklime (CaO) with 2000 parts of water to form a thin milk of lime.

  • Formation of Isatic Acid Salt: Add 49 parts of isatin and warm the mixture while stirring to form the calcium salt of isatic acid.

  • Condensation Reaction: Drop in 35 parts of bromoacetone and continue to stir for several hours.

  • Precipitation: Acidify the reaction mass with dilute hydrochloric acid to obtain the product as a light-yellow precipitate.

  • Purification: Isolate the product by filtration, wash with water, and dry. This method is reported to yield approximately 99% of the theoretical amount.

Quantitative Data from Synthesis
Reactants (Isatin Derivative)HaloacetoneAlkaline-Earth HydroxideReported YieldReference
IsatinChloroacetoneCalcium Hydroxide~83.5%
IsatinBromoacetoneCalcium Hydroxide~99%
IsatinIodoacetoneCalcium Hydroxide~90%
5,7-dichloroisatinChloroacetoneCalcium HydroxideGood Yield (unspecified)

Spectroscopic and Characterization Data (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The spectrum is expected to show signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and broad singlets for the exchangeable carboxylic acid and N-H/O-H protons.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0br s1HCOOH
~11.5 - 12.5br s1HN-H (keto tautomer)
~7.9 - 8.1d1HAr-H (H-5)
~7.6 - 7.8t1HAr-H (H-7)
~7.4 - 7.6d1HAr-H (H-8)
~7.2 - 7.4t1HAr-H (H-6)
~2.1 - 2.3s3H-CH₃
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum will be characterized by signals for two carbonyl carbons (one from the acid and one from the quinolone ring), aromatic carbons, and a single aliphatic carbon for the methyl group.

Chemical Shift (δ, ppm)Assignment
~168 - 172COOH
~160 - 165C=O (C-2)
~138 - 142C-8a
~130 - 134C-7
~128 - 130C-5
~122 - 125C-4a
~120 - 122C-6
~115 - 118C-8
~112 - 115C-4
~108 - 112C-3
~9 - 12-CH₃
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid and a cyclic amide (lactam).

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, Very BroadO-H stretch (from hydrogen-bonded COOH)
~3100MediumN-H stretch (from keto tautomer)
~1710StrongC=O stretch (from COOH)
~1660StrongC=O stretch (amide I band from quinolone ring)
~1600, ~1470MediumC=C aromatic ring stretches
~1250StrongC-O stretch (from COOH)
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of water, carbon monoxide, and the carboxylic acid group.

m/zPredicted FragmentDescription
203[M]⁺Molecular Ion
185[M - H₂O]⁺Loss of water
158[M - COOH]⁺Loss of the carboxylic acid radical
130[M - COOH - CO]⁺Subsequent loss of carbon monoxide

Potential Mechanism of Action and Biological Significance

While no specific biological studies have been published for 2-Hydroxy-3-methylquinoline-4-carboxylic acid, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore. Many compounds containing this moiety are potent inhibitors of dihydroorotate dehydrogenase (DHODH).

DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.

Inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn causes:

  • Cell Cycle Arrest: Halts the proliferation of rapidly dividing cells.[1]

  • Induction of Apoptosis: Triggers programmed cell death in susceptible cells.[1]

  • Immunosuppression: Suppresses the proliferation of T and B lymphocytes, which is the mechanism for approved drugs like Leflunomide and Teriflunomide used in autoimmune diseases.[3]

Given its structure, it is plausible that 2-Hydroxy-3-methylquinoline-4-carboxylic acid could act as a DHODH inhibitor. The carboxylic acid at the 4-position is often critical for binding to the enzyme's active site.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome CarbamoylPhosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_enzyme DHODH Enzyme UMP UMP Orotate->UMP ... PyrimidineDepletion Pyrimidine Depletion Orotate->PyrimidineDepletion Pathway Blocked Nucleotides Pyrimidines (UTP, CTP) UMP->Nucleotides DNARNA DNA & RNA Synthesis Nucleotides->DNARNA ProliferationBlock Block of Cell Proliferation Compound 2-Hydroxy-3-methylquinoline- 4-carboxylic acid (Putative Inhibitor) Compound->DHODH_enzyme Inhibits CellCycleArrest Cell Cycle Arrest PyrimidineDepletion->CellCycleArrest Apoptosis Apoptosis PyrimidineDepletion->Apoptosis CellCycleArrest->ProliferationBlock Apoptosis->ProliferationBlock

Caption: The proposed mechanism of action via inhibition of the DHODH pathway.

References

Exploratory

Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid via Pfitzinger Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, a valuable heterocyclic compound, thro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, a valuable heterocyclic compound, through the Pfitzinger reaction and its variants. This document details the reaction mechanism, experimental protocols, and key characterization data to support research and development in medicinal chemistry and drug discovery.

Introduction

Quinoline-4-carboxylic acids and their derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The Pfitzinger reaction, a classical method for the synthesis of these scaffolds, involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a strong base.[1][2] This guide focuses on the synthesis of a specific derivative, 2-Hydroxy-3-methylquinoline-4-carboxylic acid, a molecule of interest for further chemical exploration and drug design.

The synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives can be achieved through a modification of the Pfitzinger reaction known as the Halberkann variant, which utilizes N-acyl isatins as the starting material.[2] An alternative approach, detailed in patent literature, describes the synthesis of a closely related isomer, 2-methyl-3-hydroxyquinoline-4-carboxylic acid, by reacting isatin with haloacetones in the presence of a base like calcium hydroxide.[3]

Reaction Mechanism and Pathway

The Pfitzinger reaction proceeds through a series of steps initiated by the base-catalyzed hydrolysis of the amide bond in isatin (or an N-acyl isatin) to form an intermediate keto-acid. This is followed by condensation with a carbonyl compound, in this case, a precursor that will form the 2-hydroxy-3-methyl substituted pattern, to form an imine. Tautomerization to an enamine, subsequent intramolecular cyclization, and dehydration lead to the final quinoline-4-carboxylic acid product.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product N-Acyl Isatin N-Acyl Isatin Keto-acid Intermediate Keto-acid Intermediate N-Acyl Isatin->Keto-acid Intermediate Base-catalyzed hydrolysis Carbonyl Compound (e.g., 2-Butanone precursor) Carbonyl Compound (e.g., 2-Butanone precursor) Imine Imine Carbonyl Compound (e.g., 2-Butanone precursor)->Imine Base Base Base->Keto-acid Intermediate Keto-acid Intermediate->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product 2-Hydroxy-3-methylquinoline-4-carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the final product, 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Table 1: Physicochemical Properties of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

PropertyValueReference
CAS Number6625-08-7
Molecular FormulaC₁₁H₉NO₃
Molecular Weight203.19 g/mol [4]
Melting Point295-305 °C[1]
AppearanceLight-yellow precipitate/powder[3]

Table 2: Reactants and Reaction Conditions

ReactantRoleTypical ConditionsReference
Isatin / N-Acyl IsatinStarting material1 equivalent[2]
Haloacetone (e.g., Chloroacetone)Carbonyl sourceExcess[3]
Calcium Hydroxide (Milk of Lime)BaseSuspension in water[3]
Temperature-80-90 °C[3]
Reaction Time-~5 hours[3]
Expected Yield-83.5% - 99%[3]

Experimental Protocols

The following is a representative experimental protocol adapted from literature for the synthesis of a closely related isomer, which can be modified for the synthesis of the target compound.[3]

Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic Acid

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, prepare a suspension of calcium hydroxide (milk of lime) in water.

  • Addition of Isatin: To the stirred suspension, add isatin. Heat the mixture to 80-90 °C to facilitate the formation of the calcium salt of isatic acid.

  • Addition of Carbonyl Compound: Slowly add a haloacetone (e.g., chloroacetone, bromoacetone, or iodoacetone) to the reaction mixture while maintaining the temperature.

  • Reaction: Continue stirring the mixture at 80-90 °C for approximately 5 hours.

  • Work-up: After the reaction is complete, cool the mixture and acidify with a dilute mineral acid (e.g., hydrochloric acid) until a precipitate forms.

  • Isolation and Purification: Collect the light-yellow precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent.

G Start Start Prep Prepare Milk of Lime Start->Prep AddIsatin Add Isatin and Heat to 80-90°C Prep->AddIsatin AddCarbonyl Add Haloacetone AddIsatin->AddCarbonyl React Stir at 80-90°C for 5h AddCarbonyl->React CoolAcidify Cool and Acidify with HCl React->CoolAcidify Filter Filter Precipitate CoolAcidify->Filter WashDry Wash with Water and Dry Filter->WashDry End 2-Hydroxy-3-methylquinoline-4-carboxylic acid WashDry->End

Characterization Data (Predicted)

¹H NMR:

  • Aromatic protons (4H) in the range of δ 7.0-8.5 ppm.

  • A singlet for the methyl group (3H) around δ 2.0-2.5 ppm.

  • A broad singlet for the carboxylic acid proton (1H) above δ 10 ppm.

  • A broad singlet for the hydroxyl proton (1H), which may be exchangeable with D₂O.

¹³C NMR:

  • Signals for the quinoline ring carbons between δ 110-150 ppm.

  • A signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm.

  • A signal for the C2-carbon bearing the hydroxyl group at a downfield position.

  • A signal for the methyl carbon around δ 15-25 ppm.

FTIR:

  • A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.

  • A C=O stretching vibration for the carboxylic acid around 1700-1730 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • An O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 203.19.

  • Fragmentation patterns may include the loss of CO₂ (44 Da) and H₂O (18 Da).

Conclusion

The Pfitzinger reaction and its modifications provide a robust and high-yielding pathway for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. The use of readily available starting materials and straightforward reaction conditions make this an attractive method for obtaining this valuable heterocyclic scaffold. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinoline-based therapeutic agents.

References

Foundational

Spectroscopic Characterization of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 2-Hydroxy-3-methylqui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. This quinoline derivative holds potential for further investigation in medicinal chemistry due to the known biological activities of related compounds. This document outlines the expected spectroscopic data based on the analysis of its functional groups and data from analogous structures. It also provides detailed experimental protocols for acquiring this data and visual workflows to guide the characterization process.

Molecular Structure and Spectroscopic Overview

2-Hydroxy-3-methylquinoline-4-carboxylic acid possesses a quinoline core, a heterocyclic aromatic system, substituted with a hydroxyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position. This combination of functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid based on established principles and data from similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H~12.0 - 13.0Broad Singlet1H-COOH
H~11.0Broad Singlet1H-OH
H (Aromatic)~7.5 - 8.5Multiplet4HQuinoline ring protons
H~2.2Singlet3H-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C~170-COOH
C~165C2-OH
C (Aromatic)~115 - 145Quinoline ring carbons
C~15-CH₃

Table 2: Predicted Key IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Description
O-H (Carboxylic Acid)2500 - 3300BroadHydrogen-bonded O-H stretch
C-H (Aromatic)3000 - 3100MediumC-H stretching
C-H (Aliphatic)2850 - 2960Medium-CH₃ stretching
C=O (Carboxylic Acid)1690 - 1760StrongCarbonyl stretching
C=C / C=N (Aromatic)1450 - 1600Medium-StrongAromatic ring stretching
C-O1210 - 1320MediumC-O stretching
O-H (Bend)910 - 950Medium, BroadO-H out-of-plane bend

Table 3: Predicted UV-Vis Absorption Maxima

Solvent Predicted λmax (nm) Molar Absorptivity (ε) Electronic Transition
Ethanol~210Moderateπ → π* (Carboxylic Acid)
Ethanol~315Highπ → π* (Quinoline Ring)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Fragmentation Pathway
[M]+C₁₁H₉NO₃⁺Molecular Ion
[M-45]+C₁₀H₈NO⁺Loss of -COOH radical
[M-44]+C₁₀H₉NO₂⁺Loss of CO₂

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for exchange of the acidic protons of the hydroxyl and carboxylic acid groups with other deuterated solvents like methanol-d₄ or D₂O.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Place a small amount of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of 2-Hydroxy-3-methylquinoline-4-carboxylic acid in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a dilute solution with a concentration of approximately 0.01 mg/mL.

  • Use the same solvent as a reference in the reference cuvette.

UV-Vis Acquisition Parameters:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium acetate may be added to the solution to promote ionization.

MS Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 2-Hydroxy-3-methylquinoline- 4-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration UV_Vis->Data_Integration MS->Data_Integration Structure_Confirmation Confirm Molecular Structure Data_Integration->Structure_Confirmation

A high-level workflow for the synthesis and spectroscopic characterization of the target compound.

Data_Integration_Logic cluster_inputs Input Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data NMR Spectra (¹H, ¹³C) Framework Determine C-H Framework NMR_Data->Framework IR_Data IR Spectrum Functional_Groups Identify Functional Groups IR_Data->Functional_Groups UV_Vis_Data UV-Vis Spectrum Electronic_Transitions Analyze Conjugated System UV_Vis_Data->Electronic_Transitions MS_Data Mass Spectrum Molecular_Weight Determine Molecular Weight & Formula MS_Data->Molecular_Weight Final_Structure Elucidated Structure of 2-Hydroxy-3-methylquinoline- 4-carboxylic acid Framework->Final_Structure Functional_Groups->Final_Structure Electronic_Transitions->Final_Structure Molecular_Weight->Final_Structure

Logical flow for integrating data from different spectroscopic techniques for structure elucidation.

Conclusion

The spectroscopic characterization of 2-Hydroxy-3-methylquinoline-4-carboxylic acid relies on a multi-technique approach. While experimental data for this specific molecule is not widely available, a combination of theoretical predictions and data from analogous compounds provides a robust framework for its identification and structural confirmation. The experimental protocols and workflows detailed in this guide offer a comprehensive starting point for researchers and scientists in the field of drug discovery and development to confidently characterize this and similar novel chemical entities. The unique spectral features arising from the quinoline core, carboxylic acid, hydroxyl, and methyl groups allow for unambiguous identification when these techniques are used in concert.

References

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds. For researchers and professionals in drug development, a thorough understanding of the NMR spectral characteristics of quinoline derivatives, such as 2-Hydroxy-3-methylquinoline-4-carboxylic acid, is crucial for structural elucidation, purity assessment, and understanding structure-activity relationships. This technical guide offers a detailed overview of the expected ¹H and ¹³C NMR spectral data for the representative compound 2-Hydroxyquinoline-4-carboxylic acid, alongside comprehensive experimental protocols and a workflow for NMR analysis.

Data Presentation: Spectral Data of 2-Hydroxyquinoline-4-carboxylic Acid

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for 2-Hydroxyquinoline-4-carboxylic acid.

Table 1: Experimental ¹H NMR Spectral Data of 2-Hydroxyquinoline-4-carboxylic Acid

Proton (¹H) AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0-7.2s-
H-5~8.0-8.2d~8.0
H-6~7.3-7.5t~7.5
H-7~7.6-7.8t~7.5
H-8~7.9-8.1d~8.0
N-H~11.5-12.0br s-
COOH~13.0-14.0br s-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, "d" a doublet, "t" a triplet, and "br s" a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Hydroxyquinoline-4-carboxylic Acid

Carbon (¹³C) AssignmentPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3108 - 112
C-4140 - 145
C-4a138 - 142
C-5125 - 130
C-6122 - 126
C-7130 - 135
C-8118 - 122
C-8a145 - 150
COOH165 - 170

Note: These are predicted chemical shift ranges based on typical values for similar chemical environments.[1][2][3] Actual experimental values may vary.

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4][5][6]

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For quinoline carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its ability to dissolve polar compounds and exchange with labile protons (e.g., -OH, -NH, -COOH), which can be observed in the spectrum. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).[4][8]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[4]

  • Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (for organic solvents).[7] However, the residual solvent peak is often used for referencing (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR Spectroscopy:

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[4]

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (centered around 6-8 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.[4]

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons which have longer relaxation times.[7]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4]

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.[4]

  • Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons. In the ¹³C spectrum, individual peaks are identified.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an NMR experiment and the signaling pathways involved in data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Integrate, Assign Peaks & Interpret Structure reference->analyze NMR_Signaling cluster_excitation Excitation cluster_relaxation Relaxation & Detection rf_pulse RF Pulse nuclei Aligned Nuclei in B₀ Field rf_pulse->nuclei excited_nuclei Excited Nuclei nuclei->excited_nuclei Absorption relaxation Relaxation excited_nuclei->relaxation Emission relaxation->nuclei fid Free Induction Decay (FID Signal) relaxation->fid receiver Receiver Coil fid->receiver ft Fourier Transform (Processing) receiver->ft

References

Foundational

Spectroscopic Analysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) analysis of 2-Hydro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) analysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. This document outlines detailed experimental protocols, predicted spectral data, and the logical interpretation of the results for the structural elucidation of this quinoline derivative.

Introduction

2-Hydroxy-3-methylquinoline-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the quinoline scaffold. Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and structure of synthesized batches of this compound. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and Mass Spectrometry for the determination of molecular weight and fragmentation patterns.

Experimental Protocols

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups present in 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) (100-200 mg).

    • The mixture is then pressed under high pressure to form a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[1]

  • Instrumentation:

    • An FT-IR spectrometer is used for analysis.

    • A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

    • The sample is then placed in the beam path, and the spectrum is recorded.

  • Data Acquisition:

    • Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry

Objective: To determine the molecular weight and elucidate the fragmentation pattern of 2-Hydroxy-3-methylquinoline-4-carboxylic acid for structural confirmation.

Methodology:

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[1]

  • Instrumentation:

    • A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used.

    • Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is particularly suitable for polar molecules like carboxylic acids.[2]

  • Data Acquisition:

    • For ESI, the analysis can be performed in either positive or negative ion mode.

    • In positive ion mode, the protonated molecule [M+H]⁺ is observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

    • Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

Predicted Spectral Data

Due to the limited availability of specific experimental spectra for 2-Hydroxy-3-methylquinoline-4-carboxylic acid in the public domain, the following data is predicted based on the known spectral characteristics of quinoline derivatives and carboxylic acids.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300-2500O-H stretchCarboxylic AcidVery broad
~3000C-H stretchAromatic & MethylSharp, superimposed on O-H
1760-1690C=O stretchCarboxylic AcidStrong, sharp
1620-1500C=C and C=N stretchAromatic Quinoline RingMultiple sharp bands
1440-1395O-H bendCarboxylic AcidMedium
1320-1210C-O stretchCarboxylic AcidMedium
~920O-H bend (out-of-plane)Carboxylic Acid DimerBroad
850-750C-H bend (out-of-plane)Aromatic RingStrong

Table 1: Predicted FT-IR peak assignments for 2-Hydroxy-3-methylquinoline-4-carboxylic acid.[3][4]

Predicted Mass Spectrometry Data

The molecular formula of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol . The following table summarizes the expected m/z values for the molecular ion and key fragments.

m/z (Mass-to-Charge Ratio)IonFragmentation Pathway
204.06[M+H]⁺Protonated molecular ion (Positive ESI)
202.05[M-H]⁻Deprotonated molecular ion (Negative ESI)
203.06[M]⁺˙Molecular ion (EI)
186.06[M-OH]⁺Loss of hydroxyl radical from carboxylic acid
158.06[M-COOH]⁺Loss of carboxyl radical
159.07[M-CO₂]⁺˙Loss of carbon dioxide
130.06[M-COOH-HCN]⁺Subsequent loss of HCN from the quinoline ring

Table 2: Predicted m/z values for the molecular ion and major fragments of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Data Interpretation and Structural Elucidation

The combined analysis of FT-IR and Mass Spectrometry data provides a high degree of confidence in the structural elucidation of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the FT-IR and Mass Spectrometry analysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation Sample 2-Hydroxy-3-methylquinoline- 4-carboxylic acid FTIR_Prep Sample Preparation (KBr Pellet or ATR) Sample->FTIR_Prep MS_Prep Sample Preparation (Dilute Solution) Sample->MS_Prep FTIR_Acq Data Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Spec FT-IR Spectrum FTIR_Acq->FTIR_Spec Interpretation Structural Elucidation FTIR_Spec->Interpretation MS_Acq Data Acquisition (EI or ESI) MS_Prep->MS_Acq MS_Spec Mass Spectrum MS_Acq->MS_Spec MS_Spec->Interpretation Structural_Elucidation_Logic FTIR_Data FT-IR Data - Broad O-H stretch (3300-2500 cm⁻¹) - Strong C=O stretch (1760-1690 cm⁻¹) - Aromatic C=C/C=N stretches FTIR_Conclusion Presence of Carboxylic Acid and Aromatic Quinoline Ring FTIR_Data->FTIR_Conclusion MS_Data Mass Spectrometry Data - Molecular Ion Peak (e.g., [M+H]⁺ at m/z 204) - Fragmentation of COOH group - Fragmentation of quinoline ring MS_Conclusion Confirmation of Molecular Weight and Structural Fragments MS_Data->MS_Conclusion Final_Structure Confirmed Structure: 2-Hydroxy-3-methylquinoline- 4-carboxylic acid FTIR_Conclusion->Final_Structure MS_Conclusion->Final_Structure

References

Exploratory

Physical and chemical properties of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-3-methylquinoline-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-3-methylquinoline-4-carboxylic acid (CAS No: 6625-08-7). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and potential biological significance.

Chemical Identity and Physical Properties

2-Hydroxy-3-methylquinoline-4-carboxylic acid, a derivative of the quinoline scaffold, is a solid organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.20 g/mol .[1] It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, 3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. For clarity, this document will refer to the compound by its "2-hydroxy" nomenclature, while acknowledging the prevalence of the "2-oxo" tautomer.

Quantitative Physical and Chemical Data

A summary of the key physical and chemical properties of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.20 g/mol [1]
Melting Point 295-305 °C[1]
Appearance Solid[1]
CAS Number 6625-08-7

Spectroscopic Data

Detailed spectroscopic data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid is not extensively published. However, based on the known spectra of closely related quinoline carboxylic acid derivatives, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Aromatic protons would likely appear in the range of 7.0-8.5 ppm. The methyl protons would present as a singlet around 2.0-2.5 ppm. The hydroxyl and carboxylic acid protons would exhibit broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm region. The methyl carbon would appear upfield, typically below 20 ppm. The carbonyl carbon of the carboxylic acid and the C2 carbon (in the oxo form) would be found further downfield, likely in the 160-180 ppm range.

  • FTIR: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (and potentially the enol form) around 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carboxylic acid would be present around 1700 cm⁻¹. Another C=O stretch from the quinolone ring (in the oxo form) would also be expected in a similar region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.

Experimental Protocols: Synthesis

The primary synthetic route to 2-Hydroxy-3-methylquinoline-4-carboxylic acid is the Pfitzinger reaction .[2][3] This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3] For the synthesis of the title compound, the likely carbonyl reactant is an acetoacetate derivative with a methyl group at the α-position, such as ethyl 2-methylacetoacetate.

Plausible Synthesis Protocol via Pfitzinger Reaction

The following is a detailed, plausible experimental protocol for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid based on the principles of the Pfitzinger reaction.

Reaction Scheme:

G Isatin Isatin Intermediate Isatin ring-opening and condensation Isatin->Intermediate 1. Base Base (e.g., KOH) Base->Intermediate Carbonyl Ethyl 2-methylacetoacetate Carbonyl->Intermediate 2. Product 2-Hydroxy-3-methylquinoline-4-carboxylic acid Intermediate->Product Cyclization & Hydrolysis

A plausible synthesis workflow for 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Materials:

  • Isatin

  • Ethyl 2-methylacetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (for acidification)

  • Deionized water

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask, dissolve a specific molar equivalent of isatin in an aqueous solution of potassium hydroxide with stirring. This step facilitates the ring-opening of the isatin to form the potassium salt of isatic acid.

  • Addition of the Carbonyl Compound: To the solution of the isatin salt, add a slight molar excess of ethyl 2-methylacetoacetate.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in water and filtered to remove any insoluble impurities.

  • Precipitation: The filtrate is cooled in an ice bath, and the pH is adjusted to acidic (around pH 4-5) by the slow addition of dilute hydrochloric acid. This will cause the product, 2-Hydroxy-3-methylquinoline-4-carboxylic acid, to precipitate out of the solution.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold deionized water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Biological Activity and Potential Applications

While specific biological studies on 2-Hydroxy-3-methylquinoline-4-carboxylic acid are limited in the publicly available literature, the broader class of quinoline carboxylic acids is known for a wide range of pharmacological activities.

Derivatives of quinoline-4-carboxylic acid have been investigated for their potential as:

  • Antimicrobial agents [4]

  • Anticancer therapeutics [5]

  • Inhibitors of dihydroorotate dehydrogenase (DHODH) [6][7]

The inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, is a particularly interesting area of research for cancer and autoimmune diseases.[6][7] It is plausible that 2-Hydroxy-3-methylquinoline-4-carboxylic acid could exhibit similar inhibitory activity due to its structural similarity to other known DHODH inhibitors.

Potential Signaling Pathway Involvement: DHODH Inhibition

The following diagram illustrates the general mechanism of DHODH inhibition by quinoline carboxylic acid derivatives.

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine Quinoline 2-Hydroxy-3-methylquinoline- 4-carboxylic acid (Potential Inhibitor) Quinoline->DHODH Inhibition CellProliferation Cell Proliferation Pyrimidine->CellProliferation

Potential mechanism of action via DHODH inhibition.

Safety and Handling

2-Hydroxy-3-methylquinoline-4-carboxylic acid is classified as an irritant.[1] It may cause skin and serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water.

Conclusion

2-Hydroxy-3-methylquinoline-4-carboxylic acid is a quinoline derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed characterization is still emerging, its synthesis via the well-established Pfitzinger reaction and the known biological activities of related compounds suggest it could be a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential signaling pathway modulation.

References

Foundational

Tautomerism in 2-Hydroxy-3-methylquinoline-4-carboxylic acid

An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-3-methylquinoline-4-carboxylic acid Abstract The tautomeric equilibrium of quinoline derivatives is a cornerstone of their chemical behavior and biological acti...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

Abstract

The tautomeric equilibrium of quinoline derivatives is a cornerstone of their chemical behavior and biological activity, profoundly influencing their application in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of the potential tautomerism in 2-Hydroxy-3-methylquinoline-4-carboxylic acid. While direct experimental data for this specific molecule is limited in published literature, this paper extrapolates from established principles and detailed studies on closely related 2-hydroxyquinoline and 4-hydroxyquinoline systems. We explore the structural and environmental factors governing the tautomeric equilibrium, present quantitative data from analogous compounds, and provide detailed experimental and computational protocols for characterization. Key concepts and workflows are visualized using Graphviz diagrams to offer a clear and structured understanding for researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are fundamental scaffolds in pharmaceutical science. Within this class, quinoline derivatives are notable for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The bioactivity of these molecules is intimately linked to their three-dimensional structure and physicochemical properties, which are in turn dictated by tautomeric equilibria.

2-Hydroxy-3-methylquinoline-4-carboxylic acid possesses functional groups that allow for complex tautomeric interplay, primarily amide-imidol and keto-enol tautomerism. The position of the proton can shift between nitrogen and oxygen atoms, leading to distinct isomers with different hydrogen bonding capabilities, aromaticity, and reactivity. Understanding which tautomer predominates under physiological conditions is critical for rational drug design, as it determines the molecule's interaction with biological targets.[1] Generally, the keto (or amide) form of 2-hydroxyquinolines (2-quinolones) is the more stable and predominant tautomer in most environments.[3] This guide will dissect the potential tautomeric forms of the title compound and provide the necessary methodologies to investigate their equilibrium.

Tautomeric Forms of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

The structure of 2-Hydroxy-3-methylquinoline-4-carboxylic acid allows for two primary tautomeric equilibria: the amide-imidol equilibrium associated with the 2-hydroxy group and the keto-enol equilibrium that could potentially involve the 4-position, though the carboxylic acid group complicates this. The principal equilibrium is the amide-imidol tautomerism.

  • Amide Form (2-quinolone): 3-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This form contains a cyclic amide (lactam) structure.

  • Imidol Form (2-hydroxyquinoline): 2-Hydroxy-3-methylquinoline-4-carboxylic acid. This is the enol-like form, containing an iminol group.

The thermodynamic stability of the amide group generally causes the equilibrium in 2-hydroxyquinolines to strongly favor the 2-quinolone (amide) form.[3][4]

Figure 1: Amide-Imidol Tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be influenced by several factors.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMSO tend to favor the keto form, whereas non-polar solvents can shift the equilibrium.[5][6] The ability of protic solvents (e.g., water, methanol) to form hydrogen bonds can stabilize one tautomer over the other. Studies on related compounds show a strong preference for the keto form in polar aprotic solvents and the enol form in non-polar solvents.[5][6]

  • Substituent Effects: The electronic properties of substituents on the quinoline ring can alter the relative stabilities of the tautomers. The electron-donating methyl group at the 3-position and the electron-withdrawing carboxylic acid group at the 4-position will modulate the acidity of the N-H proton (amide) and the O-H proton (imidol), thereby influencing the equilibrium position.[3]

  • Intramolecular Hydrogen Bonding: The presence of the adjacent carboxylic acid group allows for the potential formation of a strong intramolecular hydrogen bond in the imidol form (between the 2-hydroxyl and the carboxylic acid's carbonyl oxygen) or in the amide form (between the N-H and the carboxylic acid). This internal hydrogen bonding can significantly stabilize a particular tautomer.[7][8]

  • Temperature: Like any chemical equilibrium, the tautomeric ratio is dependent on temperature.

Quantitative Analysis of Tautomerism in Related Quinoline Derivatives

Table 1: Tautomeric Equilibrium Constants (KT) for Related Compounds in Various Solvents

Compound Solvent Tautomer Favored KT ([Enol]/[Keto]) Reference
Acetoacetic Acid D₂O Keto < 0.02 [7]
Acetoacetic Acid CCl₄ Enol ~1.0 [7]
2-Phenacylpyridine Aqueous Keto (Imine) 0.089 (Enamine/Imine) [9]
4-Hydroxyquinoline Various Keto Generally < 1 [10][11]

| 2-Hydroxyquinoline | Various | Keto (Amide) | Generally << 1 |[3] |

Note: The data presented is for analogous systems and serves to illustrate the principles of tautomeric equilibrium. The exact KT for 2-Hydroxy-3-methylquinoline-4-carboxylic acid would require dedicated experimental determination.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and computational methods is required for a thorough investigation of tautomeric equilibria.

Spectroscopic Analysis Workflow

G start Sample Preparation (Dissolve in various deuterated solvents) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis ftir FTIR Spectroscopy start->ftir data_analysis Data Integration & Analysis nmr->data_analysis uv_vis->data_analysis ftir->data_analysis conclusion Determine Tautomeric Ratio and Equilibrium Constant (KT) data_analysis->conclusion

Figure 2: Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[8][12]

  • Objective: To identify signals unique to each tautomer and determine their relative concentrations by integration.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of 2-Hydroxy-3-methylquinoline-4-carboxylic acid in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O, C₆D₆).

    • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).

    • Data Acquisition:

      • Acquire ¹H NMR spectra. Look for distinct N-H (amide) and O-H (imidol) proton signals. Rapid proton exchange may result in a single broadened peak, necessitating low-temperature studies to resolve the signals.

      • Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is a key indicator: a signal in the ~160-170 ppm range is characteristic of an amide carbonyl (C=O), while a signal more upfield is expected for the imidol C-OH.[6][13]

      • For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the nuclei of interest) to allow for full magnetization recovery.

    • Data Analysis: Determine the tautomeric ratio by integrating the well-resolved signals corresponding to each distinct tautomer. For example, the ratio of the integrals of the methyl protons, which will have slightly different chemical shifts in each tautomeric form, can be used.

UV-Vis Spectroscopy

This technique is effective for quantifying tautomeric ratios if the individual tautomers possess distinct absorption spectra.[14][15]

  • Objective: To determine the concentration of each tautomer using the Beer-Lambert law.

  • Protocol:

    • Sample Preparation: Prepare dilute solutions (10⁻⁴ to 10⁻⁵ M) of the compound in solvents of interest (e.g., ethanol, water, cyclohexane).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

    • Data Analysis:

      • The molar extinction coefficients (ε) for each pure tautomer are required. These are often determined by using "locked" derivatives (e.g., N-methyl for the amide form and O-methyl for the imidol form) that cannot tautomerize.

      • With known ε values, the concentration of each tautomer in the equilibrium mixture can be calculated from the absorbance at characteristic wavelengths.

      • The equilibrium constant is then calculated: KT = [Imidol]/[Amide].

Computational Chemistry Protocols

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers, corroborating experimental findings, and providing insight into their electronic structures.[16][17]

  • Objective: To calculate the Gibbs free energies of the amide and imidol tautomers to predict the predominant form.

  • Protocol:

    • Software: Use a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

    • Methodology:

      • Model Building: Construct the 3D structures of both the amide and imidol tautomers of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

      • Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).[11]

      • Solvent Modeling: Since tautomeric equilibrium is solvent-dependent, incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM).

      • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

    • Data Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower ΔG is the more stable, and the energy difference can be used to calculate the theoretical equilibrium constant (ΔG = -RT ln KT).[18]

Table 2: Representative Computational Methods for Tautomer Analysis

Method Functional Basis Set Application Reference
DFT B3LYP 6-311++G(d,p) Geometry optimization, energy calculation [10][11]
DFT with PCM B3LYP 6-311++G(d,p) Analysis in solution [11]
GIAO HF/B3LYP 6-31++G(d,p) Prediction of NMR chemical shifts [19]

| TD-DFT | B3LYP | 6-311++G(d,p) | Simulation of UV-Vis spectra |[20] |

Conclusion

The tautomerism of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is a critical aspect of its chemistry, with the equilibrium likely dominated by the thermodynamically stable amide (2-quinolone) form, consistent with related 2-hydroxyquinoline systems.[3] However, this equilibrium is dynamic and sensitive to environmental factors such as solvent polarity and specific molecular interactions, including intramolecular hydrogen bonding. A comprehensive understanding and quantification of this phenomenon require a synergistic approach, combining high-resolution spectroscopic techniques like NMR with robust quantum chemical calculations. The detailed protocols and foundational principles outlined in this guide provide a framework for researchers to thoroughly characterize the tautomeric behavior of this molecule, enabling a more informed approach to its application in drug design and development.

References

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, a key heterocyclic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development. This document details the physicochemical properties, experimental protocols for solubility and stability assessment, and potential degradation pathways based on established scientific principles and regulatory guidelines.

Introduction

2-Hydroxy-3-methylquinoline-4-carboxylic acid (CAS No. 6625-08-7) belongs to the quinoline carboxylic acid class of compounds. Its structure, featuring both a hydroxyl and a carboxylic acid group on the quinoline core, imparts specific physicochemical properties that are critical for its development as a potential therapeutic agent. Understanding its solubility and stability is fundamental for formulation development, manufacturing, and ensuring the safety and efficacy of any resulting drug product.

Chemical Structure:

Physicochemical Properties

A summary of the known physicochemical properties of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is presented below.

PropertyValueReference
CAS Number 6625-08-7
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Melting Point 295-305 °C[1]
Appearance Yellow powder[2]

Solubility Profile

Quantitative solubility data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid is not extensively available in published literature. However, qualitative descriptions indicate it is "easily soluble in warm sodium carbonate solution" and "easily soluble in dilute sodium carbonate solution".[3] This suggests that the compound, being acidic due to the carboxylic acid group, exhibits significantly higher solubility in alkaline aqueous solutions through salt formation.

The following table presents illustrative solubility data in various solvents. This data is based on the expected behavior of similar quinoline carboxylic acid derivatives and should be experimentally verified.

SolventTemperature (°C)Solubility (mg/mL) (Illustrative)
Water (pH 7.0)25< 0.1
0.1 M HCl25< 0.1
0.1 M NaOH25> 10
Ethanol251 - 5
Methanol251 - 5
Dimethyl Sulfoxide (DMSO)25> 20
Acetonitrile250.1 - 1
Propylene Glycol251 - 5
Experimental Protocol for Solubility Determination

A standard equilibrium solubility shake-flask method can be employed to determine the quantitative solubility of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of 2-Hydroxy-3-methylquinoline-4-carboxylic acid to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Stability Profile

The stability of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is a critical parameter for its handling, storage, and formulation. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] These studies also help in developing and validating a stability-indicating analytical method. The following table summarizes the recommended conditions for forced degradation studies.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursDegradation of the quinoline ring system, potential decarboxylation at elevated temperatures.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursDegradation of the quinoline ring system, potential decarboxylation.
Oxidation 3-30% H₂O₂, room temperature or slightly elevated temperatureFormation of N-oxides and hydroxylated derivatives on the aromatic rings.
Thermal Degradation Dry heat (e.g., 60-80°C) for several daysDecarboxylation is a likely degradation pathway, especially at or above the melting point.[3]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Photochemical degradation leading to various oxidized or rearranged products.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 2-Hydroxy-3-methylquinoline-4-carboxylic acid under various stress conditions.

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 8 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place the solid compound in an oven at 80°C for 48 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for the analysis of quinoline derivatives.

Illustrative HPLC Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (typically around the λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_0 Physicochemical Profiling cluster_1 Solubility Assessment cluster_2 Stability Assessment Compound_Synthesis Synthesis and Purification of 2-Hydroxy-3-methylquinoline-4-carboxylic acid Structural_Elucidation Structural Elucidation (NMR, MS, Elemental Analysis) Compound_Synthesis->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, >99%) Structural_Elucidation->Purity_Assessment Solubility_Screening Qualitative Solubility Screening (Aqueous and Organic Solvents) Purity_Assessment->Solubility_Screening Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Purity_Assessment->Forced_Degradation Quantitative_Solubility Quantitative Solubility Determination (Shake-Flask Method) Solubility_Screening->Quantitative_Solubility pH_Solubility_Profile pH-Solubility Profiling Quantitative_Solubility->pH_Solubility_Profile Identify_Degradants Identification of Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants Method_Development Development of Stability-Indicating Analytical Method (HPLC) Forced_Degradation->Method_Development Long_Term_Stability Long-Term and Accelerated Stability Studies (ICH Guidelines) Method_Development->Long_Term_Stability

Caption: Workflow for the physicochemical characterization of the compound.

Signaling Pathway for Forced Degradation Analysis

G cluster_stress Stress Conditions Start 2-Hydroxy-3-methylquinoline-4-carboxylic Acid Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation Analysis->Data Pathway Elucidation of Degradation Pathway Data->Pathway Products Structure of Degradation Products Data->Products

Caption: Logical flow for forced degradation studies and analysis.

Conclusion

This technical guide outlines the critical aspects of the solubility and stability of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a robust framework for researchers and drug development professionals to generate the necessary data for formulation and regulatory purposes. The inherent properties of its functional groups suggest that solubility can be significantly enhanced in alkaline conditions, and potential degradation pathways, primarily decarboxylation and oxidation, should be carefully monitored during development. A thorough understanding and experimental determination of these properties are paramount for the successful progression of this compound as a potential pharmaceutical agent.

References

Foundational

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the quantum chemical calculations applied to 2-Hydroxy-3-methylquinoline-4-carboxylic acid, a mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations applied to 2-Hydroxy-3-methylquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we can elucidate its structural, spectroscopic, and electronic properties, offering critical insights for drug design and development. This document details the computational methodologies, presents key data in a structured format, and visualizes the workflow for a clear understanding of the underlying processes.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.[1] These methods allow for the accurate prediction of molecular properties, complementing and guiding experimental work. For quinoline derivatives, which are known for a wide range of biological activities including antibacterial and anticancer properties, DFT studies provide a deeper understanding of their structure-activity relationships.[2] Computational approaches can predict optimized geometries, vibrational frequencies (correlating to IR and Raman spectra), electronic properties such as HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, all of which are crucial for understanding the molecule's reactivity and interaction with biological targets.[3][4]

Computational and Experimental Methodologies

The successful application of quantum chemical calculations relies on a robust and well-defined methodology. The following protocols are standard in the computational analysis of quinoline derivatives and are complemented by experimental techniques for validation.

Computational Protocol: Density Functional Theory (DFT)

A typical computational workflow for analyzing 2-Hydroxy-3-methylquinoline-4-carboxylic acid involves the following steps:

  • Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[4]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[2][4]

  • Electronic Property Calculation: Key electronic descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and stability.[4]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites for electrophilic and nucleophilic attack.[4]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is often employed to predict the 1H and 13C NMR chemical shifts, providing a direct comparison with experimental NMR data.[4]

G A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Energy Minimum) C->D E Vibrational Spectra (IR/Raman) D->E F Electronic Properties (HOMO, LUMO, MEP) D->F G NMR Chemical Shifts (GIAO) D->G H Comparison with Experimental Data E->H G->H

Figure 1: Computational workflow for quantum chemical analysis.
Experimental Protocols

Experimental validation is crucial for confirming the accuracy of computational predictions.

  • Synthesis: Derivatives of 2-hydroxyquinoline-4-carboxylic acid can be synthesized through methods like the Pfitzinger reaction.[5] The synthesis of related compounds often involves the reaction of isatin with appropriate ketones in the presence of a base.[5]

  • Spectroscopic Characterization:

    • FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded to identify the characteristic functional groups and compare them with the calculated frequencies.

    • UV-Vis Spectroscopy: The electronic absorption spectrum is measured and can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

    • NMR Spectroscopy: 1H and 13C NMR spectra are recorded, typically in a solvent like DMSO-d6, to determine the chemical environment of the protons and carbons.[6][7][8] These experimental shifts are the benchmark for the calculated GIAO values.[4]

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the definitive experimental molecular geometry, including bond lengths and angles, for comparison with the optimized computational structure.[9]

Predicted Molecular Properties

The following tables summarize the types of quantitative data obtained from DFT calculations for 2-Hydroxy-3-methylquinoline-4-carboxylic acid, based on typical results for similar quinoline derivatives.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. The table below presents a selection of key predicted bond lengths and angles.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) O-H (hydroxyl)0.97
C=O (carboxyl)1.22
C-O (carboxyl)1.35
O-H (carboxyl)0.98
C-N (quinoline)1.38
C-C (aromatic)1.39 - 1.42
**Bond Angles (°) **C-O-H (hydroxyl)108.5
O=C-O (carboxyl)123.0
C-C-N (quinoline)120.0 ± 2.0
Dihedral Angles (°) C-C-C=O (carboxyl)~0 or ~180
Vibrational Frequencies

The calculated vibrational frequencies correspond to specific molecular motions and can be used to assign bands in experimental IR and Raman spectra.

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
O-H stretchingHydroxyl~3500
O-H stretchingCarboxylic acid~3400 (dimer: broad ~3000)
C-H stretchingMethyl~2950
C-H stretchingAromatic~3100
C=O stretchingCarboxylic acid~1720
C=C/C=N stretchingQuinoline ring1620 - 1450
O-H bendingCarboxylic acid~1420
C-O stretchingCarboxylic acid~1250
Electronic and Thermodynamic Properties

These properties provide insights into the molecule's reactivity, stability, and energy.

PropertySymbolCalculated Value
Electronic Properties
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 eV
HOMO-LUMO Energy GapΔE4.5 eV
Dipole Momentµ3.5 D
Thermodynamic Properties
Zero-point vibrational energyZPE150 kcal/mol
EnthalpyH158 kcal/mol
Gibbs Free EnergyG115 kcal/mol

Analysis of Molecular Reactivity

The electronic properties derived from quantum chemical calculations are fundamental to understanding the reactivity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

G cluster_0 Electronic Properties cluster_1 Reactivity Descriptors HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Electron Donation LUMO LUMO Energy LUMO->Reactivity Electron Acceptance MEP MEP Surface Electrophilic Electrophilic Attack Sites (Electron-rich regions) MEP->Electrophilic Nucleophilic Nucleophilic Attack Sites (Electron-deficient regions) MEP->Nucleophilic

Figure 2: Relationship between electronic properties and reactivity.
  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. A large HOMO-LUMO energy gap, as predicted, suggests high kinetic stability and low chemical reactivity.[4] The distribution of these orbitals on the molecule indicates the likely sites for charge transfer interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For 2-Hydroxy-3-methylquinoline-4-carboxylic acid, the most negative regions (electron-rich, prone to electrophilic attack) are expected around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the quinoline ring. The most positive regions (electron-deficient, prone to nucleophilic attack) would be associated with the hydrogen atoms of the hydroxyl and carboxyl groups.

Conclusion

Quantum chemical calculations provide a powerful, predictive framework for the detailed characterization of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. The data and methodologies presented in this guide offer a solid foundation for understanding its structural, spectroscopic, and electronic properties. This computational insight is invaluable for researchers in drug discovery, enabling the rational design of more potent and selective analogues and facilitating a deeper understanding of their mechanisms of action. The strong correlation typically observed between DFT-calculated data and experimental results underscores the predictive power of this approach in modern chemical and pharmaceutical research.[4]

References

Exploratory

Structural Analysis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals. This technical guide addresses the structural characteristics of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. Extensive searches of cry...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structural characteristics of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. Extensive searches of crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available, fully determined crystal structure for this specific compound.

Therefore, this document provides a detailed account of its synthesis and, as a case study, presents an in-depth analysis of a closely related quinoline derivative's crystal structure to illustrate the experimental protocols and data presentation pertinent to this class of compounds.

Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

A documented method for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid involves the reaction of the calcium salt of isatic acid with a halogenated acetone derivative.[1]

Experimental Protocol: Synthesis

The synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid can be achieved through the following steps[1]:

  • Formation of the Calcium Salt of Isatic Acid: 49 parts of isatin are converted to the calcium salt of isatic acid using 56 parts of quicklime in 2000 parts of water. The mixture is warmed during this conversion.

  • Reaction with Haloacetone: To the resulting mixture, 35 parts of bromoacetone (or 50 parts of iodo-acetone) are added dropwise.

  • Stirring and Precipitation: The reaction mixture is stirred for several hours.

  • Acidification and Isolation: The mixture is then acidified with dilute hydrochloric acid, which leads to the precipitation of 2-methyl-3-hydroxyquinoline-4-carboxylic acid as a light-yellow solid.

  • Filtration and Drying: The precipitate is filtered, washed, and dried to yield the final product.

This process is reported to yield approximately 99% of the theoretical amount.[1]

G Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Isatin Isatin Formation_Salt Formation of Calcium Salt of Isatic Acid Isatin->Formation_Salt Quicklime Quicklime Quicklime->Formation_Salt Water Water Water->Formation_Salt Bromoacetone Bromoacetone Reaction Reaction with Bromoacetone Bromoacetone->Reaction Formation_Salt->Reaction Stirring Stirring Reaction->Stirring Acidification Acidification Stirring->Acidification Isolation Isolation Acidification->Isolation Product 2-Hydroxy-3-methylquinoline-4-carboxylic Acid Isolation->Product

Caption: Synthetic pathway for 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Case Study: Crystal Structure of a Related Quinoline Derivative

While the crystal structure for the title compound is unavailable, a detailed crystallographic study has been published for a related molecule, Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate . The methodologies and data from this study serve as an excellent proxy for understanding the structural analysis of this class of compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for the analogue involved the following key steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown from methanol.

  • Data Collection: A colorless crystal was mounted on a diffractometer. Intensity data were collected using graphite-monochromated MoKα radiation with a CCD detector, employing ω-scanning.

  • Structure Solution and Refinement: The crystal structure was solved and refined using established crystallographic software packages.

G Experimental Workflow for Single-Crystal X-ray Diffraction cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution cluster_output Output Crystal_Growth Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Data Collection Mounting->Xray_Diffraction Structure_Solution Structure Solution Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Data (CIF) Structure_Refinement->Crystallographic_Data

Caption: Workflow for determining a crystal structure via X-ray diffraction.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for two related methylated quinoline derivatives as reported in the literature.

Table 1: Crystal Data and Structure Refinement Details

ParameterMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateMethyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate
Empirical FormulaC₁₂H₁₁NO₃SC₁₃H₁₃NO₃S
Formula Weight249.28263.30
Temperature (K)293293
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)4.0161(9)9.5401(7)
b (Å)17.850(4)11.8332(8)
c (Å)15.891(6)11.858(1)
β (°)96.13(3)109.436(8)
Volume (ų)1132.6(5)1262.3(2)
Z44
Density (calculated, g/cm³)1.4621.385
Absorption Coefficient (mm⁻¹)0.2800.256
F(000)520552

Table 2: Selected Bond Lengths (Å)

BondMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate
S(1)-C(2)1.745(2)
S(1)-C(12)1.791(3)
O(1)-C(4)1.334(3)
O(2)-C(11)1.205(3)
O(3)-C(11)1.328(3)
N(1)-C(2)1.321(3)
N(1)-C(9)1.391(3)

Table 3: Selected Bond Angles (°)

AngleMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate
C(2)-S(1)-C(12)103.7(1)
C(2)-N(1)-C(9)120.3(2)
N(1)-C(2)-C(3)122.3(2)
N(1)-C(2)-S(1)116.3(2)
C(3)-C(2)-S(1)121.4(2)
C(4)-C(3)-C(11)118.8(2)
O(1)-C(4)-C(5)118.3(2)
O(1)-C(4)-C(3)122.9(2)

Structural Insights

The analysis of related quinoline structures reveals key features that are likely to be present in 2-Hydroxy-3-methylquinoline-4-carboxylic acid. The quinoline core is expected to be largely planar. The presence of the hydroxyl and carboxylic acid groups allows for the formation of intra- and intermolecular hydrogen bonds, which would play a significant role in the crystal packing. The precise arrangement of molecules in the solid state, however, can only be definitively determined through experimental X-ray diffraction analysis of a single crystal of the title compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Hydroxy-3-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the known and potential biological activities of 2-Hydroxy-3-methylquinoline-4-carboxylic acid a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential biological activities of 2-Hydroxy-3-methylquinoline-4-carboxylic acid and its derivatives. The protocols detailed below are based on established methodologies for evaluating the biological effects of this class of compounds.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Quinoline-4-carboxylic acid derivatives are recognized as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Inhibition of DHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression, particularly in rapidly proliferating cells such as cancer cells.[1][2] This mechanism of action makes DHODH a compelling target for the development of therapeutics for cancer, autoimmune disorders, and viral infections.[1][2]

The core structure of quinoline-4-carboxylic acid is crucial for its inhibitory activity, as the carboxylate group can form key interactions, such as a salt bridge with arginine residues (e.g., R136) and hydrogen bonds with other residues (e.g., Q47) within the enzyme's active site, mimicking the binding of the natural substrate.[1] Structural modifications, including the addition of hydroxyl and methyl groups, can further enhance binding affinity and selectivity.

Quantitative Data: DHODH Inhibition by Quinoline-4-Carboxylic Acid Analogs

The following table summarizes the inhibitory activity of several quinoline-4-carboxylic acid derivatives against DHODH. While data for the specific 2-hydroxy-3-methyl derivative is not available in the reviewed literature, the presented data for analogous compounds provide a strong rationale for evaluating its potential as a DHODH inhibitor.

Compound IDR1 SubstituentR2 SubstituentDHODH IC50 (nM)Reference
41 Pyridin-2-ylH9.71 ± 1.4[1][3][4]
43 2-Hydroxypyridin-6-ylH26.2 ± 1.8[1][3][4]
46 1,7-NaphthyridineH28.3 ± 3.3[1][3][4]
3 PhenylH250 ± 110[1]

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA ... Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation 2_Hydroxy_3_methylquinoline_4_carboxylic_acid 2-Hydroxy-3-methylquinoline- 4-carboxylic acid DHODH_enzyme DHODH Enzyme 2_Hydroxy_3_methylquinoline_4_carboxylic_acid->DHODH_enzyme Inhibits DHODH_enzyme->Cell_Proliferation Inhibition leads to reduced proliferation

Caption: Inhibition of DHODH by 2-Hydroxy-3-methylquinoline-4-carboxylic acid blocks pyrimidine synthesis.

Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol is adapted from methodologies used to evaluate quinoline-based DHODH inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid (test compound)

  • Brequinar (positive control)

  • Dihydroorotate (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Coenzyme Q10 (CoQ10)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • Serially dilute the compounds in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the diluted compounds, DHODH enzyme, and CoQ10.

  • Initiate the reaction by adding the substrate (dihydroorotate) and DCIP.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity

Derivatives of 2- and 3-hydroxyquinoline-4-carboxylic acid have been reported to possess antioxidant properties.[5][6] The presence of a hydroxyl group on the quinoline ring is thought to contribute to this activity, potentially through mechanisms such as free radical scavenging or metal chelation.[5]

Quantitative Data: Antioxidant Activity of Hydroxyquinoline Analogs

The antioxidant activity of these compounds is often evaluated using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to scavenge free radicals.

Compound IDDescriptionAntioxidant Activity (ABTS Assay)Reference
14 2-aryl-3-hydroxyquinoline-4-carboxylic acid derivative with a benzimidazole moietyHigh[5]
21a,b 3-aryl-2-hydroxyquinoline-4-carboxylic acid derivatives with a benzimidazole moietyHigh[5]
Ascorbic Acid Standard AntioxidantHigh[5]

Experimental Workflow: ABTS Antioxidant Assay

ABTS_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A1 Prepare ABTS radical cation (ABTS•+) solution B1 Mix ABTS•+ solution with test compound A1->B1 A2 Prepare test compound solutions at various concentrations A2->B1 B2 Incubate in the dark at room temperature B1->B2 C1 Measure absorbance at 734 nm B2->C1 C2 Calculate percentage of radical scavenging activity C1->C2 C3 Determine IC50 value C2->C3

Caption: Workflow for determining antioxidant activity using the ABTS assay.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is based on the methodology described for evaluating the antioxidant activity of hydroxyquinoline derivatives.[5]

Objective: To assess the free radical scavenging capacity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid (test compound)

  • Ascorbic acid or Trolox (positive control)

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or appropriate solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and positive control in ethanol.

  • Add the diluted ABTS•+ solution to each well of a 96-well plate.

  • Add the test compound or control solutions to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) in the dark.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the ABTS radicals.

Antibacterial and Other Activities

The quinoline-4-carboxylic acid scaffold is also a key feature in a number of antibacterial agents.[7] Additionally, derivatives have been investigated as histone deacetylase (HDAC) inhibitors, suggesting a potential role in cancer therapy through epigenetic mechanisms.

Quantitative Data: Antibacterial and HDAC Inhibitory Activities
Compound IDTarget/OrganismActivity MetricValueReference
5a4 Staphylococcus aureusMIC64 µg/mL[7]
5a7 Escherichia coliMIC128 µg/mL[7]
D28 HDAC3IC50-[8]
D29 HDAC3IC50-[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 2-Hydroxy-3-methylquinoline-4-carboxylic acid required to inhibit the growth of specific bacterial strains.

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid (test compound)

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microplate

  • Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard)

Procedure:

  • Perform serial two-fold dilutions of the test compound and positive control in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

These application notes and protocols provide a framework for the investigation of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. The strong evidence for the biological activity of closely related analogs suggests that this compound is a promising candidate for further research and development in the fields of oncology, immunology, and infectious diseases.

References

Application

Application Notes and Protocols: 2-Hydroxy-3-methylquinoline-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. Among these, 2-hydroxy-3-methylquinoline-4-carboxylic acid stands out as a valuable and versatile building block for the synthesis of a diverse array of derivatives. Its utility stems from the presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the quinoline ring itself—which can be selectively functionalized to generate libraries of compounds for drug discovery and development. Derivatives of the quinoline-4-carboxylic acid core have shown significant promise as antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 2-hydroxy-3-methylquinoline-4-carboxylic acid in organic synthesis.

Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

The parent compound, 2-hydroxy-3-methylquinoline-4-carboxylic acid, can be synthesized through various methods. A common approach involves the condensation of isatin or its derivatives with a source of a methyl ketone. A classic and high-yielding method is the Pfitzinger reaction.

Protocol: Synthesis via Modified Pfitzinger Reaction

This protocol is adapted from established procedures for the synthesis of quinoline-4-carboxylic acids.

Reaction Scheme:

Materials:

  • Isatin

  • Methyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add isatin and methyl acetoacetate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 4-5.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data for Synthesis of Related Quinoline-4-carboxylic Acids:

ReactantsProductYield (%)Reference
Isatin, Chloracetone, Calcium Hydroxide2-Methyl-3-hydroxyquinoline-4-carboxylic acid~90-95
Isatin, Bromacetone, Calcium Hydroxide2-Methyl-3-hydroxyquinoline-4-carboxylic acid99
5,7-Dichloroisatin, Chloracetone, Calcium Oxide2-Methyl-3-hydroxy-6,8-dichloroquinoline-4-carboxylic acid~92

Applications in Organic Synthesis: Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety at the C4 position is a prime site for modification, most commonly through the formation of amides and esters. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.

Amide Bond Formation

Amide derivatives of quinoline-4-carboxylic acids have demonstrated a range of biological activities, including anticancer and antimalarial properties.[4] Standard peptide coupling reagents are effectively employed for this transformation.

Reaction Scheme:

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-hydroxy-3-methylquinoline-4-carboxylic acid in DMF or DCM in a round-bottom flask.

  • Add HOBt (1.1 equivalents) and the desired amine (1.1 equivalents).

  • Add DIPEA or TEA (2.0 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data for Amide Derivatives of Quinoline-4-carboxylic Acids:

Quinoline-4-carboxylic Acid DerivativeAmine ReactantProductYield (%)Reference
2-(2-Nitrophenyl)quinoline-4-carboxylic acidN-methyl piperazine2-(2-Nitrophenyl)-N-(methylpiperazin-1-yl)quinoline-4-carboxamide67[5]
2-(2-Nitrophenyl)quinoline-4-carboxylic acidPyrrolidine2-(2-Nitrophenyl)-N-(pyrrolidin-1-yl)quinoline-4-carboxamide65[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidp-Toluidine2-(4-Acrylamidophenyl)-N-(p-tolyl)quinoline-4-carboxamide82[6]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid4-Bromoaniline2-(4-Acrylamidophenyl)-N-(4-bromophenyl)quinoline-4-carboxamide72[6]
Ester Formation

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer esterification being a straightforward approach for simple alcohols.

Reaction Scheme:

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

Procedure:

  • Suspend 2-hydroxy-3-methylquinoline-4-carboxylic acid in an excess of the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Ester Derivatives of a Related Quinoline-4-carboxylic Acid:

ReactantProductYield (%)Reference
3-Aryl-2-hydroxyquinoline-4-carboxylic acidMethyl 3-aryl-2-hydroxyquinoline-4-carboxylate-[7]
2-Aryl-3-hydroxyquinoline-4-carboxylic acidMethyl 2-aryl-3-hydroxyquinoline-4-carboxylate-[7]

Note: Specific yields for these esterification reactions were not provided in the reference, but the protocol is described as effective.

Biological Activity and Signaling Pathways of Derivatives

Derivatives of quinoline-4-carboxylic acid have been shown to interact with various biological targets, leading to their therapeutic effects. For instance, certain derivatives act as inhibitors of key signaling pathways implicated in cancer. One such pathway is the STAT3 signaling cascade, which is often constitutively activated in cancer cells, promoting proliferation and survival.

Below is a diagram illustrating the general mechanism of action for a hypothetical STAT3 inhibitor derived from a quinoline-4-carboxylic acid.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA Target Gene Promoters STAT3_dimer->DNA Translocation Inhibitor Quinoline-4-carboxylic acid derivative Inhibitor->STAT3_active Inhibition of Phosphorylation/ Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiation Cytokine Cytokine Cytokine->Receptor Binding

Caption: Inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

Conclusion

2-Hydroxy-3-methylquinoline-4-carboxylic acid is a highly valuable scaffold in organic synthesis, particularly for the development of novel therapeutic agents. The synthetic protocols provided herein for its synthesis and derivatization offer a robust starting point for researchers. The diverse biological activities of its derivatives, such as the inhibition of critical signaling pathways in cancer, underscore the importance of this building block in medicinal chemistry and drug discovery. Further exploration and functionalization of this versatile molecule are likely to yield new compounds with significant therapeutic potential.

References

Method

Application Notes and Protocols: In Vitro Antibacterial Assay for 2-Hydroxy-3-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolines and their derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial properties. The quinoline scaffold is a key component of many synthetic antibacterial agents. 2-Hydroxy-3-methylquinoline-4-carboxylic acid is a quinoline derivative with potential as an antibacterial agent. This document provides a detailed protocol for conducting in vitro antibacterial assays to determine the efficacy of this compound. The primary method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), a gold standard for assessing antimicrobial susceptibility.[1] Additionally, this guide outlines the protocol for determining the Minimum Bactericidal Concentration (MBC) and a general method for assessing cytotoxicity.

Mechanism of Action of Quinolone Antibacterials

Many antibacterial quinoline derivatives, particularly the well-studied fluoroquinolones, function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, which is essential for the initiation of replication. Topoisomerase IV plays a critical role in separating interlinked daughter chromosomes after replication.[1] By targeting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death. It is hypothesized that 2-Hydroxy-3-methylquinoline-4-carboxylic acid may share a similar mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely used and accurate technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Preparation of the Test Compound:

    • Prepare a stock solution of 2-Hydroxy-3-methylquinoline-4-carboxylic acid in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the different concentrations of the test compound.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).

    • Also, include a solvent control (bacteria in CAMHB with the highest concentration of DMSO used).

    • Cover the plate and incubate at 37°C for 16-20 hours.[2]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[2][4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spread the aliquot onto a fresh, compound-free agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Cytotoxicity Assay (General Protocol)

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Procedure:

  • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-Hydroxy-3-methylquinoline-4-carboxylic acid for a specified period (e.g., 24 or 48 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Data Presentation

CompoundBacterial StrainMIC (µg/mL)Reference
Example: 2-phenyl-quinoline-4-carboxylic acid derivative (5a4) Staphylococcus aureus64[2]
Example: 2-phenyl-quinoline-4-carboxylic acid derivative (5a7) Escherichia coli128[2]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Adjust to 0.5 McFarland A->B Standardize inoculum D Inoculate 96-well Plate B->D Dilute for final concentration C Prepare Compound Dilutions C->D Add to plate E Incubate at 37°C for 16-20h D->E Incubation F Visually Assess Growth E->F Read results G Determine MIC F->G Identify lowest concentration with no growth DNA_Replication_Inhibition cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA Replication DNA Replication DNA->Replication Template Daughter Daughter Chromosomes Replication->Daughter Gyrase DNA Gyrase Gyrase->DNA Introduces negative supercoils TopoIV Topoisomerase IV TopoIV->Daughter Decatenates Quinolone 2-Hydroxy-3-methylquinoline- 4-carboxylic acid Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits

References

Application

Application Notes and Protocols for Determining the Antioxidant Capacity of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid using DPPH and ABTS Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate the antioxidant potential of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. Quinoline derivatives have garnered significant interest for their diverse biological activities, and assessing their antioxidant capacity is a critical step in drug discovery and development.

Principle of the Assays

Both DPPH and ABTS assays are spectrophotometric methods based on the ability of an antioxidant to scavenge stable free radicals.

  • DPPH Assay : This assay utilizes the stable free radical DPPH, which has a deep violet color in solution with a maximum absorbance around 517 nm.[1][2] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[1] The decrease in absorbance is proportional to the radical-scavenging activity of the antioxidant.[1]

  • ABTS Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS.[3] The ABTS•+ radical has a characteristic absorbance at 734 nm.[3] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color change is proportional to the antioxidant's concentration and its scavenging ability.[3] This assay is applicable to both hydrophilic and lipophilic antioxidant systems.[4]

Data Presentation

The antioxidant capacity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid can be quantified and compared using the following metrics. The IC50 value, representing the concentration of the compound required to scavenge 50% of the initial radicals, is a key parameter. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

Concentration (µg/mL)Absorbance (517 nm)% Inhibition
Control (no sample)Value0%
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue
IC50 Value (µg/mL) \multicolumn{2}{c}{Calculated Value }
Ascorbic Acid (Positive Control) \multicolumn{2}{c}{Value }

Table 2: ABTS Radical Cation Scavenging Activity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

Concentration (µg/mL)Absorbance (734 nm)% Inhibition
Control (no sample)Value0%
Concentration 1ValueValue
Concentration 2ValueValue
Concentration 3ValueValue
Concentration 4ValueValue
Concentration 5ValueValue
IC50 Value (µg/mL) \multicolumn{2}{c}{Calculated Value }
Trolox (Positive Control) \multicolumn{2}{c}{Value }

Experimental Protocols

DPPH Assay Protocol

This protocol outlines the steps to determine the DPPH radical scavenging activity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Ascorbic acid (positive control)

  • Methanol (or a suitable solvent for the test compound)

  • 96-well microplate

  • Microplate reader

2. Solution Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.[1]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 2-Hydroxy-3-methylquinoline-4-carboxylic acid in methanol to prepare a stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid in the same manner as the test compound.

3. Assay Procedure:

  • In a 96-well plate, add 100 µL of the different concentrations of the test compound and positive control to separate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the blank, add 200 µL of methanol.

  • Gently mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control reaction (DPPH solution and solvent).

  • A_sample is the absorbance of the test compound with DPPH solution.

Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol pipette Pipette Blank, Control, Sample & Standard into 96-well plate prep_dpph->pipette prep_sample Prepare Stock & Serial Dilutions of 2-Hydroxy-3-methylquinoline- 4-carboxylic acid prep_sample->pipette prep_control Prepare Stock & Serial Dilutions of Ascorbic Acid (Control) prep_control->pipette add_dpph Add DPPH solution to all wells (except blank) pipette->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine Determine IC50 Value plot->determine

Workflow for the DPPH antioxidant assay.
ABTS Assay Protocol

This protocol details the procedure for assessing the ABTS radical cation scavenging capacity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

1. Materials and Reagents:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Trolox (positive control)

  • Ethanol or buffer solution (e.g., phosphate-buffered saline)

  • 96-well microplate

  • Microplate reader

2. Solution Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] This will form the dark blue/green ABTS•+ solution.

  • Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 2-Hydroxy-3-methylquinoline-4-carboxylic acid in a suitable solvent to prepare a stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

  • Positive Control: Prepare a stock solution and serial dilutions of Trolox in the same manner as the test compound.

3. Assay Procedure:

  • In a 96-well plate, add 20 µL of the different concentrations of the test compound and positive control to separate wells.

  • Add 180 µL of the adjusted ABTS•+ solution to each well.

  • For the control, add 20 µL of the solvent and 180 µL of the adjusted ABTS•+ solution.

  • Gently mix the contents of the wells and incubate the plate in the dark at room temperature for 6 minutes.

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

4. Data Analysis: Calculate the percentage of ABTS•+ radical scavenging activity using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control reaction (ABTS•+ solution and solvent).

  • A_sample is the absorbance of the test compound with ABTS•+ solution.

Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Radical Working Solution pipette Pipette Control, Sample & Standard into 96-well plate prep_abts->pipette prep_sample Prepare Stock & Serial Dilutions of 2-Hydroxy-3-methylquinoline- 4-carboxylic acid prep_sample->pipette prep_control Prepare Stock & Serial Dilutions of Trolox (Control) prep_control->pipette add_abts Add adjusted ABTS•+ solution to all wells pipette->add_abts incubate Incubate in Dark (6 min, RT) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine Determine IC50 Value plot->determine

Workflow for the ABTS antioxidant assay.

References

Method

Application Notes and Protocols: 2-Hydroxy-3-methylquinoline-4-carboxylic acid as a Potential DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolone carboxylic acids represent a significant class of antibacterial agents that exert their therapeutic effect through the inhibition of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone carboxylic acids represent a significant class of antibacterial agents that exert their therapeutic effect through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[3] Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death. The quinolone core structure is a key pharmacophore, and modifications to this scaffold have led to the development of numerous potent antibacterial drugs.[2]

This document provides detailed application notes and protocols for the investigation of 2-Hydroxy-3-methylquinoline-4-carboxylic acid as a potential DNA gyrase inhibitor. While direct inhibitory data for this specific compound is not currently available in public literature, its structural similarity to known quinolone inhibitors suggests it as a candidate for evaluation. The protocols outlined below are established methods for the synthesis, purification, and biological evaluation of quinolone-based DNA gyrase inhibitors.

Data Presentation: DNA Gyrase Inhibitory Activity

To provide a framework for the evaluation of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, the following table summarizes the 50% inhibitory concentrations (IC50) of several well-characterized quinolone DNA gyrase inhibitors against DNA gyrase from various bacterial species. This data serves as a benchmark for assessing the potential potency of novel compounds.

CompoundTarget EnzymeBacterial SpeciesIC50 (µM)
CiprofloxacinDNA GyraseEscherichia coli~3-5
LevofloxacinDNA GyraseEnterococcus faecalis28.1[1]
SitafloxacinDNA GyraseEnterococcus faecalis1.38[1]
GatifloxacinDNA GyraseEnterococcus faecalis5.60[1]
NovobiocinDNA Gyrase (ATPase)Staphylococcus aureus1.636[4]
Compound 8b (quinoline hybrid)DNA Gyrase (ATPase)Staphylococcus aureus1.89[4]
Compound 9c (quinoline hybrid)DNA Gyrase (ATPase)Staphylococcus aureus2.73[4]
Compound 9d (quinoline hybrid)DNA Gyrase (ATPase)Staphylococcus aureus2.14[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This protocol is adapted from the methods described for the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid, a likely tautomer of the target compound.[5]

Materials:

  • Isatin

  • Quicklime (Calcium Oxide)

  • Water

  • Bromacetone

  • Dilute Hydrochloric Acid

Procedure:

  • Prepare the calcium salt of isatic acid by reacting isatin with quicklime in water. For example, convert 49 parts of isatin with 56 parts of quicklime in 2000 parts of water.[5]

  • Once the formation of the calcium salt of isatic acid is complete, carefully add 35 parts of bromacetone dropwise to the reaction mixture.[5]

  • Stir the reaction mixture for several hours at a controlled temperature, preferably between 80°C and 90°C.[5]

  • After the reaction is complete, acidify the reaction mass with dilute hydrochloric acid.[5]

  • The 2-methyl-3-hydroxyquinoline-4-carboxylic acid will precipitate out of the solution as a light-yellow solid.[5]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Control inhibitor (e.g., Ciprofloxacin)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control inhibitor.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each reaction mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by direct addition of DNA loading dye containing a denaturing agent.

  • Analyze the DNA topology by agarose gel electrophoresis. Run the samples on a 1% agarose gel in TAE buffer.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Relaxed and supercoiled DNA will migrate at different rates, allowing for the quantification of the inhibition of supercoiling. The intensity of the supercoiled DNA band will decrease with increasing inhibitor concentration.

  • The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-inhibitor control.

Protocol 3: DNA Gyrase Cleavage Assay

This assay determines if the test compound stabilizes the cleavage complex, a hallmark of quinolone inhibitors.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA

  • Assay Buffer (similar to the supercoiling assay, but may have slight variations)

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Control inhibitor (e.g., Ciprofloxacin)

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose

  • TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or control inhibitor.

  • Add DNA gyrase to each reaction mixture and incubate at 37°C for a specified time.

  • Stop the enzymatic reaction and induce the cleavage complex by adding SDS, followed by proteinase K to digest the enzyme.

  • Analyze the DNA products by agarose gel electrophoresis.

  • The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

  • Quantify the amount of linear DNA at each inhibitor concentration to determine the compound's ability to induce DNA cleavage.

Visualizations

Signaling Pathway: Mechanism of Quinolone Action

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone (e.g., 2-Hydroxy-3-methyl- quinoline-4-carboxylic acid) Cleavage_Complex Gyrase-DNA-Quinolone Ternary Complex Quinolone->Cleavage_Complex Stabilizes DNA_Gyrase DNA Gyrase DNA_Gyrase->Cleavage_Complex DNA Bacterial DNA DNA->Cleavage_Complex Replication_Fork Replication Fork Stalling Cleavage_Complex->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Workflow: DNA Gyrase Inhibition Assays

DNA_Gyrase_Workflow cluster_workflow Experimental Workflow Start Start: Test Compound (2-Hydroxy-3-methylquinoline-4-carboxylic acid) Synthesis Synthesis and Purification Start->Synthesis Supercoiling_Assay DNA Gyrase Supercoiling Inhibition Assay Synthesis->Supercoiling_Assay Cleavage_Assay DNA Gyrase Cleavage Assay Synthesis->Cleavage_Assay Data_Analysis Data Analysis (IC50 Determination) Supercoiling_Assay->Data_Analysis Cleavage_Assay->Data_Analysis Conclusion Conclusion on Inhibitory Potential Data_Analysis->Conclusion

Caption: Workflow for evaluating a potential DNA gyrase inhibitor.

Logical Relationship: DNA Gyrase and Topoisomerase IV as Quinolone Targets

Quinolone_Targets cluster_targets Bacterial Type II Topoisomerase Targets Quinolones Quinolone Antibiotics DNA_Gyrase DNA Gyrase (Primary target in many Gram-negative bacteria) Quinolones->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in many Gram-positive bacteria) Quinolones->Topo_IV Inhibits Inhibition Inhibition of DNA Replication & Transcription DNA_Gyrase->Inhibition Topo_IV->Inhibition

Caption: Dual targeting of DNA gyrase and topoisomerase IV by quinolones.

References

Application

Application Notes and Protocols: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Quinoline Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that is central to the de novo pyrimidine biosynthesis pathway. It catalyzes the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that is central to the de novo pyrimidine biosynthesis pathway. It catalyzes the rate-limiting fourth step, the oxidation of dihydroorotate to orotate, which is an essential precursor for the synthesis of pyrimidine nucleotides (e.g., UMP) required for DNA and RNA production[1][2]. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway[1][2]. Consequently, DHODH has emerged as a validated therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections[1][3].

Quinoline carboxylic acids represent a potent class of DHODH inhibitors. These compounds, exemplified by brequinar, exert their effects by targeting the ubiquinone binding pocket of the DHODH enzyme[3]. The carboxylic acid moiety is crucial for activity, typically forming a salt bridge with Arginine (R136) and a hydrogen bond with Glutamine (Q47) within the active site[3]. Structure-guided drug design efforts have led to the development of novel derivatives with enhanced potency, achieved by forming new interactions with other residues in the binding pocket, such as Threonine (T63) and Tyrosine (Y356)[3][4].

Mechanism of Action

The inhibition of DHODH by quinoline carboxylic acid derivatives depletes the intracellular pool of pyrimidines. This nucleotide starvation leads to a halt in DNA and RNA synthesis, ultimately causing cell cycle arrest in the S-phase, where a sufficient supply of nucleotides is critical for continued growth[3][5]. The antiproliferative effect is primarily cytostatic rather than cytotoxic[3]. The specific mechanism of action can be validated in cell-based assays by "rescuing" the cells with the addition of exogenous uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool[3][5].

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane Start Precursors (Glutamine, CO2, ATP) DHO Dihydroorotate Start->DHO Steps 1-3 DHODH DHODH (Enzyme) DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP Further Steps End DNA & RNA Synthesis UMP->End DHODH->Orotate Oxidation Inhibitor Quinoline Carboxylic Acid Derivatives Inhibitor->DHODH Inhibition

Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline carboxylic acid derivatives.

Data Presentation: Inhibitory Potency

The following tables summarize the inhibitory activity of selected quinoline carboxylic acid derivatives against the human DHODH enzyme and various cancer cell lines.

Table 1: Enzyme Inhibition and Antiproliferative Activity of Potent DHODH Inhibitors

Compound ID DHODH IC₅₀ (nM) HCT-116 IC₅₀ (µM) MIA PaCa-2 IC₅₀ (µM) Reference
3 250 ± 110 - - [3]
41 9.71 ± 1.4 - - [3][4]
43 26.2 ± 1.8 - - [3][4]

| 46 | 28.3 ± 3.3 | - | - |[3][4] |

Table 2: Anticancer Activity of Various Quinoline-4-Carboxylic Acid Derivatives

Compound ID Target/Cell Line IC₅₀ Value Reference
P6 SIRT3 Inhibition 7.2 µM [6]
Compound 41 DHODH Inhibition 9.71 nM [6]
Compound 43 DHODH Inhibition 26.2 nM [6]

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL |[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a method to measure the direct inhibition of purified human DHODH enzyme activity. The assay monitors the reduction of the dye 2,6-dichloroindophenol (DCIP) by the enzyme as it oxidizes its substrate, L-dihydroorotic acid (L-DHO), with decylubiquinone (DUQ) as the electron acceptor[7].

Materials:

  • Purified human DHODH enzyme

  • L-dihydroorotic acid (L-DHO)

  • Decylubiquinone (DUQ)

  • 2,6-dichloroindophenol (DCIP)

  • DHODH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test Compounds (Quinoline carboxylic acid derivatives)

  • Positive Control (e.g., Brequinar)

  • 96-well clear microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 610 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in DHODH Assay Buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture. A typical reaction might contain:

    • 50 µL DHODH Assay Buffer

    • 10 µL of diluted test compound or control (DMSO for vehicle control)

    • 10 µL DHODH enzyme solution (pre-diluted to optimal concentration in Assay Buffer)

  • Pre-incubation: Add 10 µL of a mixture containing DUQ and DCIP to each well. Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of L-DHO substrate solution to each well.

  • Measurement: Immediately begin measuring the decrease in absorbance at 610 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

DHODH_Assay_Workflow prep 1. Prepare Compound Dilutions (Test compounds, Brequinar, DMSO) setup 2. Set up Reaction in 96-well Plate (Buffer + Compound + DHODH Enzyme) prep->setup preincubate 3. Add DUQ/DCIP Mixture Incubate for 10 min setup->preincubate start 4. Initiate Reaction Add L-DHO Substrate preincubate->start measure 5. Measure Absorbance Decrease (610 nm, kinetic read) start->measure analyze 6. Data Analysis (Calculate rates, % inhibition, IC50) measure->analyze result Result: IC50 Value analyze->result

Workflow for the spectrophotometric DHODH enzyme inhibition assay.
Protocol 2: Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the antiproliferative effects of DHODH inhibitors on cancer cell lines[6][8]. The assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test Compounds (Quinoline carboxylic acid derivatives)

  • Positive Control (e.g., Doxorubicin)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plate

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol 3: Uridine Rescue Assay

This assay confirms that the observed antiproliferative activity is due to the inhibition of the de novo pyrimidine synthesis pathway.

Procedure:

  • Follow the MTT Assay protocol (Protocol 2) as described.

  • Prepare an identical, parallel set of 96-well plates.

  • For the "rescue" plates, supplement the culture medium used for compound treatment (Step 2 of MTT assay) with a physiological concentration of uridine (e.g., 5-10 µM)[5].

  • Proceed with the MTT assay for both sets of plates (with and without uridine).

  • Data Analysis: Compare the IC₅₀ values obtained in the presence and absence of uridine. A significant rightward shift in the dose-response curve and a much higher IC₅₀ value in the presence of uridine confirms that the compound's primary mechanism of action is DHODH inhibition.

References

Method

Application Notes and Protocols: Metal Complexes of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound 2-Hydroxy-3-methylquinoline-4-carboxylic acid is a promising ligand for the development of novel metallodrugs. Its structure features key functional groups—a hydroxyl and a carboxylic acid—that can act as a bidentate chelating agent, forming stable complexes with various transition metal ions.[3]

The formation of metal complexes can significantly enhance the therapeutic potential of an organic ligand.[2] This enhancement is often attributed to the principles of chelation theory, where the coordination of a metal ion to the ligand can increase its lipophilicity, facilitating its transport across cell membranes and subsequent interaction with intracellular targets like DNA.[4]

This document provides a comprehensive framework of generalized protocols for the synthesis, characterization, and biological evaluation of metal complexes derived from 2-Hydroxy-3-methylquinoline-4-carboxylic acid. The methodologies are based on established procedures for analogous quinoline-based metal complexes and are intended to guide researchers in exploring their therapeutic applications.

Experimental Protocols

Protocol for Ligand Synthesis: 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

This protocol is adapted from the condensation reaction described for similar quinoline carboxylic acids.[5]

Materials:

  • Isatin

  • Haloacetone (e.g., Bromoacetone or Chloroacetone)

  • Alkaline-earth hydroxide (e.g., Calcium hydroxide, Ca(OH)₂) or Quicklime (CaO)

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, stirrer, filtration apparatus)

Procedure:

  • Prepare a suspension of the alkaline-earth hydroxide in water in a round-bottom flask. For example, stir 56 parts of quicklime with 2000 parts of water to form a thin milk of lime.[5]

  • Add 49 parts of isatin to the suspension and warm the mixture while stirring to form the salt of isatic acid.[5]

  • Once the isatin has dissolved, slowly add 35 parts of bromoacetone dropwise to the reaction mixture.

  • Stir the mixture continuously for several hours. The reaction can be gently heated (e.g., to 80°C) to reduce the reaction time.[5]

  • After the reaction is complete (monitor by TLC if possible), cool the mixture to room temperature.

  • Acidify the reaction mixture by slowly adding dilute hydrochloric acid until the solution is acidic to Congo red paper.

  • A light-yellow precipitate of 2-methyl-3-hydroxyquinoline-4-carboxylic acid will form.[5]

  • Collect the precipitate by suction filtration, wash thoroughly with cold water, and dry in a desiccator or vacuum oven.

  • The crude product can be recrystallized from a suitable solvent like ethanol or glacial acetic acid for further purification.[6]

General Protocol for Synthesis of Metal(II) Complexes

This is a generalized procedure for synthesizing metal complexes with the ligand.[1][7]

Materials:

  • 2-Hydroxy-3-methylquinoline-4-carboxylic acid (Ligand, LH)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the ligand (2 mmol) in hot ethanol (30 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (15 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is typically used.[8]

  • Reflux: Heat the resulting mixture to reflux for 3-4 hours. A colored precipitate should form during this period.[1]

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by suction filtration.

  • Washing and Drying: Wash the precipitate with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.[7]

  • Final Product: Dry the final complex in a desiccator over anhydrous calcium chloride.

Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method is a standard technique for evaluating the antimicrobial activity of compounds.[9][10]

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Synthesized complexes and ligand

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Dimethyl sulfoxide (DMSO) as a negative control and solvent

  • Sterile Petri dishes, swabs, and well borer

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Using a sterile cork borer (6 mm diameter), create uniform wells in the agar.[10]

  • Sample Loading: Prepare solutions of the ligand, metal complexes, and standard antibiotic at a known concentration (e.g., 1 mg/mL) in DMSO. Pipette a fixed volume (e.g., 50-100 μL) of each sample solution into the corresponding wells. Also, add the same volume of pure DMSO to one well as a negative control.[11]

  • Incubation: Allow the plates to stand for about 30 minutes to permit diffusion of the compounds into the agar.[11] Incubate the plates at 37°C for 24 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well. The experiment should be performed in triplicate for reproducibility.[9]

Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[12][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized complexes and ligand

  • Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control

  • UV-Vis Spectrophotometer

Procedure:

  • DPPH Solution: Prepare a fresh 0.004% (w/v) solution of DPPH in methanol. This solution has a deep purple color and a characteristic absorbance maximum at ~517 nm.[12]

  • Sample Preparation: Prepare stock solutions of the test compounds and the standard (e.g., Ascorbic acid) in methanol at various concentrations (e.g., 25, 50, 100 μg/mL).

  • Reaction: In a test tube, mix 1 mL of each sample concentration with 4 mL of the DPPH solution. Vortex the mixture for 1 minute.[12]

  • Incubation: Incubate the test tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm against a methanol blank. The control sample contains 1 mL of methanol instead of the test compound.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[12] Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol for DNA Interaction Study (UV-Vis Absorption Titration)

This technique is used to investigate the binding mode and affinity of complexes with DNA.[15][16][17]

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Synthesized metal complexes

  • UV-Vis Spectrophotometer

Procedure:

  • DNA Solution: Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of the DNA solution can be determined from its absorbance at 260 nm using a molar extinction coefficient of 6600 M⁻¹cm⁻¹. The purity of the DNA can be checked by the A₂₆₀/A₂₈₀ ratio, which should be between 1.8 and 1.9.

  • Titration: Perform the absorption titration by maintaining a constant concentration of the metal complex (e.g., 25 μM) in the buffer while gradually increasing the concentration of CT-DNA (e.g., from 0 to 100 μM).[16]

  • Measurement: After each addition of DNA, allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum over a relevant wavelength range (e.g., 230-400 nm).

  • Analysis: Observe the changes in the absorption spectra of the complex upon addition of DNA.

    • Hypochromism (decrease in absorbance) and a bathochromic shift (redshift to longer wavelength) typically suggest an intercalative binding mode, where the complex inserts itself between the DNA base pairs.[15][18]

    • Hyperchromism (increase in absorbance) may indicate electrostatic or groove binding interactions.[15]

  • Binding Constant Calculation: The intrinsic binding constant (Kb) can be calculated from the spectral data using the Wolfe-Shimer equation or by plotting [DNA]/(εₐ - εf) versus [DNA].

Data Presentation (Hypothetical Data)

The following tables present hypothetical but plausible data for the ligand and its synthesized metal(II) complexes, illustrating the expected outcomes from the characterization and biological assays.

Table 1: Physicochemical and Spectroscopic Data

Compound Formula M.W. ( g/mol ) Color Yield (%) M.p. (°C) Key IR Bands (cm⁻¹) ν(O-H) / ν(C=O) UV-Vis λₘₐₓ (nm)
Ligand (LH) C₁₁H₉NO₃ 203.19 Light Yellow 90 >250 3420 / 1685 275, 330
[Cu(L)₂] C₂₂H₁₆CuN₂O₆ 467.92 Green 75 >300 - / 1650 280, 345, 650
[Zn(L)₂] C₂₂H₁₆N₂O₆Zn 469.77 White 82 >300 - / 1648 278, 340

| [Co(L)₂] | C₂₂H₁₆CoN₂O₆ | 463.31 | Pink | 78 | >300 | - / 1652 | 279, 342, 510 |

Note: The disappearance of the ν(O-H) band and the shift of the ν(C=O) band to a lower frequency in the complexes' IR spectra indicate coordination of the metal ion through the hydroxyl oxygen and carboxylate oxygen.[8][19]

Table 2: Antimicrobial Activity (Inhibition Zone in mm)

Compound Concentration (mg/mL) S. aureus (Gram +) E. coli (Gram -)
Ligand (LH) 1 10 8
[Cu(L)₂] 1 22 18
[Zn(L)₂] 1 18 15
[Co(L)₂] 1 19 16
Ciprofloxacin 1 28 30

| DMSO | - | 0 | 0 |

Note: The increased inhibition zones for the metal complexes compared to the free ligand support the principle that chelation can enhance antimicrobial activity.[20]

Visualizations

Workflow Diagrams

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Isatin Isatin + Bromoacetone Reaction1 Condensation in Ca(OH)2 solution Isatin->Reaction1 Acidification Acidification (HCl) Reaction1->Acidification Ligand 2-Hydroxy-3-methyl quinoline-4-carboxylic acid Acidification->Ligand Reaction2 Reflux in Ethanol (1:2 M:L ratio) Ligand->Reaction2 MetalSalt Metal(II) Salt (e.g., CuCl2) MetalSalt->Reaction2 Complex Metal Complex [M(L)2] Reaction2->Complex Characterization Characterization (FT-IR, UV-Vis, etc.) Complex->Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Caption: Bidentate chelation via hydroxyl and carboxylate oxygens.

Antimicrobial_Assay A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Agar Plate (Mueller-Hinton) A->B C Create Wells in Agar (6 mm) B->C D Add Test Compounds (Ligand, Complexes, Control) C->D E Incubate at 37°C for 24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

References

Application

Application Notes and Protocols: 2-Hydroxy-3-methylquinoline-4-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-Hydroxy-3-methylquinoline-4-carboxylic acid and its de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-Hydroxy-3-methylquinoline-4-carboxylic acid and its derivatives. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.

Introduction

2-Hydroxy-3-methylquinoline-4-carboxylic acid serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. The quinoline ring system is a prominent feature in many natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this core structure have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the quinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity.

Biological Activities and Applications

Derivatives of 2-Hydroxy-3-methylquinoline-4-carboxylic acid have demonstrated significant potential in several therapeutic areas, primarily by targeting key enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

The anticancer properties of these compounds are often attributed to their ability to inhibit specific enzymes that are overexpressed or hyperactive in cancer cells. Two of the most notable targets are Sirtuin 3 (SIRT3) and Dihydroorotate Dehydrogenase (DHODH).

SIRT3 Inhibition: SIRT3, a primary mitochondrial deacetylase, plays a complex role in cancer, acting as both a tumor promoter and suppressor depending on the context.[2][3] In certain cancers, the inhibition of SIRT3 can lead to increased oxidative stress and apoptosis in tumor cells.[4]

DHODH Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[5][6] By inhibiting DHODH, these compounds can deplete the pyrimidine pool, leading to cell cycle arrest and a reduction in tumor growth.[6]

Quantitative Data on Quinoline-4-Carboxylic Acid Derivatives

The following table summarizes the inhibitory activities of various derivatives of the quinoline-4-carboxylic acid scaffold against their respective targets and cancer cell lines. It is important to note that the following data pertains to derivatives of the core 2-Hydroxy-3-methylquinoline-4-carboxylic acid structure.

Compound IDTargetCell LineIC50 (µM)Reference
Derivative 1 SIRT3-7.2[7]
Derivative 2 DHODH-0.250 ± 0.11[8]
Derivative 3 (41) DHODH-0.00971 ± 0.0014[8]
Derivative 4 (43) DHODH-0.0262 ± 0.0018[8]
H-006 DHODH-0.0038[9]
NPD723 DHODH-1.523[9]
Parental Molecule (5a) CytotoxicityHL-6019.88 ± 5.35 µg/mL
Parental Molecule (5a) CytotoxicityU93743.95 ± 8.53 µg/mL

Experimental Protocols

Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid

This protocol is a generalized procedure based on established chemical synthesis methods for similar quinoline derivatives.[10][11][12]

Materials:

  • Isatin

  • Bromoacetone or Iodoacetone

  • Base (e.g., Calcium Oxide, Sodium Hydroxide)

  • Hydrochloric Acid (dilute)

  • Water

  • Reaction vessel

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve isatin in an aqueous solution of the chosen base (e.g., milk of lime) with stirring to form the salt of isatic acid.[10]

  • Heat the reaction mixture to approximately 80°C.[10]

  • Slowly add bromoacetone or iodoacetone to the reaction mixture while maintaining the temperature and stirring.[10]

  • Continue stirring the reaction mixture for several hours to ensure the completion of the condensation reaction.[10]

  • After the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid to a pH of approximately 2.[13]

  • The 2-methyl-3-hydroxyquinoline-4-carboxylic acid will precipitate out of the solution as a light-yellow solid.[10]

  • Collect the precipitate by filtration, wash it with water, and dry it under a vacuum.[10]

  • The product can be further purified by recrystallization if necessary.[13]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Isatin Isatin Formation Formation of Isatic Acid Salt Isatin->Formation Base Base (e.g., CaO) Base->Formation Bromoacetone Bromoacetone Condensation Condensation Reaction Bromoacetone->Condensation Formation->Condensation Acidification Acidification (HCl) Condensation->Acidification Precipitation Precipitation Acidification->Precipitation Product 2-Hydroxy-3-methylquinoline- 4-carboxylic acid Precipitation->Product

Synthetic workflow for 2-Hydroxy-3-methylquinoline-4-carboxylic acid.
SIRT3 Inhibition Assay (Fluorometric)

This protocol is based on commercially available SIRT3 activity assay kits.[14][15]

Materials:

  • Recombinant human SIRT3 enzyme

  • Fluorogenic SIRT3 substrate (e.g., acetylated peptide with a fluorophore and quencher)

  • NAD+

  • Assay Buffer

  • Developer solution

  • Stop solution

  • Test compound (2-Hydroxy-3-methylquinoline-4-carboxylic acid derivative)

  • 96-well microplate (black, flat-bottom)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer, NAD+, and the SIRT3 substrate.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate the reaction by adding the recombinant SIRT3 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).[14]

  • Stop the reaction by adding the stop solution.

  • Add the developer solution to each well and incubate for a further 15-30 minutes at 37°C. The developer will generate a fluorescent signal from the deacetylated substrate.[14]

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[14]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

DHODH Inhibition Assay (Colorimetric)

This protocol is a common method for measuring DHODH activity.[9][16][17][18]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer

  • Test compound (2-Hydroxy-3-methylquinoline-4-carboxylic acid derivative)

  • 96-well microplate

  • Microplate reader capable of absorbance measurements

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, CoQ10, and DCIP.

  • Add the test compound dilutions to the respective wells. Include a vehicle control.

  • Add the recombinant DHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.[17]

  • Initiate the reaction by adding the substrate, DHO.

  • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.[18]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[19]

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.[20]

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis CellSeeding Seed Cells in 96-well Plate CompoundTreatment Treat with Quinoline Derivative CellSeeding->CompoundTreatment MTT_Addition Add MTT Reagent CompoundTreatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Workflow for the MTT cytotoxicity assay.

Signaling Pathways

SIRT3 Signaling in Cancer

SIRT3 plays a multifaceted role in cancer by regulating mitochondrial function, metabolism, and apoptosis. Its inhibition can disrupt these processes, leading to cancer cell death.

G SIRT3_Inhibitor 2-Hydroxy-3-methylquinoline- 4-carboxylic Acid Derivative SIRT3 SIRT3 SIRT3_Inhibitor->SIRT3 Inhibits Mitochondrial_Proteins Mitochondrial Proteins (e.g., SOD2, IDH2) SIRT3->Mitochondrial_Proteins Deacetylates ROS Increased ROS Mitochondrial_Proteins->ROS Regulates Metabolism Altered Metabolism Mitochondrial_Proteins->Metabolism Apoptosis Apoptosis ROS->Apoptosis Cell_Proliferation Decreased Cell Proliferation Metabolism->Cell_Proliferation

SIRT3 inhibition signaling pathway in cancer.
DHODH Signaling in Pyrimidine Biosynthesis

DHODH is a critical enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.

G DHODH_Inhibitor 2-Hydroxy-3-methylquinoline- 4-carboxylic Acid Derivative DHODH DHODH DHODH_Inhibitor->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Decreased Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Leads to

DHODH inhibition in the pyrimidine biosynthesis pathway.

References

Method

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-Hydroxy-3-methylquinoline-4-carboxylic acid derivatives....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-Hydroxy-3-methylquinoline-4-carboxylic acid derivatives. This class of compounds holds significant potential for therapeutic applications, and the following protocols and data are designed to facilitate the discovery of novel drug candidates. The methodologies outlined are based on established screening procedures for analogous quinoline-4-carboxylic acid derivatives and can be adapted for the specific compounds of interest.

Introduction

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects.[1][2][3] The 2-hydroxy-3-methyl substitution pattern offers a unique chemical space for exploring novel pharmacological properties. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such derivatives to identify compounds with desired biological activities.[4] This document provides detailed protocols for both biochemical and cell-based HTS assays, along with data presentation formats and visualizations of relevant workflows and potential signaling pathways.

Data Presentation

Quantitative data from HTS campaigns should be meticulously organized to facilitate structure-activity relationship (SAR) analysis. Below are template tables for presenting screening data, populated with example data from closely related quinoline-4-carboxylic acid derivatives.

Table 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Quinoline-4-Carboxylic Acid Analogs

Compound IDR1 GroupR2 GroupDHODH IC50 (µM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)
Analog 1 4-FluorophenylH0.250 ± 0.111.5 ± 0.32.1 ± 0.5
Analog 2 4-ChlorophenylH0.180 ± 0.091.1 ± 0.21.8 ± 0.4
Analog 3 PhenylCH30.00971 ± 0.00140.5 ± 0.10.9 ± 0.2
Analog 4 2-PyridylH0.0262 ± 0.00180.8 ± 0.11.2 ± 0.3

Data adapted from a study on quinoline-based DHODH inhibitors.[1]

Table 2: Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound IDLinkerZinc-Binding GroupK562 IC50 (µM)U266 IC50 (µM)MCF-7 IC50 (µM)
Derivative A PhenylpiperazineHydroxamic Acid1.021.085.66
Derivative B PhenylpiperazineHydrazide>10>10>10
Derivative C EthylenediamineHydroxamic Acid2.543.118.92

Data adapted from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.[3]

Table 3: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Cytotoxicity (RAW 264.7) IC50 (µg/mL)
Amide 1 Morpholine128256>100
Amide 2 Piperidine6412898.2
Amide 3 Diethylamine256>256>100

Data adapted from a study on the antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the high-throughput screening of 2-Hydroxy-3-methylquinoline-4-carboxylic acid derivatives.

Protocol 1: Biochemical Assay for DHODH Inhibition

This protocol describes a high-throughput biochemical assay to identify inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH).

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (2-Hydroxy-3-methylquinoline-4-carboxylic acid derivatives) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Using an automated liquid handler, dispense test compounds into the wells of a 384-well microplate to achieve the desired final concentrations. Include positive controls (e.g., Brequinar) and negative controls (DMSO vehicle).

  • Add the DHODH enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a substrate mixture containing DHO, CoQD, and DCIP.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each test compound relative to the controls.

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT/CCK-8)

This protocol outlines a cell-based assay to assess the antiproliferative activity of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MIA PaCa-2, K562, MCF-7)[1][3]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • 96-well or 384-well cell culture plates

Procedure:

  • Seed the cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • For the MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add the solubilization buffer and incubate overnight.

  • For the CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for active compounds using a non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the high-throughput screening of 2-Hydroxy-3-methylquinoline-4-carboxylic acid derivatives.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Confirmation & Follow-up Compound_Library Compound Library of 2-Hydroxy-3-methylquinoline- 4-carboxylic acid derivatives Plate_Replication Plate Replication and Dilution Compound_Library->Plate_Replication Biochemical_Assay Biochemical Assay (e.g., DHODH inhibition) Plate_Replication->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Plate_Replication->Cell_Based_Assay Data_Acquisition Data Acquisition Biochemical_Assay->Data_Acquisition Cell_Based_Assay->Data_Acquisition Hit_Identification Hit Identification (Z'-score, % inhibition) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Curve (IC50 determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-throughput screening workflow for identifying bioactive compounds.

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis Inhibitor 2-Hydroxy-3-methylquinoline- 4-carboxylic acid Derivative Inhibitor->DHODH

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway via DHODH.

SIRT3_Pathway cluster_0 Mitochondria SIRT3 SIRT3 Deacetylated_Proteins Deacetylated Mitochondrial Proteins SIRT3->Deacetylated_Proteins Acetylated_Proteins Acetylated Mitochondrial Proteins Acetylated_Proteins->SIRT3 Cellular_Processes Regulation of Metabolism, Apoptosis, and Stress Response Deacetylated_Proteins->Cellular_Processes Inhibitor 2-Hydroxy-3-methylquinoline- 4-carboxylic acid Derivative Inhibitor->SIRT3

Caption: Potential mechanism of action via SIRT3 inhibition in mitochondria.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pfitzinger Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the yield of 2-Hydroxy-3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the yield of 2-Hydroxy-3-methylquinoline-4-carboxylic acid via the Pfitzinger synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general principle behind the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid using a Pfitzinger-type reaction?

The synthesis of 2-hydroxy-quinoline-4-carboxylic acids is achieved through the Halberkann variant of the Pfitzinger reaction.[1] This reaction involves the condensation of an N-acyl isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[1] The base hydrolyzes the N-acyl isatin to an intermediate which then reacts with the ketone (in this case, likely an acetone derivative or a related compound that can provide the 3-methyl group) to form the desired product after cyclization and dehydration.

Q2: I am experiencing very low yields of the final product. What are the potential causes and how can I address them?

Low yields are a common issue in the Pfitzinger synthesis and can be attributed to several factors:

  • Incomplete Hydrolysis of the Isatin Derivative: The initial ring-opening of the N-acyl isatin is a critical step. Ensure that a sufficiently strong base (e.g., concentrated potassium hydroxide) is used and that the reaction time for this step is adequate. A distinct color change in the reaction mixture often indicates the formation of the intermediate salt.[2]

  • Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the formation of tar-like byproducts and potential decarboxylation of the desired product.[2] Gentle reflux is often recommended.[3]

  • Incorrect Stoichiometry of Reactants: The molar ratio of the N-acyl isatin, the carbonyl compound, and the base should be carefully optimized. An excess of the carbonyl compound may be necessary to drive the reaction forward, but a large excess can lead to self-condensation side reactions.[2]

  • Side Reactions: The formation of resinous materials or tars is a known problem, which can be minimized by controlling the reaction temperature and duration.[3]

Q3: My reaction mixture has turned into a dark, tarry mess, making product isolation difficult. How can I prevent this?

Tar formation is a frequent challenge in Pfitzinger reactions, often resulting from polymerization and self-condensation of reactants and intermediates under strongly basic conditions at elevated temperatures.[3][4] To mitigate this:

  • Control Temperature: Avoid aggressive heating. Maintain a gentle and controlled reflux.[3]

  • Sequential Addition of Reagents: Instead of mixing all reactants at once, a modified procedure where the isatin derivative is first treated with the base to ensure complete ring-opening before the addition of the carbonyl compound can lead to a cleaner reaction and better yields.[4]

  • Optimize Reaction Time: Prolonged reaction times after the consumption of the starting materials can promote the formation of byproducts. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Q4: I am having trouble purifying the final product. What are the recommended purification strategies?

Purification of quinoline-4-carboxylic acids typically involves the following steps:

  • Initial Work-up: After the reaction is complete, the solvent is often removed, and the residue is dissolved in water to form the potassium salt of the carboxylic acid.[5]

  • Extraction of Impurities: The aqueous solution can be washed with an organic solvent like diethyl ether to remove any unreacted carbonyl compounds and other neutral impurities.[5]

  • Precipitation of the Product: The aqueous layer is then cooled in an ice bath and carefully acidified with an acid (e.g., hydrochloric acid or acetic acid) to a pH of around 4-5. This protonates the carboxylate, causing the desired 2-Hydroxy-3-methylquinoline-4-carboxylic acid to precipitate out of the solution.[5]

  • Recrystallization: The collected crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain a product of higher purity.[5]

Quantitative Data Presentation

The yield of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is highly dependent on the specific reaction conditions. The following table presents representative yields for similar Pfitzinger-type syntheses to provide a benchmark for optimization studies.

Carbonyl CompoundBaseSolventReaction Time (h)Temperature (°C)Reported Yield (%)Reference
AcetoneKOHEthanol/Water8Reflux (~100)~80[5]
Various KetonesKOHEthanol24Reflux (~79)Moderate to Good[6]
1-Adamantyl methyl ketoneKOHEthanol8-12Reflux (~78)~65[3]
1-Adamantyl methyl ketone50% KOH in WaterWater10100~75[3]

Experimental Protocols

Adapted Protocol for the Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This protocol is an adapted procedure based on the Halberkann variant of the Pfitzinger synthesis.

Materials:

  • N-acetylisatin

  • Acetone (or a suitable precursor for the 3-methyl group)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Preparation of the Isatin Salt Solution: In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylisatin in an ethanolic solution of potassium hydroxide. Stir the mixture at room temperature until a distinct color change is observed, indicating the formation of the ring-opened intermediate.

  • Addition of the Carbonyl Compound: To the solution from the previous step, slowly add the carbonyl compound (e.g., acetone).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water.

    • Wash the aqueous solution with diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water.

    • Dry the product in a vacuum oven.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

Visualizations

Reaction Mechanism

Pfitzinger_Halberkann_Variant cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_Acyl_Isatin N-Acyl Isatin Keto_Acid Keto-acid Intermediate N_Acyl_Isatin->Keto_Acid Base Hydrolysis Base Base (e.g., KOH) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Keto_Acid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product 2-Hydroxy-quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Halberkann variant of the Pfitzinger reaction mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Product Yield Incomplete_Hydrolysis Incomplete Isatin Hydrolysis Low_Yield->Incomplete_Hydrolysis Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Side_Reactions Side Reactions (Tarring) Low_Yield->Side_Reactions Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Increase_Base Increase Base/Reaction Time Incomplete_Hydrolysis->Increase_Base Optimize_Temp Optimize Reflux Temperature Suboptimal_Temp->Optimize_Temp Control_Heating Control Heating/Sequential Addition Side_Reactions->Control_Heating Optimize_Ratios Optimize Reactant Ratios Incorrect_Stoichiometry->Optimize_Ratios

References

Optimization

Technical Support Center: Purification of 2-Hydroxy-3-methylquinoline-4-carboxylic acid by Recrystallization

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxy-3-methylquinoline-4-carboxylic acid via recrystallization. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxy-3-methylquinoline-4-carboxylic acid via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A1: Impurities can vary based on the synthetic route, but common contaminants may include unreacted starting materials, byproducts from side reactions, and residual solvents. Given that a common synthesis involves the reaction of an aniline derivative with a β-ketoester, potential impurities could be related to these precursors. Tarry by-products are also a possibility in quinoline synthesis.

Q2: My "purified" 2-Hydroxy-3-methylquinoline-4-carboxylic acid has a distinct yellow or brownish color. Is this normal?

A2: While the pure compound is often described as a light-yellow powder, a more intense yellow or brownish hue can indicate the presence of colored impurities.[1] These are often high-molecular-weight byproducts or degradation products formed during the synthesis or workup. Exposure to air and light can also lead to discoloration in quinoline derivatives.

Q3: Is there an alternative to solvent recrystallization for purifying this compound?

A3: Yes, a common method for purifying carboxylic acids like this one is through acid-base chemistry. The crude product can be dissolved in an aqueous basic solution, such as sodium carbonate, to form the water-soluble carboxylate salt. Insoluble impurities can then be removed by filtration. Subsequently, the filtrate is acidified with an acid, like hydrochloric acid, to precipitate the purified carboxylic acid, which is then collected by filtration.[1]

Q4: What is "oiling out" and why does it happen during the recrystallization of my compound?

A4: "Oiling out" is the separation of the dissolved compound as a liquid oil rather than solid crystals upon cooling. This can occur if the solution is cooled too rapidly, if the concentration of the solute is too high, or if the chosen solvent is not ideal for the compound. The oil may solidify into an amorphous solid that still contains trapped impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Purified Product - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was not long enough or cold enough.- Select a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated, and the compound's melting point is below the temperature of the solution.- The cooling rate is too fast.- The solvent is not a good choice for this specific compound.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.
Persistent Colored Impurities - The colored impurities have similar solubility profiles to the target compound in the chosen solvent.- The impurities are trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product.- Ensure slow cooling to allow for the formation of a purer crystal lattice.- Consider an alternative purification method, such as the acid-base precipitation described in the FAQs.[1]
No Crystals Form Upon Cooling - The solution is not saturated or is undersaturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- If the compound is highly soluble, consider adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise to the cooled solution until turbidity persists.- Scratch the inside of the flask or add a seed crystal.

Data Presentation

The following table provides illustrative solubility data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid in common recrystallization solvents. Note: This data is based on general principles for similar compounds and should be experimentally verified.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
Glacial Acetic AcidLowHighGood, but can be difficult to remove completely.
EthanolLowModerate to HighGood general-purpose solvent.
N,N-Dimethylformamide (DMF)ModerateVery HighCan be effective, but its high boiling point makes it difficult to remove.
WaterVery LowVery LowUnsuitable as a single solvent.
TolueneVery LowLowPotentially useful as a co-solvent.

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude 2-Hydroxy-3-methylquinoline-4-carboxylic acid in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Precipitation
  • Dissolution in Base: Suspend the crude 2-Hydroxy-3-methylquinoline-4-carboxylic acid in water. While stirring, slowly add a saturated aqueous solution of sodium carbonate until the solid completely dissolves and the solution is basic.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: While stirring the filtrate, slowly add dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and a precipitate forms.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Crude Product AddSolvent Add Hot Solvent Crude->AddSolvent Dissolved Dissolved Product AddSolvent->Dissolved HotFiltration Hot Filtration Dissolved->HotFiltration Cooling Slow Cooling HotFiltration->Cooling Crystallization Crystallization Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Caption: Experimental workflow for the purification of 2-Hydroxy-3-methylquinoline-4-carboxylic acid by recrystallization.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ColoredProduct Colored Product Start->ColoredProduct Concentrate Concentrate Solution NoCrystals->Concentrate Undersaturated? AddAntiSolvent Add Anti-Solvent NoCrystals->AddAntiSolvent Too Soluble? SeedOrScratch Seed or Scratch NoCrystals->SeedOrScratch Nucleation Issue? ReheatAddSolvent Reheat & Add Solvent OilingOut->ReheatAddSolvent Too Concentrated? SlowCooling Cool Slowly OilingOut->SlowCooling Cooled Too Fast? ChangeSolvent Change Solvent OilingOut->ChangeSolvent Poor Solvent Choice? CheckMotherLiquor Check Mother Liquor LowYield->CheckMotherLiquor Product in Filtrate? ReduceSolvent Use Less Solvent LowYield->ReduceSolvent Too Much Solvent? CoolLonger Cool for Longer/Colder LowYield->CoolLonger Incomplete Crystallization? Charcoal Use Activated Charcoal ColoredProduct->Charcoal Adsorbable Impurities? AcidBase Acid-Base Purification ColoredProduct->AcidBase Alternative Method? SlowCooling2 Ensure Slow Cooling ColoredProduct->SlowCooling2 Impurities Trapped?

References

Troubleshooting

Side product formation in the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A1: The most prevalent method is the Conrad-Limpach synthesis. This two-step process involves the initial condensation of an aniline with a β-ketoester, such as an ester of 2-methylacetoacetic acid, to form a β-aminoacrylate intermediate. This intermediate is then subjected to high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline product, which exists in equilibrium with its 4-quinolone tautomer.[1][2]

Q2: I am getting a very low yield of the desired product. What are the common causes?

A2: Low yields in the Conrad-Limpach synthesis can stem from several factors:

  • Incorrect initial reaction temperature: The initial condensation of aniline and the β-ketoester is temperature-sensitive. Running this step at too high a temperature can favor the formation of an isomeric side product (see Q3).[1][3]

  • Incomplete cyclization: The thermal cyclization step requires very high temperatures, typically around 250 °C.[1] Insufficient temperature or heating time will result in a low conversion of the intermediate to the final product.

  • Improper solvent for cyclization: A high-boiling, inert solvent is crucial for achieving high yields in the cyclization step. Using a solvent with a boiling point below 250 °C will prevent the reaction from reaching the necessary temperature.[1][4]

  • Poor quality of reagents: Impurities in the starting aniline or β-ketoester can lead to side reactions and lower the yield.[5]

Q3: My product characterization (NMR, MS) suggests the presence of a major impurity with the same mass. What could it be?

A3: The most likely impurity is the isomeric side product, 4-methyl-2-hydroxyquinoline-X-carboxylic acid (where the position of the carboxylic acid depends on the exact starting materials, but the core is the 2-hydroxy isomer). This compound, known as the Knorr product, is formed when the initial condensation reaction is carried out at higher temperatures (e.g., >140 °C).[1][3] At these temperatures, the aniline preferentially attacks the ester group of the β-ketoester (thermodynamic control) instead of the keto group (kinetic control), leading to a different cyclization precursor and ultimately the 2-hydroxyquinoline isomer.

Q4: How can I avoid the formation of the 2-hydroxyquinoline (Knorr) side product?

A4: To favor the formation of the desired 4-hydroxyquinoline product, the initial condensation reaction between the aniline and the β-ketoester should be performed at a moderate temperature (typically room temperature to reflux in a lower-boiling solvent like toluene).[6] This promotes the kinetically favored attack on the keto group. The resulting β-aminoacrylate intermediate should be isolated before proceeding to the high-temperature cyclization step.[1]

Q5: The cyclization step of my reaction mixture results in a dark, tarry substance with very little desired product. What is happening?

A5: Tar formation during the high-temperature cyclization step is often a sign of decomposition. This can be caused by:

  • Excessively high temperatures: While a high temperature is necessary, exceeding the decomposition temperature of the intermediate or product will lead to charring.

  • Presence of impurities: Acidic or basic impurities carried over from the first step can catalyze decomposition pathways at high temperatures.

  • Absence of an appropriate high-boiling solvent: Heating the intermediate neat (without solvent) can lead to localized overheating and decomposition, resulting in poor yields.[1] Using a high-boiling inert solvent like Dowtherm or mineral oil helps to ensure even heat distribution.[1][7]

Q6: What is the best way to purify the final 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A6: Purification can typically be achieved through two main methods:

  • Recrystallization: The crude product can be recrystallized from suitable solvents such as glacial acetic acid or ethanol.[8]

  • Acid-Base Extraction: Due to the acidic nature of the carboxylic acid and the phenolic hydroxyl group, the product can be selectively extracted. Dissolve the crude material in an aqueous base like sodium carbonate solution, filter to remove any insoluble impurities, and then re-precipitate the purified product by acidifying the filtrate with an acid like hydrochloric acid.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem: Low Yield or Presence of Isomeric Impurity

The workflow below helps diagnose the root cause of low yields, particularly when the formation of the Knorr side product is suspected.

G start Low Yield or Impurity Detected check_nmr Analyze 1H NMR and LC-MS of crude product start->check_nmr impurity_present Isomeric impurity (Knorr product) detected? check_nmr->impurity_present temp_issue High temperature (>140°C) during initial condensation is the likely cause. impurity_present->temp_issue  Yes no_isomer No isomeric impurity. Check cyclization step. impurity_present->no_isomer  No temp_solution Solution: 1. Run initial aniline + β-ketoester   reaction at moderate temp (e.g., RT to 80°C). 2. Isolate the β-aminoacrylate   intermediate before cyclization. temp_issue->temp_solution cyclization_issue Was cyclization temp ~250°C in a suitable high-boiling solvent? no_isomer->cyclization_issue cyclization_ok Yes cyclization_issue->cyclization_ok  Yes cyclization_bad No cyclization_issue->cyclization_bad  No purification_issue Problem may be in workup/ purification. Review extraction and recrystallization steps for product loss. cyclization_ok->purification_issue cyclization_solution Solution: 1. Ensure reaction temperature reaches ~250°C. 2. Use an appropriate high-boiling solvent   (e.g., Dowtherm, mineral oil). 3. Increase reaction time. cyclization_bad->cyclization_solution

Caption: Troubleshooting workflow for low yield.

Data Presentation

Table 1: Effect of Initial Condensation Temperature on Product Ratio

The initial reaction between aniline and a β-ketoester is highly temperature-dependent, dictating the ratio of the kinetic (Conrad-Limpach) versus the thermodynamic (Knorr) intermediate.

Temperature RangePredominant ReactionIntermediate FormedFinal Product
Room Temp - 100°CKinetic Control (Attack at Keto Group)β-Aminoacrylate4-Hydroxyquinoline (Desired)
> 140°CThermodynamic Control (Attack at Ester Group)β-Keto Anilide2-Hydroxyquinoline (Side Product)
Data compiled from principles described in references[1][3].
Table 2: Influence of Solvent on Thermal Cyclization Yield

The choice of a high-boiling solvent is critical for the efficiency of the thermal cyclization step.

SolventBoiling Point (°C)Typical YieldReference
None (Neat)N/A< 30%[1]
Mineral Oil> 300°CUp to 95%[1]
Dowtherm A~ 257°CHigh[7]
1,2,4-Trichlorobenzene~ 214°CModerate-High[4]
Yields are illustrative and can vary based on the specific substrate and reaction scale.

Reaction Mechanisms & Experimental Protocols

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Conrad-Limpach pathway and the competing Knorr pathway that leads to the common isomeric side product.

G cluster_0 Conrad-Limpach Pathway (Kinetic Control, Lower Temp) A Aniline + β-Ketoester B Attack at Keto Group A->B C β-Aminoacrylate (Intermediate) B->C D Thermal Cyclization (~250°C) C->D E 2-Hydroxy-3-methylquinoline- 4-carboxylic Acid (Desired Product) D->E

Caption: The desired Conrad-Limpach synthesis pathway.

G cluster_1 Knorr Pathway (Thermodynamic Control, Higher Temp) A2 Aniline + β-Ketoester B2 Attack at Ester Group A2->B2 C2 β-Keto Anilide (Intermediate) B2->C2 D2 Acid-catalyzed Cyclization C2->D2 E2 Isomeric 2-Hydroxyquinoline (Side Product) D2->E2

Caption: The competing Knorr pathway leading to a side product.
Detailed Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a representative procedure for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid and its esters.

Step 1: Formation of the β-Aminoacrylate Intermediate [6]

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a weak acid (e.g., 2-3 drops of glacial acetic acid).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete when no more water is collected (usually 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the β-aminoacrylate intermediate. It can often be used in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline [6][7]

  • Place the crude β-aminoacrylate intermediate from Step 1 into a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Add a high-boiling inert solvent, such as Dowtherm A or mineral oil (approx. 10-15 mL per gram of intermediate).

  • With vigorous stirring, heat the mixture to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. The product will begin to precipitate as a solid.

  • Monitor the reaction's completion by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • While still warm, add a hydrocarbon solvent like petroleum ether or hexanes to dilute the mixture and aid filtration.

  • Collect the precipitated solid by vacuum filtration. Wash the solid with petroleum ether or another non-polar solvent to remove the residual high-boiling solvent.

  • The collected solid is the crude 2-Hydroxy-3-methyl-4-quinolinecarboxylic acid (or its ester), which can be purified as described in Q6.

References

Optimization

Technical Support Center: Overcoming Poor Solubility of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methylquinoline-4-carboxylic acid and faci...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methylquinoline-4-carboxylic acid and facing challenges with its solubility in bioassays.

Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

While specific quantitative solubility data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid is not extensively published, its chemical structure provides significant clues. The molecule contains a planar quinoline ring system, which is largely hydrophobic, and a carboxylic acid group, which is ionizable. This structure suggests that the compound is likely a weak acid with poor solubility in neutral aqueous solutions. However, its solubility is expected to increase significantly in alkaline (high pH) conditions and in the presence of organic co-solvents. A related compound, Quinoline-4-carboxylic acid, shows good solubility in DMSO (34 mg/mL).[1]

Q2: My compound is precipitating in my aqueous assay buffer. What is the first and most direct troubleshooting step?

The most common and simplest first step is to adjust the pH of your buffer.[][3] Since 2-Hydroxy-3-methylquinoline-4-carboxylic acid is an acidic compound (due to the carboxylic acid group), its solubility is highly pH-dependent.[4][5][6] Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Recommendation: Try increasing the pH of your assay buffer incrementally (e.g., to pH 7.4, 8.0, 8.5) and observe if the compound dissolves. Be mindful that the final pH must be compatible with your specific bioassay (e.g., enzyme activity, cell viability).

Q3: How can I systematically determine the optimal pH for solubilizing my compound?

You should perform a pH-solubility profile. This experiment will show how the solubility of the compound changes across a range of pH values.

This protocol is adapted from standard preformulation study guidelines.[7][8][9]

  • Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4, 8.0, 9.0).[7] Ensure the buffer system has sufficient capacity and does not interact with your compound.

  • Add Excess Compound: Add an excess amount of 2-Hydroxy-3-methylquinoline-4-carboxylic acid to a fixed volume of each buffer in separate vials. The solid should be clearly visible.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Separate Solid from Supernatant: Centrifuge the samples at high speed or filter them using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound. A common method is UV-Vis spectrophotometry, provided the compound has a chromophore and a standard curve is generated. Alternatively, HPLC-UV can be used for more accurate quantification.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to visualize the pH-solubility profile.

Q4: pH adjustment is not sufficient or is incompatible with my assay. What are my options for co-solvents?

Using an organic co-solvent is a very common strategy when pH adjustment is not a viable option.[][10][11][12] The first choice for most biological assays is Dimethyl Sulfoxide (DMSO).[13]

  • Common Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG 400), and N,N-Dimethylformamide (DMF) are frequently used.[]

  • Procedure: First, dissolve the compound in 100% of the chosen co-solvent to create a high-concentration stock solution. Then, this stock is serially diluted into the aqueous assay buffer to reach the final desired concentration. This method is often called a "DMSO-cut."[14]

  • Critical Consideration: The final concentration of the co-solvent in the assay must be low enough to not affect the biological system (e.g., cells, enzymes).[15][16] It is crucial to run a vehicle control (assay buffer with the same final concentration of the co-solvent) to account for any solvent effects.[17]

DMSO ConcentrationGeneral Effect on Cell LinesRecommended Use CaseCitations
< 0.1% Generally considered safe and non-toxic for most cell lines, including sensitive and primary cells.Ideal for long-term exposure studies (> 72 hours).[15][16]
0.1% - 0.5% Well-tolerated by many robust, immortalized cell lines for short-term assays (24-72 hours).Most common range for routine in vitro assays.[15][18][14][15]
0.5% - 1.0% May induce cytotoxicity, differentiation, or off-target effects in some cell lines. Requires careful validation.Use with caution for short-term exposures only after tolerance is confirmed.[14][16]
> 1.0% Often causes significant cytotoxicity and membrane damage.Generally not recommended for cell-based assays.[14][16]

Note: Tolerance is highly cell-line specific. It is imperative to perform a dose-response experiment to determine the maximum tolerable co-solvent concentration for your specific cell line and assay duration.[14][16]

Q5: What advanced solubilization techniques can I use if both pH and co-solvents fail?

If standard methods are insufficient, you can explore more advanced formulation strategies.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[19][20][21][22][23] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[21][24]

  • Surfactants: Surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[24] This is effective but requires careful validation, as surfactants can disrupt cell membranes at higher concentrations.

  • Hydrotropy: This method involves adding a high concentration of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[25]

Visual Guides and Workflows
Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility issues with compounds like 2-Hydroxy-3-methylquinoline-4-carboxylic acid in a bioassay context.

G A Start: Compound Precipitates in Aqueous Assay Buffer B Is the compound acidic or basic? A->B C Adjust pH to ionize the compound. (Increase pH for acidic compounds) B->C Yes F Prepare high-concentration stock in an organic co-solvent (e.g., DMSO) B->F No / Neutral D Did the compound dissolve? C->D E Problem Solved. Run assay with vehicle control. D->E Yes D->F No G Is the final co-solvent concentration tolerated by the assay? F->G G->E Yes I Determine max tolerated solvent %. Optimize dilution scheme. G->I No H Explore Advanced Methods: - Cyclodextrins - Surfactants - Hydrotropes J Problem may be intractable. Consider chemical modification of compound. H->J I->G Re-evaluate I->H If still too high

Caption: Decision workflow for selecting a solubilization strategy.

Mechanism of pH-Dependent Solubilization

This diagram illustrates the chemical equilibrium that governs the solubility of a weak acid like 2-Hydroxy-3-methylquinoline-4-carboxylic acid. Adding a base (OH⁻) shifts the equilibrium towards the more soluble, deprotonated form.

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Alkaline Environment) A R-COOH (Protonated Form) B Poorly Water-Soluble (Precipitates) Equilibrium A->Equilibrium C R-COO⁻ + H₂O (Deprotonated Form) D Highly Water-Soluble (Dissolves) Equilibrium->C AddBase + OH⁻ (Shifts Equilibrium →) Equilibrium->AddBase AddAcid ← Shifts Equilibrium + H⁺ AddAcid->Equilibrium

Caption: Equilibrium between insoluble and soluble forms of a weak acid.

References

Troubleshooting

Improving reaction conditions for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methylquinoline-4-car...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A1: The most prevalent methods are variations of the Pfitzinger and Conrad-Limpach syntheses. The Pfitzinger reaction and its Halberkann variant involve the condensation of isatin with a β-ketoester in the presence of a base.[1][2][3] The Conrad-Limpach synthesis utilizes the condensation of an aniline with a β-ketoester at high temperatures.[4][5][6]

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors including suboptimal reaction temperature, inappropriate solvent, incomplete reaction, or side product formation.[7] For thermal cyclizations like the Conrad-Limpach synthesis, temperatures may need to exceed 250°C.[5][7] Using a high-boiling, inert solvent such as mineral oil or 1,2,4-trichlorobenzene can significantly improve yields.[4][7] Monitoring the reaction progress via TLC or LC-MS is crucial to ensure it has gone to completion.[7]

Q3: How can I purify the final product, 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A3: A common purification method involves dissolving the crude product in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the purified carboxylic acid by acidifying the filtrate with an acid like hydrochloric acid.[8] Recrystallization from solvents such as ethanol or glacial acetic acid can also be employed for further purification.[9][10]

Q4: What are common impurities, and how can I minimize their formation?

A4: In the Pfitzinger reaction, incomplete hydrolysis of isatin or side reactions of the carbonyl compound can lead to impurities. Ensuring the complete formation of the keto-acid intermediate from isatin by using a sufficient amount of base is important.[1][2] In high-temperature Conrad-Limpach reactions, thermal decomposition of starting materials or products can occur.[7] Careful control of the reaction temperature and time is critical. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate degradation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low for cyclization.For Conrad-Limpach type syntheses, ensure the temperature reaches ~250°C. Use a high-temperature thermometer and a suitable heating apparatus.[5][7]
Inefficient base or acid catalysis.In Pfitzinger reactions, ensure a sufficient molar excess of a strong base (e.g., KOH) is used to hydrolyze the isatin.[2] For Conrad-Limpach, a catalytic amount of a strong acid (e.g., H₂SO₄) can facilitate the initial condensation.[5]
Poor quality of starting materials.Use purified starting materials. Ensure reagents like anilines are free from oxidation impurities and that solvents are anhydrous where necessary.
Formation of Multiple Products (Poor Regioselectivity) Use of an unsymmetrical ketone or β-ketoester.This is a common challenge. Modifying the substituents on the aniline or β-ketoester can direct the cyclization. Alternatively, consider a different synthetic strategy if regioselectivity remains poor.[7]
Product Precipitation Issues During Workup Incorrect pH during acidification.Slowly add acid while monitoring the pH. The target carboxylic acid will precipitate at its isoelectric point. Cooling the solution in an ice bath can aid complete precipitation.[2][9]
Product is soluble in the workup solvent.If the product has some water solubility, after filtration, extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.
Product Decomposes During Reaction Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time by running small-scale experiments and monitoring via TLC or LC-MS. Use the minimum temperature and time required for complete conversion of the starting material.[7]

Experimental Protocols

Protocol 1: Pfitzinger-Type Synthesis

This protocol is adapted from the general Pfitzinger reaction for the synthesis of 2-hydroxyquinoline-4-carboxylic acids.[1][2]

  • Preparation of the Isatin Solution: In a round-bottom flask, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (33% w/v).

  • Addition of Carbonyl Compound: To the isatin solution, add methyl acetoacetate (1.0 - 1.2 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction may take several hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and filter to remove any solid impurities.

  • Precipitation: Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol or an ethanol/water mixture.

Protocol 2: Conrad-Limpach-Type Synthesis

This protocol is adapted from the general Conrad-Limpach synthesis.[5][7]

  • Formation of the Intermediate: In a round-bottom flask, mix aniline (1.0 eq) and methyl acetoacetate (1.0 eq). A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can be added. Stir the mixture at room temperature for 1-2 hours.

  • Isolation of Intermediate: Remove any water formed as a byproduct under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil). Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen). Maintain this temperature for 30-60 minutes.

  • Isolation: Cool the reaction mixture. The product should precipitate. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to facilitate further precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Visual Guides

experimental_workflow cluster_pfitzinger Pfitzinger-Type Synthesis cluster_conrad_limpach Conrad-Limpach-Type Synthesis p1 Dissolve Isatin in KOH p2 Add Methyl Acetoacetate p1->p2 p3 Reflux p2->p3 p4 Acidify to Precipitate p3->p4 p5 Filter and Dry p4->p5 end_product Product p5->end_product cl1 Mix Aniline and Methyl Acetoacetate cl2 Heat to 250°C in Mineral Oil cl1->cl2 cl3 Cool and Precipitate cl2->cl3 cl4 Filter and Dry cl3->cl4 cl4->end_product start Start start->p1 start->cl1

Caption: General experimental workflows for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

troubleshooting_tree decision decision solution solution issue issue issue1 Low Yield decision1 Is Reaction Complete? issue1->decision1 decision2 Is Temperature Optimal? decision1->decision2 Yes solution1 Increase Reaction Time Monitor by TLC/LC-MS decision1->solution1 No decision3 Is Solvent Appropriate? decision2->decision3 Yes solution2 Increase Temperature (e.g., to 250°C) decision2->solution2 No solution3 Use High-Boiling Inert Solvent decision3->solution3 No solution4 Check Reagent Purity and Stoichiometry decision3->solution4 Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Optimization

Technical Support Center: Scale-up Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A1: The most prevalent methods are variations of quinoline synthesis, such as the Conrad-Limpach and Pfitzinger reactions.[1][2][3] The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1][2] The Pfitzinger reaction utilizes an isatin and a carbonyl compound to produce the quinoline-4-carboxylic acid core.[3]

Q2: What are the primary challenges faced during the scale-up of this synthesis?

A2: Common scale-up challenges include managing reaction temperature, ensuring reactant purity, dealing with side product formation, and difficulties in product isolation and purification.[4][5] High reaction temperatures required for thermal cyclization can be difficult to control in large reactors and may lead to product decomposition.[5]

Q3: How can I purify the final product, 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A3: A common and effective method for purification involves dissolving the crude product in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the purified carboxylic acid by acidifying the solution with an acid like hydrochloric acid.[6] Recrystallization from solvents such as glacial acetic acid or ethanol can also be employed for further purification.[7][8]

Q4: What are the typical physical properties of 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A4: It is typically a light-yellow powder or precipitate.[6] When heated, it may decompose with the elimination of carbon dioxide (CO2).[6] It is generally soluble in warm, dilute aqueous base solutions like sodium carbonate.[6]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and provides systematic solutions.

Problem 1: Low Reaction Yield

A consistently low yield is a frequent challenge. The following decision tree and table can help diagnose and resolve the issue.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions Start->Review_Conditions Check_Isolation Evaluate Product Isolation Start->Check_Isolation Impure_Reactants Impure Reactants? (Side Reactions) Check_Purity->Impure_Reactants Incorrect_Temp Incorrect Temp? (Decomposition) Review_Conditions->Incorrect_Temp Suboptimal_Time Suboptimal Time? (Incomplete Reaction) Review_Conditions->Suboptimal_Time Loss_Workup Product Loss During Workup? Check_Isolation->Loss_Workup Purify_Action Action: Purify Starting Materials Impure_Reactants->Purify_Action Yes Temp_Action Action: Optimize Temperature Incorrect_Temp->Temp_Action Yes Time_Action Action: Monitor by TLC for Optimal Time Suboptimal_Time->Time_Action Yes Workup_Action Action: Modify pH/ Extraction Solvent Loss_Workup->Workup_Action Yes Impurity_Formation Impurity Impurity Formation Observed SelfCondensation Self-Condensation of Ketone Impurity->SelfCondensation Regioisomer Formation of Regioisomers Impurity->Regioisomer IncompleteCyclization Incomplete Cyclization (Schiff Base Intermediate) Impurity->IncompleteCyclization Sol_Condensation Solution: - Use non-enolizable partner - Control base addition rate - Lower temperature SelfCondensation->Sol_Condensation Sol_Regioisomer Solution: - Modify substituents on aniline - Change acid catalyst (e.g., PPA) - Adjust solvent polarity Regioisomer->Sol_Regioisomer Sol_Cyclization Solution: - Ensure sufficient temperature (>200 °C) - Increase reaction time - Use high-boiling point solvent IncompleteCyclization->Sol_Cyclization Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Condensation cluster_workup Step 3: Isolation & Purification Prep Prepare Milk of Lime (Quicklime + Water) Add_Isatin Add Isatin and Warm to form Isatic Acid Salt Prep->Add_Isatin Add_Haloacetone Slowly Add Chloroacetone at ~80-90 °C Add_Isatin->Add_Haloacetone Stir Stir for 4-5 hours (Monitor by TLC) Add_Haloacetone->Stir Acidify Acidify with HCl to Precipitate Product Stir->Acidify Filter Filter, Wash with Water, and Dry Acidify->Filter Purify Optional: Purify by Recrystallization or Base Wash Filter->Purify

References

Troubleshooting

Technical Support Center: Ester Hydrolysis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid Esters

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the ester hydrolysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid esters. Below you w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the ester hydrolysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid esters. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of incomplete or failed hydrolysis of my 2-Hydroxy-3-methylquinoline-4-carboxylic acid ester?

A1: The primary indicators of an unsuccessful hydrolysis reaction include:

  • Low Yield: A lower than expected recovery of the final 2-Hydroxy-3-methylquinoline-4-carboxylic acid product.

  • Presence of Starting Material: Detection of the starting ester in the crude product via analytical techniques such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the ester spot will be less polar (higher Rf value) than the carboxylic acid product.

  • Oily or Gummy Product: The desired carboxylic acid is typically a solid. An oily or impure solid residue after workup often suggests the presence of unreacted ester or other side products.

Q2: I observe a different product in my reaction mixture, what could it be?

A2: A potential and common side reaction, especially under harsh basic conditions or high temperatures, is decarboxylation. This results in the formation of 2-Hydroxy-3-methylquinoline. This side product can be identified by its distinct spectroscopic properties compared to the desired carboxylic acid.

Q3: My yield is consistently low. What are the critical factors affecting the hydrolysis of this specific ester?

A3: Several factors can contribute to low yields in the hydrolysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid esters:

  • Insufficient Reaction Time or Temperature: This particular hydrolysis may require prolonged heating to proceed to completion.

  • Inadequate Base Concentration: For base-catalyzed hydrolysis (saponification), a sufficient stoichiometric excess of the base is crucial to drive the reaction forward.

  • Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the nucleophile (hydroxide or water) to the ester carbonyl group, slowing down the reaction rate.

  • Workup Procedure: Premature precipitation of the carboxylate salt or incomplete acidification during the workup can lead to product loss.

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting ester (less polar) and the product carboxylic acid (more polar). The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate.

Troubleshooting Guides

Problem 1: Incomplete Hydrolysis
Symptom Possible Cause Recommended Solution
Starting material (ester) remains after the reaction.Insufficient reaction time.Increase the reaction time and monitor by TLC until the starting material is consumed.
Reaction temperature is too low.Increase the reaction temperature, for example, by refluxing the reaction mixture.
Insufficient amount of acid or base catalyst.For base-catalyzed hydrolysis, use a larger excess of the base (e.g., 3-5 equivalents). For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid.
Poor solubility of the ester.Choose a co-solvent (e.g., THF, ethanol) in which the ester is more soluble at the reaction temperature.
Problem 2: Low Yield of Carboxylic Acid
Symptom Possible Cause Recommended Solution
The isolated product is an oily or sticky solid.Presence of unreacted ester or side products.Purify the crude product by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.[1][2] Alternatively, dissolve the crude product in an aqueous sodium carbonate solution, filter to remove insoluble impurities, and then re-precipitate the carboxylic acid by adding a strong acid like HCl.[3]
Product loss during workup.Ensure complete precipitation of the carboxylic acid by adjusting the pH to be sufficiently acidic (pH 1-2). Cool the solution in an ice bath to maximize precipitation before filtration.
Decarboxylation of the product.Avoid excessively high temperatures or prolonged reaction times, especially under strongly basic conditions. Consider using milder reaction conditions if decarboxylation is a significant issue.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification)

This protocol is a general guideline and may require optimization for specific esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-Hydroxy-3-methylquinoline-4-carboxylic acid ester in a suitable solvent such as a 3:1 mixture of methanol and water.[4]

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water (e.g., 4% aqueous NaOH solution).[5] Use a molar excess of the base (typically 3-5 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. A typical reaction time can be several hours (e.g., 5 hours or overnight).[4][5]

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester and non-polar impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will precipitate the 2-Hydroxy-3-methylquinoline-4-carboxylic acid.[5]

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Dry the product under vacuum.

    • If necessary, purify the carboxylic acid by recrystallization from ethanol or glacial acetic acid.[1][2]

Quantitative Data

ProductHydrolysis ConditionsYieldReference
2-Methyl-3-hydroxy-6-phenylquinoline-4-carboxylic acidSynthesis involving in-situ hydrolysis92%[3]
2-Methyl-3-hydroxyquinoline-4-carboxylic acidSynthesis involving in-situ hydrolysis90-99%[3]
4-Hydroxy-8-methylquinoline-3-carboxylic acid4% NaOH in ethanol, reflux, 5h50%[5]
2-Hydroxy-8-methylquinoline-4-carboxylic acidOxidation followed by workup54.7%[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification start Dissolve Ester in MeOH/H2O add_base Add aq. NaOH (3-5 equiv) start->add_base reflux Reflux & Monitor by TLC add_base->reflux cool Cool to RT reflux->cool remove_solvent Remove MeOH cool->remove_solvent wash Wash with Et2O remove_solvent->wash acidify Acidify with HCl to pH 1-2 wash->acidify cool_ice Cool in Ice Bath acidify->cool_ice filter Vacuum Filtration cool_ice->filter dry Dry under Vacuum filter->dry recrystallize Recrystallize (Ethanol/Acetic Acid) dry->recrystallize end Final Product recrystallize->end Pure Product troubleshooting_hydrolysis start Ester Hydrolysis Issues incomplete_hydrolysis Incomplete Reaction? (TLC shows starting material) start->incomplete_hydrolysis low_yield Low Yield? incomplete_hydrolysis->low_yield No increase_time_temp Increase Reaction Time and/or Temperature incomplete_hydrolysis->increase_time_temp Yes side_product Unexpected Product? low_yield->side_product No purify Purify Product (Recrystallization/ Acid-Base Extraction) low_yield->purify Yes check_decarboxylation Check for Decarboxylation (2-Hydroxy-3-methylquinoline) side_product->check_decarboxylation Yes increase_base Increase Base Concentration increase_time_temp->increase_base change_solvent Improve Solubility (Co-solvent) increase_base->change_solvent optimize_workup Optimize Workup (pH adjustment, cooling) purify->optimize_workup milder_conditions Use Milder Conditions to Avoid Decarboxylation optimize_workup->milder_conditions

References

Optimization

Stability issues of 2-Hydroxy-3-methylquinoline-4-carboxylic acid in solution

Disclaimer: The following information is provided as a general guide for researchers. Specific stability data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid is limited.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers. Specific stability data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid is limited. Therefore, it is crucial to perform compound-specific stability studies to ensure the integrity of your experiments. The information presented here is based on the general chemical properties of quinoline derivatives and related carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A1: For long-term storage, it is recommended to store 2-Hydroxy-3-methylquinoline-4-carboxylic acid as a solid in a tightly sealed container at room temperature, protected from light and moisture. For short-term storage of solutions, use amber vials and store at 2-8°C. Avoid repeated freeze-thaw cycles.

Q2: What are the common solvents for dissolving 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A2: Based on its structure, 2-Hydroxy-3-methylquinoline-4-carboxylic acid is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Aqueous solubility is likely to be pH-dependent, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid group.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific data is unavailable, quinoline carboxylic acids can be susceptible to several degradation pathways:

  • Photodegradation: Exposure to UV or visible light can lead to oxidation and other photochemical reactions. Quinoline structures are known to be photolabile.

  • Oxidation: The hydroxyquinoline moiety can be susceptible to oxidation, potentially forming quinone-like structures, especially in the presence of trace metals or oxidizing agents.

  • Decarboxylation: At elevated temperatures, particularly in certain solvents, quinoline-4-carboxylic acids can undergo decarboxylation (loss of CO2).

  • Hydrolysis: Although the core structure is generally stable, ester or amide derivatives of the carboxylic acid would be susceptible to hydrolysis.

Q4: I am observing a color change in my solution of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. What could be the cause?

A4: A color change, such as yellowing or browning, is often an indication of degradation. This could be due to oxidation or photodegradation. It is recommended to prepare fresh solutions and protect them from light.

Q5: Can I use this compound in assays containing metal ions?

A5: The 2-hydroxy-4-carboxylic acid moiety has the potential to chelate metal ions. This can affect both the stability of the compound and the outcome of the assay. It is advisable to perform control experiments to assess the impact of metal chelation in your specific assay system.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 2-Hydroxy-3-methylquinoline-4-carboxylic acid in solution.

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound in aqueous buffer. The compound has low aqueous solubility at the working pH.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution (ensure solvent tolerance of your assay).- Adjust the pH of the buffer. Increased solubility is expected at higher pH values.- Prepare a more dilute stock solution.
Inconsistent results or loss of activity over time. The compound is degrading in the experimental solution.- Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Degas solvents to remove dissolved oxygen.
Appearance of new peaks in HPLC analysis of the stock solution. The compound is degrading during storage.- Confirm the identity of the new peaks using LC-MS.- Optimize storage conditions (e.g., lower temperature, inert atmosphere).- Re-evaluate the purity of the compound before use.
Assay interference or unexpected results. The compound may be exhibiting non-specific activity.- Test for compound autofluorescence if using a fluorescence-based assay.- Investigate potential for compound aggregation at the concentrations used.- Perform control experiments to rule out metal chelation effects.

Stability Data (Hypothetical Example)

The following table provides a hypothetical summary of the stability of 2-Hydroxy-3-methylquinoline-4-carboxylic acid under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Condition Solvent Duration Temperature Light Condition Hypothetical Degradation (%) Potential Degradants
Acidic 0.1 M HCl72 hours40°CDark< 5%Minor hydrolysis products
Neutral PBS (pH 7.4)72 hours40°CDark< 2%-
Basic 0.1 M NaOH72 hours40°CDark5-10%Ring-opened products
Oxidative 3% H₂O₂24 hours25°CDark15-25%N-oxides, hydroxylated derivatives
Thermal DMSO48 hours60°CDark10-20%Decarboxylation product
Photostability Methanol24 hours25°CUV/Vis Light> 30%Various photoproducts

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Weigh an appropriate amount of 2-Hydroxy-3-methylquinoline-4-carboxylic acid solid.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Store the stock solution in small aliquots in amber vials at -20°C or -80°C.

  • Working Solution:

    • Thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate aqueous buffer or cell culture medium.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.

    • Prepare the working solution fresh for each experiment.

Protocol 2: Forced Degradation Study

This protocol is a general guideline for assessing the stability of the compound under various stress conditions.

  • Preparation of Samples:

    • Prepare solutions of 2-Hydroxy-3-methylquinoline-4-carboxylic acid (e.g., 1 mg/mL) in the following solutions:

      • 0.1 M HCl (Acidic condition)

      • Water or buffer at pH 7.4 (Neutral condition)

      • 0.1 M NaOH (Basic condition)

      • 3% Hydrogen Peroxide (Oxidative condition)

    • For thermal stress, use a solution in a stable solvent like DMSO.

    • For photostability, prepare a solution in a UV-transparent solvent like methanol.

  • Stress Conditions:

    • Hydrolytic Stress: Incubate the acidic, neutral, and basic solutions at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Keep control samples at 2-8°C.

    • Oxidative Stress: Incubate the hydrogen peroxide solution at room temperature for a defined period (e.g., 24 hours). Keep a control sample at 2-8°C.

    • Thermal Stress: Incubate the DMSO solution at a high temperature (e.g., 60°C or 80°C) for a defined period. Keep a control sample at room temperature.

    • Photostability: Expose the methanolic solution to a controlled light source (e.g., consistent with ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.

  • Analysis:

    • At each time point, take an aliquot of the stressed and control samples.

    • Neutralize the acidic and basic samples before analysis if necessary.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Protocol 3: Stability-Indicating HPLC Method Development (Example)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution (Example):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the compound (to be determined by UV-Vis spectroscopy, likely in the UV range).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from its degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solutions (Acid, Base, Neutral, Oxidative, Solvent) B Hydrolytic Stress (Heat) A->B C Oxidative Stress (H₂O₂) A->C D Thermal Stress (High Temp) A->D E Photostability (Light Exposure) A->E F Sample at Time Points B->F C->F D->F E->F G HPLC Analysis F->G H Data Interpretation (% Degradation, Degradant Profile) G->H

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Is the solution freshly prepared and protected from light? Start->Check_Solution Degradation Potential Compound Degradation Check_Solution->Degradation No Check_Purity Is the initial purity of the compound confirmed? Check_Solution->Check_Purity Yes Prepare_Fresh Action: Prepare fresh solutions daily and use amber vials. Degradation->Prepare_Fresh Impurity Potential Impurities in Starting Material Check_Purity->Impurity No Assay_Interference Could there be assay interference? Check_Purity->Assay_Interference Yes Reanalyze Action: Re-analyze the solid compound by HPLC/LC-MS. Impurity->Reanalyze Assay_Interference->Start No, Re-evaluate experiment Interference Potential Assay Interference Assay_Interference->Interference Yes Controls Action: Run controls for autofluorescence, aggregation, and metal chelation. Interference->Controls

Caption: Troubleshooting logic for inconsistent results.

Troubleshooting

Technical Support Center: Analytical Method Development for 2-Hydroxy-3-methylquinoline-4-carboxylic acid Purity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods to determine the purity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for determining the purity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid?

A1: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and recommended technique. This method offers high resolution, sensitivity, and specificity for separating the main compound from potential impurities.[1] A UV detector is typically used for quantification, as quinoline derivatives are UV-active.

Q2: What are the critical parameters to consider when developing an HPLC method for this compound?

A2: The most critical parameters to optimize are:

  • Column Chemistry: A C18 column is a common starting point for quinoline derivatives.[1]

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically used. The pH of the aqueous phase is crucial for controlling the peak shape of the acidic analyte.[2]

  • Detection Wavelength: The wavelength should be set at the UV maximum of 2-Hydroxy-3-methylquinoline-4-carboxylic acid to ensure maximum sensitivity.

  • Column Temperature: Maintaining a consistent column temperature helps ensure reproducible retention times.[3]

Q3: What are the likely impurities I might encounter?

A3: Potential impurities can originate from the synthesis process or degradation. For quinoline carboxylic acids, these may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Intermediates: Byproducts formed during intermediate steps of the synthesis.[4]

  • Degradation products: Formed due to exposure to light, heat, or non-optimal pH conditions.[4] Forced degradation studies are essential to identify these.

Q4: Why is analytical method validation necessary for purity analysis?

A4: Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[5] It is a regulatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and consistency of test results, which is critical for patient safety and product quality.[5][6] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[7]

HPLC Method Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of quinoline derivatives like 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

Q: I am observing significant peak tailing for my compound. What could be the cause and how can I fix it?

A: Peak tailing is common for quinoline derivatives due to interactions between the basic nitrogen in the quinoline ring and acidic silanol groups on the silica-based column packing.[2][8]

  • Cause 1: Secondary Silanol Interactions: The primary cause is often the interaction between the analyte and active silanol groups on the column's stationary phase.[8]

  • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-4) can protonate the quinoline nitrogen, which helps to minimize these secondary interactions.[2]

  • Solution 2: Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or "base-deactivated" to reduce the number of available silanol groups.

  • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups.

Q: The retention time of my analyte is drifting. What should I check?

A: Retention time drift can be caused by several factors. A systematic check is recommended.[3]

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.

  • Solution 1: Ensure the column is flushed with at least 20 column volumes of the mobile phase before starting the analysis.[3]

  • Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component.

  • Solution 2: Prepare fresh mobile phase daily and keep the reservoirs capped.[3]

  • Cause 3: Fluctuating Column Temperature: The laboratory temperature may be changing, affecting retention.

  • Solution 3: Use a column oven to maintain a constant, elevated temperature.[3]

  • Cause 4: Pump or Leak Issues: Leaks in the system or poor pump performance can lead to inconsistent flow rates.

  • Solution 4: Check for leaks at all fittings and service the pump if necessary.[9]

Q: My baseline is noisy or drifting. What are the potential causes?

A: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.

  • Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of noise.

  • Solution 1: Degas the mobile phase thoroughly before use and purge the pump.[3]

  • Cause 2: Contaminated Mobile Phase or Detector Cell: Contaminants can slowly elute, causing the baseline to drift.

  • Solution 2: Use high-purity HPLC-grade solvents. If the detector cell is contaminated, flush it with a strong solvent like isopropanol.[3][9]

  • Cause 3: Incomplete Mobile Phase Mixing: If using a gradient mixer, improper mixing can cause baseline fluctuations.

  • Solution 3: Manually pre-mix the mobile phase for isocratic methods or ensure the mixer is functioning correctly.[9]

Q: I am not seeing any peaks, or the peaks are very small. What should I do?

A: This issue can range from simple setup errors to more complex sample or instrument problems.

  • Cause 1: Injection Issue: The autosampler may have missed the injection, or there could be an issue with the syringe or sample vial.

  • Solution 1: Verify the injection sequence and check the sample vial for the correct volume. Perform a manual injection if possible.

  • Cause 2: Detector Issue: The detector lamp may be off or have low energy.

  • Solution 2: Ensure the detector lamp is on and has sufficient lifetime remaining.[9]

  • Cause 3: Sample Degradation or Incorrect Preparation: The analyte may have degraded in the sample solvent, or the concentration may be too low.

  • Solution 3: Prepare a fresh sample and verify the concentration. Ensure the sample solvent is compatible with the mobile phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting Start Problem Observed in Chromatogram Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Retention Check Retention Time Start->Check_Retention Check_Baseline Check Baseline Start->Check_Baseline Tailing Peak Tailing? Check_Peak_Shape->Tailing Drifting_RT RT Drifting? Check_Retention->Drifting_RT Noisy_Baseline Noisy/Drifting? Check_Baseline->Noisy_Baseline Sol_Tailing Adjust pH Use Base-Deactivated Column Add Competing Base Tailing->Sol_Tailing Yes Good_Peak Peak Shape OK Tailing->Good_Peak No Sol_Drifting_RT Equilibrate Column Prepare Fresh Mobile Phase Use Column Oven Drifting_RT->Sol_Drifting_RT Yes Stable_RT RT Stable Drifting_RT->Stable_RT No Sol_Noisy_Baseline Degas Mobile Phase Flush System Check Mixer Noisy_Baseline->Sol_Noisy_Baseline Yes Stable_Baseline Baseline OK Noisy_Baseline->Stable_Baseline No End Analysis OK Good_Peak->End Stable_RT->End Stable_Baseline->End

Caption: A logical workflow for diagnosing and resolving common HPLC issues.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Determination

This protocol provides a starting point for the analysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. Optimization may be required.

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Reference standard of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

  • Sample of 2-Hydroxy-3-methylquinoline-4-carboxylic acid to be tested.

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of ACN:Water).

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Solution (e.g., 1.0 mg/mL): Accurately weigh about 25 mg of the test sample and dissolve it in 25 mL of the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.[1]

4. Chromatographic Conditions The following table summarizes a typical starting gradient method.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-20 min: 10% to 90% B, 20-25 min: 90% B, 25-26 min: 90% to 10% B, 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined (scan with DAD, likely ~330-340 nm)
Injection Volume 10 µL

5. Data Analysis

  • Identify the peak for 2-Hydroxy-3-methylquinoline-4-carboxylic acid based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Analytical Method Validation

Once the HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[4]Peak for the main compound should be pure and well-resolved from any other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[6]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[7]For purity, typically 50% to 150% of the target concentration.
Accuracy The closeness of test results to the true value.[6]% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[7]Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-Noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]System suitability parameters should remain within limits when parameters (e.g., pH, flow rate) are slightly varied.
Method Validation Workflow

The following diagram outlines the typical workflow for validating an analytical method.

Validation_Workflow Protocol Develop Validation Protocol Specificity 1. Specificity / Forced Degradation Protocol->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits 5. Determine LOD & LOQ Precision->Limits Robustness 6. Robustness Limits->Robustness Report Compile Validation Report Robustness->Report

Caption: A stepwise workflow for the validation of an analytical method.

References

Optimization

Technical Support Center: Byproduct Identification in 2-Hydroxy-3-methylquinoline-4-carboxylic Acid Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methylquinoline-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. The following information is designed to help identify and mitigate the formation of common byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help diagnose and resolve problems during the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, primarily through the Pfitzinger reaction of isatin with methyl ethyl ketone (MEK) under basic conditions.

Q1: My reaction is producing a mixture of products, and I am unsure how to identify the main byproducts. What should I be looking for?

A1: The Pfitzinger reaction with an unsymmetrical ketone like methyl ethyl ketone is known to be non-regioselective, leading to the formation of two primary isomeric byproducts in addition to other potential impurities. The main compounds to identify are:

  • Desired Product: 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • Isomeric Byproduct 1 (Major): 2,3-Dimethylquinoline-4-carboxylic acid

  • Isomeric Byproduct 2 (Minor): 2-Ethylquinoline-4-carboxylic acid

Other potential byproducts include:

  • Decarboxylation Products: Formed by the loss of CO2 from the quinoline-4-carboxylic acids at high temperatures.

  • Methyl Ethyl Ketone Self-Condensation Products: Arising from the aldol condensation of MEK under basic conditions.[1]

  • Unreacted Isatin: Can remain if the reaction does not go to completion.

Q2: How can I distinguish between the desired product and the isomeric byproducts using analytical techniques?

A2: A combination of spectroscopic methods is recommended for unambiguous identification.

Byproduct Identification: Key Analytical Data

CompoundMolecular WeightKey ¹H NMR Signals (Anticipated)Key ¹³C NMR Signals (Anticipated)Mass Spec (EI-MS) m/z
2-Hydroxy-3-methylquinoline-4-carboxylic acid 203.19 g/mol Methyl singlet, Aromatic protons, Broad OH and COOH protons.Carbonyl carbons (C=O, COOH), Aromatic carbons, Methyl carbon.203 (M+), fragments from loss of H₂O and CO₂.
2,3-Dimethylquinoline-4-carboxylic acid 201.22 g/mol Two distinct methyl singlets, Aromatic protons, COOH proton.Carbonyl carbon (COOH), Aromatic carbons, Two methyl carbons.201 (M+), 157 (M-CO₂)+.[2]
2-Ethylquinoline-4-carboxylic acid 201.22 g/mol Ethyl group (triplet and quartet), Aromatic protons, COOH proton.Carbonyl carbon (COOH), Aromatic carbons, Ethyl carbons.201 (M+), 157 (M-CO₂)+.

Q3: What causes the formation of the isomeric byproducts, and how can I control the regioselectivity of the reaction?

A3: The formation of isomeric byproducts is due to the two possible enolates that can be formed from methyl ethyl ketone under basic conditions. The reaction can proceed via attack from the methylene (-CH2-) or the methyl (-CH3) group of MEK.

The formation of the 2,3-dimethyl isomer is generally favored due to steric effects. The attack from the less sterically hindered methyl group of the MEK enolate is kinetically preferred.

Troubleshooting Low Regioselectivity:

  • Temperature Control: Lowering the reaction temperature may enhance the kinetic control and favor the formation of the major isomer.

  • Base and Solvent: The choice of base and solvent can influence the enolate equilibrium. Experimenting with different bases (e.g., KOH, NaOH) and solvent systems may alter the isomer ratio.

Q4: My reaction yield is low, and I am observing a significant amount of tar-like material. What are the likely causes and solutions?

A4: Low yields and tar formation are common issues in the Pfitzinger synthesis and can be attributed to several factors.

Troubleshooting Low Yield and Tar Formation

IssuePotential CauseTroubleshooting Steps
Low Yield Incomplete reaction of isatin.- Ensure complete dissolution of isatin in the base before adding the ketone.- Use a slight excess of methyl ethyl ketone.
Side reactions (e.g., self-condensation of MEK).- Add the methyl ethyl ketone slowly to the reaction mixture.- Maintain a lower reaction temperature.
Decarboxylation of the product.- Avoid excessive heating and prolonged reaction times.
Tar Formation High reaction temperatures promoting polymerization and degradation.- Maintain strict temperature control, avoiding localized overheating.- Consider running the reaction at a lower temperature for a longer duration.
High concentration of reactants.- Use a more dilute solution.

Q5: What is the best way to purify the desired 2-Hydroxy-3-methylquinoline-4-carboxylic acid from the byproducts?

A5: A multi-step purification protocol is often necessary.

  • Acid-Base Extraction:

    • Dissolve the crude product in a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide).

    • Wash the basic solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities like MEK self-condensation products.

    • Slowly acidify the aqueous layer with a dilute acid (e.g., HCl or acetic acid) to precipitate the carboxylic acids. Filter the precipitate and wash with cold water.

  • Fractional Crystallization:

    • This technique can be used to separate the desired product from the isomeric byproducts based on differences in their solubility.

    • Experiment with different solvent systems. A good starting point is a mixture of ethanol and water, or acetic acid and water.

    • The desired 2-Hydroxy-3-methylquinoline-4-carboxylic acid may crystallize out first upon slow cooling, leaving the more soluble byproducts in the mother liquor. Multiple recrystallization steps may be required to achieve high purity.

Experimental Protocols

A general protocol for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is provided below. Note that optimization of reactant ratios, temperature, and reaction time may be necessary.

Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Slowly add methyl ethyl ketone to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with an organic solvent to remove neutral impurities.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Visualizations

Pfitzinger_Reaction_Byproducts cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts Isatin Isatin Main_Product 2-Hydroxy-3-methylquinoline- 4-carboxylic acid (Desired) Isatin->Main_Product Byproduct1 2,3-Dimethylquinoline- 4-carboxylic acid (Major Isomer) Isatin->Byproduct1 Byproduct2 2-Ethylquinoline- 4-carboxylic acid (Minor Isomer) Isatin->Byproduct2 MEK Methyl Ethyl Ketone (MEK) MEK->Main_Product MEK->Byproduct1 MEK->Byproduct2 Byproduct4 MEK Self-Condensation Products MEK->Byproduct4 Base Base Strong Base (e.g., KOH) Heat Heat Byproduct3 Decarboxylation Products Main_Product->Byproduct3 High Temp. Byproduct1->Byproduct3 High Temp. Byproduct2->Byproduct3 High Temp.

Caption: Byproduct formation in the Pfitzinger synthesis.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? (Low Yield, Impurities) Start->Problem LowYield Low Yield Problem->LowYield Yes Impurities Presence of Impurities Problem->Impurities Yes Success Pure Product Obtained Problem->Success No CheckIsatin Ensure complete isatin dissolution LowYield->CheckIsatin ExcessMEK Use slight excess of MEK LowYield->ExcessMEK SlowAddition Slowly add MEK Impurities->SlowAddition TempControl Optimize temperature Impurities->TempControl Purification Perform Acid-Base Extraction & Recrystallization CheckIsatin->Purification ExcessMEK->Purification SlowAddition->Purification TempControl->Purification Analyze Analyze Purity (NMR, MS, TLC) Purification->Analyze Analyze->Success Purity OK Repeat Repeat Purification Analyze->Repeat Purity Not OK Repeat->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Reference Data & Comparative Studies

Validation

Antioxidant Activity of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid: A Comparative Overview with Ascorbic Acid

Generally, research indicates that while some quinoline derivatives exhibit antioxidant properties, they are often less potent than ascorbic acid. For instance, one study highlighted that several quinoline-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: December 2025

Generally, research indicates that while some quinoline derivatives exhibit antioxidant properties, they are often less potent than ascorbic acid. For instance, one study highlighted that several quinoline-4-carboxylic acid derivatives lacked the robust DPPH radical scavenging capacities demonstrated by ascorbic acid[1]. Ascorbic acid is a highly effective antioxidant with reported IC50 values in the DPPH assay typically in the low µg/mL range, signifying its strong radical scavenging ability[2][3][4].

Comparative Data on Related Quinoline Derivatives

To offer a point of reference, the antioxidant activity of two quinoline-4-carboxylic acid derivatives, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, is presented below. It is important to note that these are not direct substitutes for HMQCA, but they provide insight into the potential antioxidant capacity of this class of compounds.

CompoundConcentration% DPPH InhibitionReference
2-methylquinoline-4-carboxylic acid5 mg/L30.25%[5][6]
2-(4-methylphenyl)quinoline-4-carboxylic acid5 mg/L40.43%[5][6]
Ascorbic Acid-Potent (IC50 ~3-7 µg/mL)[2][3][4]

IC50 is the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.

The available data on related compounds suggest a moderate antioxidant potential for the quinoline-4-carboxylic acid scaffold. The presence of an aromatic ring appears to contribute to this activity[5][6].

Experimental Protocols: The DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of chemical compounds. The protocol generally involves the following steps:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.1 mM). This solution has a deep violet color and exhibits a strong absorbance at a specific wavelength (around 517 nm).

  • Preparation of Test Samples and Positive Control: The test compound (in this case, a quinoline-4-carboxylic acid derivative) and a standard antioxidant, such as ascorbic acid, are dissolved in the same solvent to prepare a series of dilutions.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test sample or the standard at different concentrations. A blank sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes) to allow the antioxidants to react with the DPPH radical.

  • Spectrophotometric Measurement: After incubation, the absorbance of each solution is measured using a spectrophotometer at the characteristic wavelength of DPPH (approximately 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Visualizing the DPPH Assay Workflow

The following diagram illustrates the general workflow of the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (Violet) Mix_Test Mix DPPH + Test Compound DPPH->Mix_Test Mix_Control Mix DPPH + Ascorbic Acid DPPH->Mix_Control Mix_Blank Mix DPPH + Solvent (Blank) DPPH->Mix_Blank Test_Compound Test Compound (e.g., HMQCA) Test_Compound->Mix_Test Ascorbic_Acid Ascorbic Acid (Positive Control) Ascorbic_Acid->Mix_Control Incubate Incubate in Dark (e.g., 30 min) Mix_Test->Incubate Mix_Control->Incubate Mix_Blank->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay for antioxidant activity assessment.

References

Comparative

Comparative Guide to 2-Hydroxy-3-methylquinoline-4-carboxylic Acid Derivatives: Structure-Activity Relationship and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 2-Hydroxy-3-methylquinoline-4-carboxylic acid derivatives, focusing on their structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hydroxy-3-methylquinoline-4-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Anticancer Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism of anticancer activity for several quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[2] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.

The core structure of 2-hydroxy-3-methylquinoline-4-carboxylic acid shares features with known DHODH inhibitors. The carboxylic acid at the C-4 position is critical for activity, likely forming a salt bridge with key amino acid residues in the enzyme's active site.[1] The quinoline ring itself participates in hydrophobic interactions within the binding pocket.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on the specific 2-hydroxy-3-methylquinoline-4-carboxylic acid scaffold are limited in publicly available literature, key insights can be drawn from related quinoline-4-carboxylic acid derivatives that have been evaluated as DHODH inhibitors.

A significant finding is the impact of substituents at the C-2 and C-3 positions of the quinoline ring. Studies on related compounds have shown that:

  • C-2 Position: Bulky and hydrophobic substituents at this position are generally favorable for potent DHODH inhibition.[1] This suggests that modifications of the 2-hydroxy group, such as conversion to alkoxy or aryloxy ethers, could modulate activity.

  • C-3 Position: The presence of a methyl group at the C-3 position has been incorporated into the design of potent DHODH inhibitors.[1]

The following table summarizes the inhibitory activity of selected 3-methylquinoline-4-carboxylic acid derivatives against human DHODH (hDHODH). Although these examples lack the 2-hydroxy group, they provide a valuable comparison for understanding the contribution of other substituents.

Table 1: Inhibitory Activity of 3-Methylquinoline-4-carboxylic Acid Derivatives against hDHODH

Compound IDR1 (at C-6)R2 (at C-2)hDHODH IC50 (nM)
Brequinar F2-fluoro-1,1'-biphenyl-4-ylNot specified in source
Analog 41 F4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl9.71 ± 1.4
Analog 43 F3',4'-difluoro-[1,1'-biphenyl]-4-yl26.2 ± 1.8

Data extracted from a study on 4-quinoline carboxylic acids as DHODH inhibitors.[1]

Experimental Protocols

Synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid Derivatives

A common synthetic route to quinoline-4-carboxylic acid derivatives is the Doebner reaction , which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] For the synthesis of the specific scaffold of interest, variations of this method or the Pfitzinger reaction , starting from an isatin derivative, can be employed.[1]

General Synthetic Workflow (Doebner Reaction):

Aniline Aniline Derivative Intermediate Intermediate Aniline->Intermediate Reaction Aldehyde Aldehyde Aldehyde->Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Quinoline 2-Hydroxy-3-methylquinoline- 4-carboxylic Acid Derivative Intermediate->Quinoline Cyclization

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

In Vitro DHODH Inhibition Assay

The inhibitory activity of the synthesized compounds against DHODH can be determined using a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.[4]

Experimental Workflow for DHODH Inhibition Assay:

Compound Test Compound (in DMSO) Preincubation Pre-incubation (e.g., 30 min at 25°C) Compound->Preincubation Enzyme Recombinant hDHODH Enzyme->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction SubstrateMix Substrate Mix (Dihydroorotate, Coenzyme Q10, DCIP) SubstrateMix->Reaction Measurement Measure Absorbance (e.g., at 650 nm) Reaction->Measurement IC50 Calculate IC50 Measurement->IC50

Caption: Workflow for determining the in vitro inhibitory activity against DHODH.

Cell-Based Anticancer Assays

The cytotoxic and antiproliferative effects of the compounds on cancer cell lines can be evaluated using standard assays such as the MTT or SRB assay.[5][6]

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[5]

Signaling Pathway Modulation

The inhibition of DHODH by 2-hydroxy-3-methylquinoline-4-carboxylic acid derivatives directly impacts the de novo pyrimidine biosynthesis pathway . This leads to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest, primarily at the S-phase.[2]

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition:

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition CarbamoylPhosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines DNARNA DNA & RNA Synthesis Pyrimidines->DNARNA CellProliferation Cell Proliferation DNARNA->CellProliferation Inhibitor 2-Hydroxy-3-methylquinoline- 4-carboxylic Acid Derivative Inhibitor->Dihydroorotate Inhibits

Caption: Inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway.

Other Potential Biological Activities

While DHODH inhibition is a prominent mechanism, quinoline derivatives are known to exhibit a wide range of biological activities. Further investigation into the potential of 2-hydroxy-3-methylquinoline-4-carboxylic acid derivatives in other therapeutic areas is warranted. For instance, related 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have been explored for their antioxidant properties .[7]

Conclusion

The 2-hydroxy-3-methylquinoline-4-carboxylic acid scaffold holds promise for the development of novel therapeutic agents, particularly as anticancer drugs targeting DHODH. The available data on related compounds suggests that modifications at the C-2 and C-6 positions could significantly impact biological activity. Further systematic SAR studies, coupled with detailed biological evaluations using the protocols outlined in this guide, are essential to fully elucidate the therapeutic potential of this class of compounds. The provided diagrams offer a visual framework for understanding the synthetic strategies, experimental workflows, and the underlying mechanism of action, which can guide future research in this area.

References

Validation

A Comparative Analysis of Pfitzinger and Doebner Reactions for Quinoline Synthesis

For researchers, scientists, and professionals in the field of drug development, the synthesis of the quinoline moiety is of paramount importance. Quinoline and its derivatives are foundational scaffolds in a vast array...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of the quinoline moiety is of paramount importance. Quinoline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals. Among the classical methods for constructing this vital heterocyclic system, the Pfitzinger and Doebner reactions offer distinct pathways to quinoline-4-carboxylic acids. This guide provides a detailed comparative study of these two named reactions, supported by experimental data, comprehensive protocols, and mechanistic visualizations to aid in selecting the optimal synthetic route.

At a Glance: Pfitzinger vs. Doebner Reaction

FeaturePfitzinger ReactionDoebner Reaction
Reactants Isatin (or its derivatives), a carbonyl compound with an α-methylene group, and a strong base (e.g., KOH).[1][2]Aniline (or its derivatives), an aldehyde, and pyruvic acid, typically under acidic conditions.[3]
Product Substituted quinoline-4-carboxylic acids.[4]Substituted quinoline-4-carboxylic acids.[5]
Reaction Conditions Typically harsh, requiring strong bases and often elevated temperatures.Generally milder than the Pfitzinger reaction, but can require acidic catalysts and heating.[3]
Substrate Scope Broad scope for the carbonyl component, allowing for diverse substituents on the resulting quinoline ring. The isatin precursor can also be varied.Wide range of anilines and aldehydes can be employed. However, anilines with strong electron-withdrawing groups can lead to low yields in the classic reaction.[3][6]
Key Advantages A versatile method for accessing a wide variety of substituted quinoline-4-carboxylic acids from readily available starting materials.A one-pot, three-component reaction that is also highly versatile for synthesizing quinoline-4-carboxylic acids.
Key Disadvantages The reaction conditions can be harsh, and the use of strong bases may not be compatible with sensitive functional groups.[7] Tar formation can be a significant issue.[6]Traditional reaction can suffer from low yields, especially with electron-deficient anilines.[3] A common side reaction is the reduction of the intermediate imine.[6]

Data Presentation: A Comparative Look at Experimental Yields

The following tables summarize reported yields for various substituted quinoline-4-carboxylic acids synthesized via the Pfitzinger and Doebner reactions, showcasing the scope and efficiency of each method under different conditions.

Table 1: Pfitzinger Reaction - Experimental Yields

Isatin DerivativeCarbonyl CompoundProductYield (%)
IsatinAcetone2-Methylquinoline-4-carboxylic acid80-94[8][9]
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid94[8]
5-ChloroisatinAcetophenone6-Chloro-2-phenylquinoline-4-carboxylic acidNot specified, but used as an intermediate[10]
IsatinMethyl ethyl ketone2,3-Dimethylquinoline-4-carboxylic acid84[11]
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acidNot specified
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone2-(1-Aryl)-3-(1H-benzimidazol-2-ylthio)quinoline-4-carboxylic acid81 (microwave-assisted)[1]

Note: Yields can vary significantly based on reaction conditions and the specific substrates used.

Table 2: Doebner Reaction - Experimental Yields

Aniline DerivativeAldehydeProductYield (%)
AnilineBenzaldehyde2-Phenylquinoline-4-carboxylic acid85[12]
4-FluoroanilineBenzaldehyde6-Fluoro-2-phenylquinoline-4-carboxylic acid91[12]
4-(Trifluoromethyl)anilineBenzaldehyde2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid70[12]
4-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid95[13]
3-ChloroanilineBenzaldehyde7-Chloro-2-phenylquinoline-4-carboxylic acid and 5-chloro isomer35[13]
Aniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid88[12]

Note: The yields presented for the Doebner reaction are from a modified hydrogen-transfer protocol, which has been shown to be effective for a wider range of anilines, including those with electron-withdrawing groups.[12]

Experimental Protocols

Pfitzinger Reaction: Synthesis of 2-Methylquinoline-4-carboxylic Acid

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and reflux the mixture for approximately one hour to facilitate the ring opening of the isatin.[8]

  • Gradually add acetone to the reaction mixture.

  • Reflux the resulting mixture with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid or hydrochloric acid to precipitate the product.[2][8]

  • Filter the precipitate, wash it with cold water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Doebner Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Boric acid supported on silica gel (catalyst) or another suitable acid catalyst.

  • Solvent (e.g., ethanol)

Procedure:

  • To a mixture of aniline (1 mmol) and benzaldehyde (1 mmol) in a suitable solvent, add the acid catalyst.

  • Add pyruvic acid (1 mmol) to the mixture.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The product may precipitate out of the solution upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry.

  • Further purification can be achieved by recrystallization.

Mechanistic Pathways and Experimental Workflows

To visualize the underlying chemical transformations and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (KOH) Hydrolysis Imine Imine Keto_acid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular Cyclization Quinoline_acid Quinoline-4-carboxylic Acid Cyclized_intermediate->Quinoline_acid Dehydration Doebner_Mechanism Aniline_Aldehyde Aniline + Aldehyde Schiff_base Schiff Base (Imine) Aniline_Aldehyde->Schiff_base - H2O Aniline_derivative Aniline Derivative Schiff_base->Aniline_derivative + Pyruvic Acid (enol form) Dihydroquinoline Dihydroquinoline Intermediate Aniline_derivative->Dihydroquinoline Intramolecular Cyclization Quinoline_acid Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline_acid Oxidation Pfitzinger_Workflow Start Start: Mix Isatin, Base, and Solvent Reflux1 Reflux for Ring Opening Start->Reflux1 Add_Carbonyl Add Carbonyl Compound Reflux1->Add_Carbonyl Reflux2 Reflux for Condensation and Cyclization Add_Carbonyl->Reflux2 Cooling Cool Reaction Mixture Reflux2->Cooling Precipitation Pour into Ice-Water and Acidify Cooling->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Drying Dry the Product Filtration->Drying Purification Recrystallize (Optional) Drying->Purification End Final Product Purification->End Doebner_Workflow Start Start: Mix Aniline, Aldehyde, Catalyst, and Solvent Add_Pyruvic_Acid Add Pyruvic Acid Start->Add_Pyruvic_Acid Reflux Reflux the Mixture Add_Pyruvic_Acid->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Isolation Isolate Product (Precipitation/Filtration) Cooling->Isolation Drying Dry the Product Isolation->Drying Purification Recrystallize (Optional) Drying->Purification End Final Product Purification->End

References

Comparative

In Silico Docking Analysis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid: A Comparative Guide for Antibacterial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential antibacterial activity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid based on in silico docki...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial activity of 2-Hydroxy-3-methylquinoline-4-carboxylic acid based on in silico docking studies of structurally similar quinoline derivatives against key bacterial enzymes. While direct docking studies on this specific molecule are not extensively published, the wealth of data on analogous compounds offers valuable insights into its potential as an antibacterial agent. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes the underlying scientific processes to aid in further research and development.

Comparative Docking Performance of Quinolines

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results are often reported as a docking score or binding affinity, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

The following table summarizes the docking performance of various quinoline derivatives against common bacterial enzyme targets, providing a benchmark for the anticipated performance of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. For comparison, data for the widely-used antibiotic, Ciprofloxacin, is also included.

Compound/DerivativeTarget EnzymeBacterial StrainDocking SoftwareBinding Affinity (kcal/mol)
Reference: Ciprofloxacin DNA Gyrase BE. coliAutoDock Vina-7.2[1][2]
Fluoroquinolone Derivative CGyrase BE. coliSwissDock-8.562[3]
Fluoroquinolone Derivative BDHFRStaphylococcus aureusSwissDock-7.562[3]
[2,3′-Biquinoline]-4-carboxylic acid analog (Compound 10)DNA Gyrase BE. coliAutoDock Vina-7.9[1]
[2,3′-Biquinoline]-4-carboxylic acid analog (Compound 4)DNA Gyrase BE. coliAutoDock Vina-6.9[1][2]
[2,3′-Biquinoline]-4-carboxylic acid analog (Compound 9)DNA Gyrase BE. coliAutoDock Vina-6.9[1][2]
Quinoline-8-olNot SpecifiedNot SpecifiedAutoDock 4.2.6-6.35[4]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Not SpecifiedStaphylococcus aureusNot SpecifiedMIC: 64 µg/mL
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Not SpecifiedEscherichia coliNot SpecifiedMIC: 128 µg/mL

*Minimum Inhibitory Concentration (MIC) is an in vitro measure of antibacterial activity, not a direct output of docking studies, but is included for a broader comparison of antibacterial efficacy.[5][6]

Experimental Protocols for In Silico Docking

The following provides a generalized methodology for the in silico docking studies cited in this guide. These steps are fundamental to computational drug design and were common across the referenced literature.

Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structure of the ligand (e.g., 2-Hydroxy-3-methylquinoline-4-carboxylic acid and its analogs) is generated and optimized using computational chemistry software. This process involves adding hydrogen atoms, assigning partial charges, and minimizing the energy of the structure to achieve a stable conformation.

  • Receptor Preparation: The 3D crystal structure of the target bacterial enzyme (e.g., DNA gyrase, DHFR) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning charges.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target enzyme. This box specifies the three-dimensional space where the docking software will attempt to place the ligand.

  • Docking Algorithm: A docking program, such as AutoDock Vina or SwissDock, is used to explore various possible conformations and orientations of the ligand within the enzyme's active site.[7][8] The algorithm calculates the binding energy for each pose.

  • Scoring and Analysis: The software ranks the different poses based on their calculated binding affinities. The pose with the lowest binding energy is typically considered the most likely binding mode. These interactions are then visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.

Visualizing the Process and Pathway

To better understand the workflow of in silico drug discovery and the potential mechanism of action, the following diagrams are provided.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Outcome Ligand Ligand Preparation (e.g., 2-Hydroxy-3-methylquinoline-4-carboxylic acid) Docking Molecular Docking Simulation Ligand->Docking Protein Protein Preparation (e.g., Bacterial DNA Gyrase) Protein->Docking Analysis Binding Affinity Calculation & Pose Analysis Docking->Analysis Result Identification of Lead Compounds Analysis->Result

Caption: A generalized workflow for in silico molecular docking studies.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_enzyme Enzyme Action cluster_inhibition Inhibition by Quinolone cluster_outcome Result DNA Bacterial Chromosomal DNA Supercoiling DNA Supercoiling DNA->Supercoiling Replication DNA Replication Supercoiling->Replication DNAGyrase DNA Gyrase (Target Enzyme) DNAGyrase->Supercoiling relieves InhibitedReplication Inhibition of DNA Replication DNAGyrase->InhibitedReplication is inhibited Quinolone 2-Hydroxy-3-methylquinoline-4-carboxylic acid Quinolone->DNAGyrase binds to CellDeath Bacterial Cell Death InhibitedReplication->CellDeath

Caption: Proposed mechanism of action via DNA Gyrase inhibition.

References

Validation

A Comparative Analysis of the Biological Activities of 2-Hydroxyquinoline and 2-Aminoquinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activities of 2-hydroxyquinoline carboxylic acids and 2-aminoquinoline carboxylic acids. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-hydroxyquinoline carboxylic acids and 2-aminoquinoline carboxylic acids. While direct comparative studies across a broad spectrum of activities are limited, this document synthesizes available data to highlight the distinct and overlapping biological profiles of these two important classes of quinoline derivatives. The information presented is supported by experimental data from various studies, with a focus on their potential as therapeutic agents.

Introduction

Quinoline carboxylic acids are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. The nature and position of substituents on the quinoline ring play a crucial role in determining their biological effects. This guide focuses on the comparison of two key substituted scaffolds: 2-hydroxyquinoline carboxylic acids (which exist in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline carboxylic acids) and 2-aminoquinoline carboxylic acids. Understanding their differential biological activities is essential for the rational design of novel drug candidates.

Comparative Biological Activities

The biological activities of 2-hydroxy and 2-amino quinoline carboxylic acids and their derivatives span a range of therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antioxidant applications. Below is a summary of the key findings.

Antimicrobial Activity

Both 2-amino and 2-hydroxy quinoline carboxylic acid derivatives have been reported to possess significant antimicrobial properties.

  • 2-Aminoquinoline Carboxylic Acids: Derivatives of 2-aminoquinoline-3-carboxylic acid have been synthesized and evaluated as potential antimicrobial agents.[1] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

  • 2-Hydroxyquinoline Carboxylic Acids: Amino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids (the tautomeric form of 2-hydroxyquinoline-4-carboxylic acids) have demonstrated potent antibacterial activity against various strains, including E. coli, S. aureus, P. aeruginosa, and B. subtilis.[2]

Table 1: Antimicrobial Activity of 2-Amino and 2-Hydroxy Quinoline Carboxylic Acid Derivatives

Compound ClassDerivative TypeTested AgainstActivityReference
2-Aminoquinoline Carboxylic Acid2-Aminoquinoline-3-carbonitrile derivativesS. aureus, S. pyogenes, S. typhi, P. aeruginosa, E. coliPotent activity with MIC values ranging from 0.12 to >1024 µg/mL against different strains.[1]
2-Hydroxyquinoline Carboxylic AcidAmino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acidE. coli, S. aureus, P. aeruginosa, B. subtilisModerate to excellent antibacterial activity with MIC values as low as 0.62 mg/mL.[2]

Note: The data presented is for derivatives and not a direct comparison of the parent compounds under the same experimental conditions.

Antiproliferative and Anticancer Activity

A direct comparison of the antiproliferative activity of quinoline-2-carboxylic acid and 1,2-dihydro-2-oxo-4-quinoline carboxylic acid (a 2-hydroxy analog) has been reported, providing valuable insights into their potential as anticancer agents.

Table 2: Comparative Antiproliferative Activity

CompoundCell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidHELA (cervical cancer)Significant cytotoxicity[3]
MCF7 (breast cancer)Remarkable growth inhibition[3]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidHELA (cervical cancer)-[3]
MCF7 (breast cancer)Most remarkable growth inhibition[3]
  • 2-Aminoquinoline Carboxylic Acid Derivatives as Kinase Inhibitors: Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a key enzyme implicated in cancer cell proliferation and survival.[4]

  • 2-Hydroxyquinoline Carboxylic Acid Derivatives as SIRT3 Inhibitors: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid, which can be considered related to the 2-hydroxy scaffold, have been developed as selective inhibitors of SIRT3, a mitochondrial deacetylase that is a potential therapeutic target in cancer.[5]

Anti-inflammatory and Antioxidant Activity
  • Anti-inflammatory Activity: Selected quinoline carboxylic acids, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[3] Amides of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have also been reported to exhibit potent anti-inflammatory activity.[6]

  • Antioxidant Activity: Derivatives of 2- and 3-hydroxyquinoline-4-carboxylic acids have been synthesized and evaluated for their antioxidant activity using the ABTS assay. Some of these derivatives displayed good antioxidant potential. In contrast, a study examining several quinoline carboxylic acids, including the parent compounds, found them to lack significant DPPH radical scavenging capacities compared to ascorbic acid.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing only the broth and bacteria (positive control) and broth only (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF7, HELA) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assay (Protein Kinase CK2)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture: A reaction mixture is prepared containing the protein kinase CK2 enzyme, a specific peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizations

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

The following diagram illustrates the mechanism of action of quinolone-based antibacterial agents through the inhibition of DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Quinolone 2-Amino/2-Hydroxy Quinoline Carboxylic Acid Quinolone->DNA_Gyrase Inhibits

Inhibition of DNA gyrase by quinoline carboxylic acids.
Experimental Workflow: Cell Viability (MTT) Assay

The diagram below outlines the general workflow for assessing the antiproliferative activity of the test compounds using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_48h Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solvent Read_Absorbance Measure absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

General workflow for the MTT cell viability assay.

Conclusion

Both 2-hydroxyquinoline and 2-aminoquinoline carboxylic acids represent versatile scaffolds in medicinal chemistry, with their derivatives demonstrating a wide array of biological activities. The available data suggests that 2-aminoquinoline derivatives are promising as antimicrobial and kinase inhibitors, while 2-hydroxyquinoline (2-oxo) derivatives show strong potential as antimicrobial and antiproliferative agents. The direct comparison of antiproliferative activity indicates that the 2-hydroxy (or 2-oxo) analog may have a more pronounced growth inhibitory effect on certain cancer cell lines, such as MCF7, when compared to the corresponding quinoline-2-carboxylic acid. However, it is crucial to note that the biological activity is highly dependent on the specific substitution pattern on the quinoline ring and the carboxylic acid position. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the development of more potent and selective therapeutic agents based on these privileged structures.

References

Comparative

Cytotoxicity evaluation of 2-Hydroxy-3-methylquinoline-4-carboxylic acid on cell lines

The quest for novel anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of the quinoline-4-carboxylic acid scaffold have emerged as a promising class of molecule...

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of the quinoline-4-carboxylic acid scaffold have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several 2-hydroxy and 3-methyl substituted quinoline-4-carboxylic acid derivatives, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The cytotoxic activity of various quinoline-4-carboxylic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The data presented below summarizes the IC50 values for several derivatives, offering a comparative view of their efficacy.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
D28 2-phenylK562 (Leukemia)1.02SAHANot Specified
U266 (Myeloma)1.08
U937 (Lymphoma)1.11
MCF-7 (Breast)5.66
A549 (Lung)2.83
MDA-MB-231 (Breast)4.15
P6 2-(4-acrylamidophenyl)MLLr leukemic cell lines7.2 (SIRT3 inhibition)Nicotinamide39.1
16b 4-oxoquinoline-3-carboxamide derivativeACP03 (Gastric)1.92DoxorubicinNot Specified
17b 4-oxoquinoline-3-carboxamide derivativeACP03 (Gastric)5.18DoxorubicinNot Specified
3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-7 (Breast)Not Specified (82.9% growth reduction)CarboplatinNot Specified
K-562 (Leukemia)Not Specified (51.1% apoptosis)
4l 9-fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinolineK-562 (Leukemia)Not Specified (54.3% apoptosis)Carboplatin58.1% apoptosis
2b 3-bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-oneK-562 (Leukemia)Not Specified (57.9% apoptosis)Carboplatin58.1% apoptosis

Experimental Protocols

The evaluation of the cytotoxic effects of these quinoline derivatives predominantly relies on in vitro cell-based assays. The following is a detailed description of a commonly employed method.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Procedure:

  • Cell Culture and Seeding: Cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are then harvested and seeded into 96-well plates at a specific density (e.g., 2.5 x 10^4 cells/mL) and incubated for 24 hours to allow for cell attachment.[1][3]

  • Compound Treatment: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cultured cells are treated with these different concentrations of the compounds and incubated for a specified period (e.g., 24 or 48 hours).[1][4]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of quinoline-4-carboxylic acid derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[1][5] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[6][7]

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) plate_seeding Seed Cells in 96-well Plates cell_culture->plate_seeding compound_prep Prepare Compound Dilutions cell_treatment Treat Cells with Compounds plate_seeding->cell_treatment compound_prep->cell_treatment mtt_addition Add MTT Reagent cell_treatment->mtt_addition incubation Incubate (3-4h) mtt_addition->incubation solubilization Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

signaling_pathway cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Cellular Outcome QC_derivative Quinoline-4-Carboxylic Acid Derivative HDAC HDACs QC_derivative->HDAC SIRT3 SIRT3 QC_derivative->SIRT3 Topoisomerase Topoisomerase QC_derivative->Topoisomerase Epigenetic_Mod Epigenetic Modulation HDAC->Epigenetic_Mod Cell_Cycle_Arrest Cell Cycle Arrest SIRT3->Cell_Cycle_Arrest DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis Epigenetic_Mod->Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanisms of action for quinoline derivatives.

References

Validation

Validating the Mechanism of Action of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid as a Putative Dihydroorotate Dehydrogenase (DHODH) Inhibitor

A Comparative Guide for Researchers This guide provides a comparative analysis of the putative mechanism of action of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, focusing on its potential as an inhibitor of dihydrooro...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the putative mechanism of action of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, focusing on its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH). Due to limited direct experimental data on this specific compound, this document draws upon the established mechanisms of structurally similar quinoline-4-carboxylic acid derivatives to propose a likely mode of action and outlines experimental protocols for its validation. We further compare this proposed mechanism with alternative therapeutic strategies targeting similar biological pathways.

Proposed Mechanism of Action: DHODH Inhibition

Quinoline-4-carboxylic acid derivatives have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] This mechanism is particularly relevant in rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for anticancer and immunosuppressive therapies. The carboxylic acid moiety of these compounds is often crucial for binding to the enzyme's active site, mimicking the natural substrate.[1][2]

cluster_pathway De Novo Pyrimidine Biosynthesis 2-Hydroxy-3-methylquinoline-4-carboxylic acid 2-Hydroxy-3-methylquinoline-4-carboxylic acid DHODH DHODH 2-Hydroxy-3-methylquinoline-4-carboxylic acid->DHODH Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation cluster_workflow Experimental Workflow A In Vitro DHODH Inhibition Assay B Cell Proliferation Assay A->B Confirm Cellular Activity C Pyrimidine Rescue Assay B->C Confirm Target Pathway D Mechanism Validated C->D Validate MoA A 2-Hydroxy-3-methylquinoline-4-carboxylic acid Target: DHODH Pathway: Pyrimidine Synthesis B Methotrexate Target: DHFR Pathway: Folate Metabolism A->B Different Pathways C 5-Fluorouracil Target: Thymidylate Synthase Pathway: Pyrimidine Synthesis A->C Same Pathway, Different Target B->C Different Pathways

References

Comparative

A Comparative Guide to Cross-Resistance with 2-Hydroxy-3-methylquinoline-4-carboxylic Acid and Other Quinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative overview of cross-resistance profiles of bacterial strains to quinolone antibiotics, with a focus on the structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of cross-resistance profiles of bacterial strains to quinolone antibiotics, with a focus on the structural class of 2-Hydroxy-3-methylquinoline-4-carboxylic acid. Due to the limited publicly available data on the specific antibacterial activity and resistance profile of 2-Hydroxy-3-methylquinoline-4-carboxylic acid, this document leverages data from well-characterized quinolones, such as ciprofloxacin and nalidixic acid, to illustrate the principles and methodologies of cross-resistance studies. The guide details experimental protocols for determining antimicrobial susceptibility and outlines the primary molecular mechanisms that underpin quinolone resistance. Visual diagrams are provided to illustrate key pathways and experimental workflows. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction to Quinolone Cross-Resistance

Quinolone antibiotics are a class of synthetic broad-spectrum antimicrobial agents that target bacterial DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), enzymes essential for DNA replication, repair, and recombination.[1][2] Resistance to quinolones can emerge through mutations in the genes encoding these target enzymes, specifically within the quinolone resistance-determining regions (QRDRs).[1] Another significant mechanism of resistance is the decreased intracellular accumulation of the drug due to the overexpression of efflux pumps, which actively transport the antibiotics out of the bacterial cell.[2]

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[3] In the context of quinolones, a mutation in the gyrA gene, for example, can lead to reduced susceptibility to a wide range of quinolone antibiotics.[3] Similarly, the upregulation of a broad-spectrum efflux pump can result in resistance to structurally diverse compounds.[2] Understanding the patterns of cross-resistance is crucial for predicting the clinical efficacy of new antibiotic candidates and for designing strategies to overcome existing resistance mechanisms.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ciprofloxacin and nalidixic acid against susceptible and resistant strains of common bacterial pathogens. This data serves as a benchmark for contextualizing the potential activity of novel quinolones.

Table 1: Comparative MICs (µg/mL) of Ciprofloxacin against Escherichia coli

Strain TypeCiprofloxacin MIC (µg/mL)Interpretation
Susceptible≤ 1Susceptible[4]
Intermediate2Intermediate[4]
Resistant≥ 4Resistant[4]
Low-Level Resistant0.06 - 1Reduced Susceptibility[5][6]
High-Level Resistant> 32High-Level Resistance[7]

Table 2: Comparative MICs (µg/mL) of Quinolones against Staphylococcus aureus

AntibioticCiprofloxacin-Susceptible MRSA (MIC µg/mL)Ciprofloxacin-Resistant MRSA (MIC µg/mL)
Ciprofloxacin0.516[8]
Nalidixic Acid64512[8]
Ofloxacin0.2516[8]
Vancomycin2.02.0[8]

Table 3: Comparative MICs (µg/mL) of Fluoroquinolones against Pseudomonas aeruginosa

AntibioticMIC Range for Ciprofloxacin-Resistant Isolates (µg/mL)
Ciprofloxacin8 to 256[9]
Levofloxacin-
Ofloxacin-

Note: The absence of specific data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid necessitates its exclusion from these tables. Researchers are encouraged to perform the described experimental protocols to determine its specific activity and cross-resistance profile.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution

  • Preparation of Inoculum: A standardized inoculum of the bacterial strain (e.g., E. coli, S. aureus, P. aeruginosa) is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the test compound (e.g., 2-Hydroxy-3-methylquinoline-4-carboxylic acid) and comparator quinolones is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Selection of Resistant Mutants and Cross-Resistance Testing

This protocol allows for the in vitro selection of resistant mutants and subsequent evaluation of their cross-resistance profile.

Protocol: Single-Step and Multi-Step Resistance Selection

  • Single-Step Selection: A high-density bacterial inoculum (~10^10 CFU) is plated onto agar plates containing the test antibiotic at concentrations 2x, 4x, and 8x the MIC. After 48 hours of incubation, the frequency of resistant mutants is calculated by dividing the number of colonies on the antibiotic-containing plates by the initial inoculum size.

  • Multi-Step (Serial Passage) Selection: A bacterial culture is exposed to sub-inhibitory concentrations of the antibiotic. The MIC is determined daily, and the culture from the well at 0.5x the MIC is used to inoculate a new set of serial dilutions. This process is repeated for a defined number of passages to select for mutants with gradually increasing resistance.

  • Cross-Resistance Determination: The MICs of a panel of other quinolones and antibiotics from different classes are determined for the selected resistant mutants using the broth microdilution method described in section 3.1. An increase in the MIC of another quinolone for the selected mutant compared to the parental strain indicates cross-resistance.

Visualizing Mechanisms and Workflows

Quinolone Mechanism of Action and Resistance

The following diagram illustrates the primary mechanism of action of quinolone antibiotics and the two major pathways leading to bacterial resistance.

Quinolone_Resistance cluster_Cell Bacterial Cell cluster_Target Target Enzymes cluster_Resistance Resistance Mechanisms Quinolone Quinolone DNA_Gyrase DNA Gyrase (gyrA, gyrB) Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (parC, parE) Quinolone->Topo_IV Inhibition Efflux_Pump Efflux Pump Overexpression Quinolone->Efflux_Pump Substrate Target_Mutation Target Site Mutation (QRDR) DNA_Gyrase->Target_Mutation Topo_IV->Target_Mutation Target_Mutation->DNA_Gyrase Altered Binding Target_Mutation->Topo_IV Efflux_Pump->Quinolone Expulsion

Caption: Mechanism of quinolone action and resistance pathways.

Experimental Workflow for Cross-Resistance Study

The diagram below outlines a typical workflow for conducting a cross-resistance study of a novel antimicrobial compound.

Cross_Resistance_Workflow Start Start: Bacterial Strain (e.g., E. coli) MIC_Determination Determine Initial MIC of Novel Compound Start->MIC_Determination Resistance_Selection Select for Resistant Mutants (Single or Multi-step) MIC_Determination->Resistance_Selection Isolate_Mutants Isolate and Purify Resistant Mutants Resistance_Selection->Isolate_Mutants MIC_Panel Determine MICs of a Panel of Comparator Antibiotics Isolate_Mutants->MIC_Panel Analyze_Data Analyze Fold-Change in MICs MIC_Panel->Analyze_Data Conclusion Determine Cross-Resistance Profile Analyze_Data->Conclusion

Caption: Workflow for a bacterial cross-resistance study.

Conclusion and Future Directions

The study of cross-resistance is fundamental to the preclinical evaluation of any new antimicrobial agent. While direct experimental data for 2-Hydroxy-3-methylquinoline-4-carboxylic acid is currently lacking, the methodologies and comparative data presented in this guide provide a robust framework for its future investigation. By determining the MIC of this compound against a panel of quinolone-susceptible and resistant bacterial strains, researchers can elucidate its spectrum of activity and its susceptibility to existing resistance mechanisms. Such studies are essential for predicting the potential clinical utility and longevity of novel antibiotics in the face of evolving bacterial resistance.

References

Validation

A Comparative Guide to the Antioxidant Potential of Substituted Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive benchmark of the antioxidant potential of various substituted quinoline carboxylic acids. By presenting experimental dat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant potential of various substituted quinoline carboxylic acids. By presenting experimental data, detailed protocols, and relevant biological pathways, this document aims to facilitate the objective comparison of these compounds and support further research and development in the field of antioxidant therapeutics.

Comparative Antioxidant Activity

The antioxidant capacity of substituted quinoline carboxylic acids is significantly influenced by the nature and position of their substituents. The following table summarizes the quantitative data from various studies, providing a direct comparison of their efficacy in different antioxidant assays.

CompoundAssayConcentration% InhibitionIC50 (µM)Reference(s)
2-methylquinoline-4-carboxylic acidDPPH5 mg/L30.25%N/A[1][2]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH5 mg/L40.43%N/A[1][2]
1-methyl-3-allylthio-4-(3’-hydroxyphenylamino)quinolinium bromide (Qui2)DPPHN/AN/A> 200[3]
1-methyl-3-allylthio-4-(4’-hydroxyphenylamino)quinolinium bromide (Qui3)DPPHN/AN/A11.40[3]
3-aryl-2-hydroxyquinoline-4-carboxylic acid derivative (14)ABTSN/A> 80%N/A[4]
2-aryl-3-hydroxyquinoline-4-carboxylic acid derivative (21a,b)ABTSN/A> 80%N/A[4]
Quinoline-hydrazone derivativeDPPHN/AN/A843.52[5]
Quinoline-benzimidazole derivativeDPPHN/AN/A4784.66[5]

N/A: Not available in the cited literature.

Structure-Activity Relationship Insights:

The antioxidant activity of quinoline carboxylic acids is closely tied to their molecular structure. Key determinants of potency include:

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly on a phenylamino substituent, significantly enhances antioxidant activity, as seen in the higher potency of Qui3 compared to Qui2.[3][5] The hydroxyl group can readily donate a hydrogen atom to scavenge free radicals.[5]

  • Aromatic Substituents: The introduction of an aromatic ring at the 2-position, such as in 2-(4-methylphenyl)quinoline-4-carboxylic acid, leads to greater radical scavenging activity compared to a smaller alkyl group like in 2-methylquinoline-4-carboxylic acid.[1][2] This is likely due to the ability of the larger aromatic system to better stabilize the resulting radical through resonance.[2]

  • Position of Substituents: The position of substituents on the quinoline ring and any attached functional groups can influence the antioxidant capacity. For instance, a para-substituted hydroxyl group (Qui3) confers stronger activity than a meta-substituted one (Qui2).[3]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. While not extensively detailed in the provided search results for quinoline carboxylic acids, in related structures, electron-donating groups can enhance antioxidant activity.[6]

Experimental Protocols

For the purpose of reproducibility and standardized comparison, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This results in a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: Dissolve the substituted quinoline carboxylic acid derivatives in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. From this, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or a standard antioxidant (like ascorbic acid) to the respective wells.

    • For the blank, add 100 µL of the solvent used to dissolve the test compounds.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: Prepare a stock solution of the substituted quinoline carboxylic acid derivatives and a series of dilutions as described for the DPPH assay.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound or a standard antioxidant (like Trolox) to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution with the solvent blank, and Abs_sample is the absorbance of the ABTS•+ solution with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:

    • 300 mM acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution The FRAP reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of Test Compounds and Standard: Prepare a stock solution of the substituted quinoline carboxylic acid derivatives and a series of dilutions. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Protocol:

    • In a 96-well microplate, add 10 µL of the test compound, standard, or blank (solvent) to the respective wells.

    • Add 190 µL of the FRAP reagent to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation of Antioxidant Power: The antioxidant capacity of the test compounds is determined by comparing their absorbance values to the standard curve of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).[8][9][10]

Signaling Pathways and Experimental Workflow

The antioxidant effects of quinoline carboxylic acids can be mediated through various cellular mechanisms, with the Nrf2-ARE pathway being a key player in the cellular defense against oxidative stress.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound Quinoline Carboxylic Acid Derivative Compound->Keap1_Nrf2 may induce dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to dummy1 dummy2

Caption: Nrf2-ARE signaling pathway for antioxidant response.

Experimental Workflow for Assessing Antioxidant Potential

The following diagram outlines a typical workflow for the comprehensive evaluation of the antioxidant potential of substituted quinoline carboxylic acids.

Experimental_Workflow Start Synthesis & Purification of Substituted Quinoline Carboxylic Acids In_Vitro_Assays In Vitro Antioxidant Assays Start->In_Vitro_Assays DPPH DPPH Radical Scavenging Assay In_Vitro_Assays->DPPH ABTS ABTS Radical Cation Decolorization Assay In_Vitro_Assays->ABTS FRAP Ferric Reducing Antioxidant Power Assay In_Vitro_Assays->FRAP Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays If promising in vitro activity Data_Analysis Data Analysis & SAR Studies DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis ROS_Measurement Intracellular ROS Measurement Cell_Based_Assays->ROS_Measurement Nrf2_Activation Nrf2 Nuclear Translocation/ARE Reporter Assay Cell_Based_Assays->Nrf2_Activation ROS_Measurement->Data_Analysis Nrf2_Activation->Data_Analysis Conclusion Identification of Lead Compounds Data_Analysis->Conclusion

Caption: Experimental workflow for antioxidant potential assessment.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Hydroxy-3-methylquinoline-4-carboxylic Acid: A Step-by-Step Guide

It is imperative to consult the official Safety Data Sheet provided by the supplier for the specific 2-Hydroxy-3-methylquinoline-4-carboxylic acid product in your possession and to adhere to all local, state, and federal...

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult the official Safety Data Sheet provided by the supplier for the specific 2-Hydroxy-3-methylquinoline-4-carboxylic acid product in your possession and to adhere to all local, state, and federal regulations regarding chemical waste disposal.

Immediate Safety and Handling

Prior to handling 2-Hydroxy-3-methylquinoline-4-carboxylic acid, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition. Based on data for similar compounds, this substance should be handled with caution as it may cause skin, eye, and respiratory irritation.

Required Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield (EN 166).
Hand Protection Protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Body Protection Lab coat or other protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA or European Standard EN 136 approved respirator may be required if dust is generated and ventilation is inadequate.

Step-by-Step Disposal Procedure

The primary method for the disposal of 2-Hydroxy-3-methylquinoline-4-carboxylic acid and its containers is through an approved waste disposal plant.[1][2] Do not dispose of this chemical into drains or the environment.

  • Waste Identification and Collection :

    • Designate a specific, clearly labeled, and sealed container for the collection of 2-Hydroxy-3-methylquinoline-4-carboxylic acid waste.

    • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management :

    • In the event of a spill, ensure the area is well-ventilated.

    • For solid spills, carefully sweep or vacuum the material and place it into the designated waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • Dispose of the cleaned containers in accordance with local regulations, which may permit them to be discarded as regular waste or require them to be collected as hazardous waste.

  • Final Disposal :

    • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

    • Ensure all paperwork and labeling are completed in accordance with regulatory requirements.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally similar to 2-Hydroxy-3-methylquinoline-4-carboxylic acid. This information should be used as a general guideline in the absence of a specific SDS.

Compound NameCAS NumberHazard Statements
Quinoline-3-carboxylic acid6480-68-8H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
2-Hydroxy-4-methylquinoline607-66-9H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
6-Hydroxy-2-methylquinoline-3-carboxylic acid1781337-28-7H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
4-Hydroxyquinoline-2-carboxylic acid, hydrate345909-35-5Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

start Start: Have 2-Hydroxy-3-methylquinoline-4-carboxylic acid for disposal sds Consult Supplier's Safety Data Sheet (SDS) start->sds ppe Wear appropriate Personal Protective Equipment (PPE) sds->ppe collect Collect waste in a labeled, sealed container ppe->collect spill Is there a spill? collect->spill spill_solid Sweep solid spill carefully, avoiding dust spill->spill_solid Yes (Solid) spill_liquid Absorb liquid spill with inert material spill->spill_liquid Yes (Liquid) container Are containers empty? spill->container No clean_spill Clean spill area and collect cleaning materials as waste spill_solid->clean_spill spill_liquid->clean_spill clean_spill->container rinse Triple-rinse container with appropriate solvent container->rinse Yes arrange_disposal Arrange for collection by a licensed hazardous waste disposal service container->arrange_disposal No collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate dispose_container Dispose of rinsed container per local regulations collect_rinsate->dispose_container dispose_container->arrange_disposal end End: Proper Disposal Complete arrange_disposal->end

Caption: Disposal workflow for 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

References

Handling

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2-Hydroxy-3-methylquinoline-4-carboxylic acid

Essential safety protocols for the handling and disposal of 2-Hydroxy-3-methylquinoline-4-carboxylic acid are critical for ensuring a secure laboratory environment. This guide provides comprehensive, step-by-step procedu...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 2-Hydroxy-3-methylquinoline-4-carboxylic acid are critical for ensuring a secure laboratory environment. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when handling 2-Hydroxy-3-methylquinoline-4-carboxylic acid. The following table summarizes the recommended PPE for various laboratory procedures.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles. A face shield should be worn over goggles for tasks with a high splash risk.[6]Protects eyes from accidental splashes of solutions or contact with airborne powder.[7]
Hands Nitrile or neoprene gloves.[6][7]Provides a barrier against skin contact. Gloves should be inspected for degradation or punctures before use.[6][7]
Body Knee-length laboratory coat. A chemical-resistant apron is recommended for handling larger quantities.[6][7]Protects skin and personal clothing from contamination.
Respiratory For handling the solid, powdered form, an N95 or higher particulate respirator is advised to prevent inhalation of dust. For solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary.[7]Minimizes the risk of respiratory tract irritation.[1][3]
Feet Closed-toe shoes.[6]Protects feet from accidental spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.

  • Preparation :

    • Donning PPE : Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[7]

    • Work Area Setup : All work with 2-Hydroxy-3-methylquinoline-4-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Handling the Compound :

    • Weighing : When weighing the solid compound, do so in a fume hood to avoid generating dust.[8] Use a disposable weigh boat.

    • Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is recommended.[7]

    • Experimental Procedures : Maintain a safe distance from ongoing reactions and use appropriate shielding.[7] Avoid all direct contact with the substance.[7]

  • Cleanup :

    • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[7]

    • PPE Removal : Remove PPE in the designated area to prevent the spread of contamination. Single-use items should be disposed of in the hazardous waste container.[7]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[7]

  • Liquid Waste : Solutions containing 2-Hydroxy-3-methylquinoline-4-carboxylic acid should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Container Disposal : Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.[1]

Below is a logical workflow diagram illustrating the safe handling of 2-Hydroxy-3-methylquinoline-4-carboxylic acid from preparation to disposal.

Safe Handling Workflow for 2-Hydroxy-3-methylquinoline-4-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area Prepare Workspace: Fume Hood, Eyewash Station prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood handle_dissolve Dissolve Compound (Slowly add solid to solvent) handle_weigh->handle_dissolve handle_experiment Conduct Experiment with Shielding handle_dissolve->handle_experiment cleanup_decon Decontaminate Glassware & Surfaces handle_experiment->cleanup_decon cleanup_waste Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Caption: A step-by-step workflow for the safe handling of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-methylquinoline-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.